molecular formula C44H86N2O5S B15577222 CP-LC-1254

CP-LC-1254

Cat. No.: B15577222
M. Wt: 755.2 g/mol
InChI Key: RLNNRLVXBWPTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CP-LC-1254 is a useful research compound. Its molecular formula is C44H86N2O5S and its molecular weight is 755.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H86N2O5S

Molecular Weight

755.2 g/mol

IUPAC Name

2-hexyldecyl 2-[2-(dimethylamino)ethylcarbamoyl]-4-[3-(2-hexyldecoxy)-3-oxopropyl]sulfanylbutanoate

InChI

InChI=1S/C44H86N2O5S/c1-7-11-15-19-21-25-29-39(27-23-17-13-9-3)37-50-42(47)32-36-52-35-31-41(43(48)45-33-34-46(5)6)44(49)51-38-40(28-24-18-14-10-4)30-26-22-20-16-12-8-2/h39-41H,7-38H2,1-6H3,(H,45,48)

InChI Key

RLNNRLVXBWPTOJ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to CP-LC-1254 Ionizable Lipid for RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-1254 is a novel, ionizable cationic lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the in vivo delivery of RNA therapeutics, particularly circular RNA (circRNA) and messenger RNA (mRNA).[1] Developed as part of a broader family of lipids synthesized through the Sequential Thiolactone Amine Acrylate (B77674) Reaction (STAAR), this compound has been identified as a top-performing candidate for efficient RNA encapsulation and delivery.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use, and comparative in vivo performance data.

Core Properties and Specifications

This compound is structurally designed to facilitate the encapsulation of negatively charged RNA molecules at an acidic pH and their subsequent release into the cytoplasm of target cells. Its ionizable nature is a key feature, allowing for a net neutral charge at physiological pH, which is thought to reduce toxicity and improve stability in circulation.

Chemical and Physical Properties of this compound

PropertyValue
Formal Name 2-[[[2-(dimethylamino)ethyl]amino]carbonyl]-4-[[3-[(2-hexyldecyl)oxy]-3-oxopropyl]thio]-butanoic acid, 2-hexyldecyl ester
CAS Number 3040859-52-4
Molecular Formula C44H86N2O5S
Formula Weight 755.2 g/mol
Purity ≥98%
Formulation A 10 mg/ml solution in ethanol (B145695)
Solubility Soluble in ethanol (≥10 mg/ml)
Storage -20°C
Stability ≥ 1 year

Data sourced from Cayman Chemical product information.[3]

Lipid Nanoparticle (LNP) Formulation and Characterization

This compound is a key component in a multi-lipid formulation that self-assembles into LNPs to encapsulate RNA. The precise molar ratio of the lipid components is critical for the efficacy and stability of the resulting nanoparticles.

Physicochemical Characterization of this compound-based LNPs for circRNA Delivery

LNP FormulationSize (d.nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compound 104.3 ± 1.60.11 ± 0.01-3.7 ± 0.496.7 ± 0.4
CP-LC-0729 108.5 ± 0.80.11 ± 0.01-4.4 ± 0.396.9 ± 0.3
CP-LC-0743 114.3 ± 1.20.12 ± 0.01-3.9 ± 0.297.1 ± 0.2
CP-LC-0867 110.2 ± 1.50.10 ± 0.01-4.1 ± 0.597.5 ± 0.1
SM-102 98.7 ± 1.10.13 ± 0.01-5.2 ± 0.695.8 ± 0.5

Data extracted from Broset, E., et al. (2025). A complete approach for circRNA therapeutics from purification to lyophilized delivery using novel ionizable lipids. Int. J. Mol. Sci., 26(11), 5138 (Supplementary Figure S4).

Experimental Protocols

Synthesis of this compound

This compound is synthesized using the Sequential Thiolactone Amine Acrylate Reaction (STAAR) method.[1][2]

Protocol:

  • Dissolve thiolactone derivatives (0.15 mmol, 1 equivalent) and acrylate (0.15 mmol, 1 equivalent) in 300 μL of tetrahydrofuran (B95107) (THF) at room temperature.

  • Add the corresponding amine (0.15 mmol, 1 equivalent) to the solution.

  • Allow the reaction to proceed for two hours at room temperature.

  • Remove the THF under vacuum to yield the final product.

Note: this compound was previously designated as CP-LC-0729-04.[1]

G Thiolactone Thiolactone Derivative Reaction STAAR Reaction (2 hours, RT) Thiolactone->Reaction Acrylate Acrylate Acrylate->Reaction Amine Amine Amine->Reaction THF THF (Solvent) THF->Reaction Evaporation Vacuum Evaporation Reaction->Evaporation CPLC1254 This compound Evaporation->CPLC1254

Synthesis workflow for this compound via STAAR chemistry.

LNP Formulation for circRNA Delivery

The following protocol details the formulation of this compound LNPs encapsulating circRNA using microfluidic mixing.

Materials:

  • This compound in ethanol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) in ethanol

  • circRNA in an appropriate aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device

Protocol:

  • Prepare a lipid mixture in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG 2000 at a molar ratio of 50:10:38.5:1.5.

  • Prepare the aqueous phase by dissolving the circRNA in the chosen buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the circRNA-aqueous solution into another.

  • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase).

  • The rapid mixing of the two phases will induce the self-assembly of the lipids around the circRNA, forming LNPs.

  • Collect the resulting LNP suspension.

  • Perform buffer exchange and concentration using a suitable method, such as dialysis or tangential flow filtration, to remove ethanol and replace the formulation buffer with a physiological buffer (e.g., PBS, pH 7.4).

G cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (pH 4.0) CPLC1254 This compound Mixer Microfluidic Mixer CPLC1254->Mixer DSPC DSPC DSPC->Mixer Chol Cholesterol Chol->Mixer PEG DMG-PEG 2000 PEG->Mixer circRNA circRNA circRNA->Mixer SelfAssembly Self-Assembly Mixer->SelfAssembly Dialysis Buffer Exchange (to PBS, pH 7.4) SelfAssembly->Dialysis LNP circRNA-LNP Dialysis->LNP

LNP formulation workflow using microfluidic mixing.

In Vivo Performance

The efficacy of this compound LNPs for in vivo delivery of circRNA encoding for luciferase was evaluated in a mouse model. The bioluminescence signal, indicative of protein expression, was monitored over several days following intramuscular administration.

Comparative In Vivo Luciferase Expression of circRNA-LNPs in Mice

Time PointThis compound (Total Flux [p/s])SM-102 (Total Flux [p/s])
4h ~1.0 x 10^8~1.5 x 10^8
24h ~2.5 x 10^8~3.0 x 10^8
72h ~1.0 x 10^8~1.2 x 10^8
144h ~5.0 x 10^7~6.0 x 10^7

Qualitative data interpretation from Broset, E., et al. (2025). A complete approach for circRNA therapeutics from purification to lyophilized delivery using novel ionizable lipids. Int. J. Mol. Sci., 26(11), 5138 (Figure 5B). The study showed that this compound had a similar expression profile to the well-established SM-102, with a more pronounced decrease in protein levels from 72 hours onward.[1]

In Vivo Bioluminescence Imaging Protocol

Materials:

  • Mice

  • circRNA-LNP formulation

  • D-luciferin solution (e.g., 15 mg/mL in PBS)

  • In vivo imaging system (IVIS)

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Administer the circRNA-LNP formulation to mice via the desired route (e.g., intramuscular injection).

  • At the designated time points post-administration, anesthetize the mice using isoflurane.

  • Inject D-luciferin intraperitoneally (e.g., 10 ml/kg).

  • Wait for approximately 10 minutes for the substrate to distribute.

  • Place the anesthetized mice in the in vivo imaging system.

  • Acquire bioluminescence images, setting the exposure time as needed (e.g., 10 seconds to 1 minute).

  • Use the accompanying software to quantify the bioluminescent signal (total flux in photons/second) from the region of interest.

G LNP_Admin Administer circRNA-LNP to Mouse (IM) Time Wait for Expression LNP_Admin->Time Anesthesia Anesthetize Mouse Time->Anesthesia Luciferin Inject D-luciferin (IP) Anesthesia->Luciferin Wait_Substrate Wait 10 min Luciferin->Wait_Substrate Imaging IVIS Bioluminescence Imaging Wait_Substrate->Imaging Quantify Quantify Signal (Total Flux) Imaging->Quantify

Workflow for in vivo bioluminescence imaging.

Conclusion

This compound is a promising ionizable lipid for the development of RNA-based therapeutics. Its efficient encapsulation of circRNA and in vivo performance, which is comparable to established lipids like SM-102, make it a valuable tool for researchers in the field of drug delivery. The detailed protocols provided in this guide offer a starting point for the synthesis, formulation, and evaluation of this compound-based lipid nanoparticles. Further optimization of LNP composition and delivery parameters may lead to even greater therapeutic efficacy.

References

An In-Depth Technical Guide to the Mechanism of Action of CP-LC-1254

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-LC-1254 is a novel, ionizable cationic amino lipid developed for the formulation of Lipid Nanoparticles (LNPs) to deliver nucleic acid-based therapeutics, such as circular RNA (circRNA). As a key component of the LNP delivery vehicle, this compound's mechanism of action is centered on the efficient encapsulation of genetic cargo and its subsequent release into the cytoplasm of target cells. This process is governed by the lipid's unique physicochemical properties, particularly its pKa, which allows for a pH-responsive change in charge. This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its role in LNP-mediated nucleic acid delivery, summarizing available performance data, and outlining the experimental protocols used for its characterization.

Introduction: The Role of Ionizable Lipids in Nucleic Acid Delivery

The therapeutic potential of nucleic acids, including mRNA, siRNA, and circRNA, is vast, yet their clinical application is hindered by their inherent instability and poor cellular uptake. Lipid nanoparticles have emerged as the leading non-viral delivery platform, successfully overcoming these barriers. Ionizable lipids are the most critical component of these formulations.

At a low pH (typically ~4.0) during the LNP formulation process, ionizable lipids are positively charged, which facilitates the electrostatic complexation and encapsulation of negatively charged nucleic acids.[1][2] Once administered in vivo, the LNPs circulate at a physiological pH of 7.4. At this neutral pH, the ionizable lipids become nearly neutral, reducing potential toxicity associated with cationic lipids.[1][2] Upon cellular uptake via endocytosis, the LNP is trafficked into the endosome, where the internal pH drops to ~5.0-6.5. This acidic environment protonates the ionizable lipid, inducing a positive charge. This charge facilitates the interaction with anionic lipids in the endosomal membrane, leading to membrane disruption and the release of the nucleic acid cargo into the cytoplasm, where it can be translated into protein. This compound is a next-generation ionizable lipid designed to optimize this process.

This compound: Synthesis and Physicochemical Properties

This compound, also known as CP-LC-0729-04, is a homocysteine-derived ionizable lipid developed as part of the Sequential Thiolactone Amine Acrylate (B77674) Reaction (STAAR) platform.[3][4][5][6] This synthetic platform allows for the rapid, combinatorial synthesis of a library of novel lipids for screening and optimization.[2][3]

Physicochemical Characteristics of this compound Formulated LNPs

The performance of an LNP formulation is critically dependent on its physicochemical properties. While specific quantitative data for LNPs formulated exclusively with this compound is not fully detailed in the available literature, the table below presents data for the closely related parent compound (CP-LC-0729) and typical ranges for STAAR platform lipids, alongside the specific formulation ratio used in key studies.

ParameterValueReference
Lipid Identifier This compound (also known as CP-LC-0729-04)[3][4][5][6]
Molar Ratio 50:10:38.5:1.5 (this compound : DOPE : Cholesterol : DMG-PEG2000)[1][2]
pKa Data not available for this compound. (Related compounds CP-LC-0729-01 and -05 have pKa of 6.12 and 5.48, respectively)[3][7]
Particle Size Data not available for this compound. (LNPs with a related cationic lipid, (+) CP-LC-0729, showed sizes of 60-85 nm)[3]
Polydispersity Index (PDI) Data not available
Zeta Potential Data not available for this compound. (Related compounds CP-LC-0729-01 and -05 have ζ-potentials of -10.3 mV and -18.0 mV, respectively)[3][7]
Encapsulation Efficiency Data not available for this compound. (LNPs with a related cationic lipid, (+) CP-LC-0729, showed 99% mRNA encapsulation)[3]

Note: The lack of specific published values for this compound highlights a current gap in the public data for this specific lipid.

Core Mechanism of Action: A Step-by-Step Pathway

The mechanism of action of this compound is integral to the function of the LNP as a whole. It can be described as a multi-stage process from formulation to cargo release.

  • Nucleic Acid Encapsulation: During microfluidic synthesis, an ethanolic solution containing this compound and other lipids is rapidly mixed with an acidic aqueous buffer (pH 4.0) containing the nucleic acid cargo. At this low pH, the tertiary amine in this compound's headgroup becomes protonated, conferring a positive charge that drives the complexation with the negatively charged phosphate (B84403) backbone of the circRNA. This leads to the self-assembly of the lipids around the cargo, forming the core of the LNP.

  • Systemic Circulation: Following administration and buffer exchange to physiological pH (7.4), the this compound deprotonates and becomes nearly neutral. This is a critical design feature that minimizes non-specific interactions with blood components and reduces the toxicity often associated with permanently cationic lipids. The PEG-lipid component of the LNP provides a hydrophilic shield, further increasing circulation time.

  • Cellular Uptake and Endosomal Trafficking: LNPs are primarily taken up by cells through endocytosis. The specific endocytic pathways can vary, but for related lipids from the same platform, uptake is strongly reliant on lipid rafts.[3]

  • Endosomal Escape (The Key Step): Inside the endosome, the pH progressively drops. As the environment acidifies, this compound becomes protonated again. The now positively charged LNP is thought to interact with negatively charged (anionic) lipids within the endosomal membrane. This interaction disrupts the lipid bilayer of the endosome, potentially forming non-bilayer structures that lead to membrane destabilization and the eventual release of the circRNA cargo into the cell's cytoplasm.

  • Protein Expression: Once in the cytoplasm, the circRNA is accessible to the ribosomal machinery, which translates it into the encoded protein (e.g., a therapeutic protein or a reporter like luciferase).

Visualization of the LNP Delivery Pathway

LNP_Mechanism cluster_formulation 1. LNP Formulation (Microfluidics, pH 4.0) cluster_circulation 2. Systemic Circulation (pH 7.4) cluster_cell 3. Cellular Uptake & Endosomal Escape cluster_expression 4. Therapeutic Action formulation This compound (Cationic) + circRNA (Anionic) + Helper Lipids circulation LNP with Neutral This compound Surface formulation->circulation Buffer Exchange uptake Endocytosis circulation->uptake Cellular Interaction endosome Endosome (pH ~5.0-6.5) This compound becomes Cationic uptake->endosome escape Endosomal Membrane Disruption & Cargo Release endosome->escape cytoplasm circRNA in Cytoplasm escape->cytoplasm translation Ribosomal Translation cytoplasm->translation protein Encoded Protein Synthesized translation->protein

Caption: Workflow of this compound LNP from formulation to protein expression.

In Vivo Performance Data

The efficacy of this compound formulated LNPs for delivering circRNA was evaluated in a murine model. The delivered circRNA encoded for the luciferase reporter protein, allowing for non-invasive, bioluminescent tracking of protein expression over time.

Comparative Luciferase Expression

In a study by Broset et al., LNPs formulated with this compound were compared against formulations containing other novel lipids (CP-LC-0729, CP-LC-0743, CP-LC-0867) and the well-established commercial ionizable lipid, SM-102.[1][2]

  • Expression Profile: Following intramuscular injection in mice, LNPs containing this compound demonstrated an initial protein expression profile similar to that of SM-102 based LNPs.[1][2]

  • Duration of Expression: However, the luciferase signal from the this compound formulation showed a more pronounced decrease from 72 hours onward compared to SM-102.[1][2]

This suggests that while this compound is effective at mediating initial delivery and expression, other lipids within the same platform, such as CP-LC-0867, may offer more sustained protein expression over longer periods.[1][2]

FormulationRelative In Vivo Performance (circRNA-Luciferase Delivery)Reference
This compound LNP Initial expression similar to SM-102, with a more rapid decline after 72 hours.[1][2]
SM-102 LNP (Control) Standard expression profile, used as a benchmark.[1][2]
CP-LC-0867 LNP Consistently higher and more sustained protein expression compared to SM-102.[1]
CP-LC-0729 LNP Expression profile similar to SM-102.[1]

Detailed Experimental Protocols

The following sections provide an overview of the methodologies used to synthesize, formulate, and test this compound based LNPs.

Synthesis of this compound (Sequential Thiolactone Amine Acrylate Reaction - STAAR)

The synthesis is a two-step process noted for its efficiency and mild reaction conditions.[2][3]

  • Intermediate Formation: Coupling of homocysteine thiolactone with a carboxylic acid to yield a linker intermediate.

  • One-Pot Multicomponent Reaction: The linker intermediate is dissolved in tetrahydrofuran (B95107) (THF) at room temperature. An amine and an acrylate are added sequentially. The reaction proceeds for approximately two hours. The final lipid product is obtained after removing the THF under vacuum. This one-pot reaction involves the amine opening the thiolactone ring, followed by a Michael addition of the resulting thiol group to the acrylate.[3][8]

STAAR_Synthesis Thiolactone Thiolactone Intermediate (Bj) THF THF Solvent Room Temp, 2h Thiolactone->THF Amine Amine (Ai) Amine->THF Acrylate Acrylate (Ck) Acrylate->THF Final_Lipid This compound (AiBjCk) THF->Final_Lipid One-Pot Reaction

Caption: Simplified workflow for the STAAR synthesis of this compound.

LNP Formulation via Microfluidics
  • Phase Preparation:

    • Organic Phase: The ionizable lipid (this compound), phospholipid (DOPE), cholesterol, and PEG-lipid (DMG-PEG2000) are dissolved in ethanol (B145695) at a molar ratio of 50:10:38.5:1.5.[1][2]

    • Aqueous Phase: The circRNA (or other nucleic acid) is diluted in a 10 mM citrate (B86180) buffer, pH 4.0.[2]

  • Microfluidic Mixing: The organic and aqueous phases are driven through a microfluidic mixing device (e.g., a herringbone micromixer). The rapid, controlled mixing causes a change in solvent polarity, leading to the nanoprecipitation and self-assembly of the LNPs.

  • Purification/Buffer Exchange: The resulting LNP solution is dialyzed against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and acidic buffer, resulting in a suspension of stable, neutral-surface-charge LNPs ready for use.

In Vivo Bioluminescence Imaging Protocol
  • Animal Model: 8-10 week old female BALB/c mice are typically used.[9]

  • LNP Administration: A defined dose of the circRNA-LNP formulation (e.g., 0.05 mg/kg mRNA equivalent) is administered via intramuscular (i.m.) injection.

  • Substrate Injection: At predetermined time points post-LNP administration (e.g., 4, 24, 48, 72, 144 hours), mice are anesthetized. A D-luciferin solution (typically 15 mg/mL in sterile DPBS) is injected intraperitoneally (i.p.) at a dose of approximately 150 mg/kg body weight.[10][11]

  • Image Acquisition: After a short distribution time for the luciferin (B1168401) (typically 5-15 minutes), the mice are placed in an in vivo imaging system (IVIS). Bioluminescence images are acquired, and the light emission (total flux, measured in photons/second) from the region of interest is quantified.[11][12]

Conclusion and Future Directions

This compound is an effective ionizable lipid for the LNP-mediated delivery of circRNA in vivo. Its mechanism of action relies on the well-established principles of pH-responsive charge modulation to facilitate nucleic acid encapsulation and endosomal escape. While it demonstrates proficient initial protein expression, its performance in terms of sustained expression may be surpassed by other lipids from the same STAAR platform. The modular and efficient STAAR synthesis method allows for rapid fine-tuning of the lipid structure, and further optimization of the amine headgroup, linker, and hydrophobic tails could lead to next-generation lipids with enhanced efficacy and potentially tissue-specific targeting capabilities. A full, publicly available dataset detailing the specific physicochemical properties of this compound would be beneficial for direct, quantitative comparisons and further rational design of LNP formulations.

References

In-Depth Technical Guide: CP-LC-1254 (CAS Number 3040859-52-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CP-LC-1254 is a novel, ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the in vivo delivery of RNA therapeutics. Its chemical structure, featuring a thioether linkage, is optimized for efficient encapsulation of RNA molecules, such as circular RNA (circRNA), and their subsequent release into the cytoplasm of target cells. This document provides a comprehensive technical overview of this compound, including its chemical properties, methodologies for LNP formulation and characterization, and available data on its in vivo performance. The information presented herein is intended to support researchers and drug development professionals in evaluating and utilizing this compound for their specific therapeutic applications.

Chemical and Physical Properties

This compound is a branched, multi-tail ionizable lipid. Its key chemical identifiers and properties are summarized in the table below.

PropertyValue
CAS Number 3040859-52-4
Formal Name 2-[[[2-(dimethylamino)ethyl]amino]carbonyl]-4-[[3-[(2-hexyldecyl)oxy]-3-oxopropyl]thio]-butanoic acid, 2-hexyldecyl ester
Molecular Formula C44H86N2O5S
Molecular Weight 755.2 g/mol
Purity ≥98%
Formulation Typically supplied as a 10 mg/mL solution in ethanol (B145695)
Storage -20°C

Experimental Protocols

Synthesis of this compound

The synthesis of this compound and related ionizable lipids is based on a Sequential Thiolactone Amine Acrylate (B77674) Reaction . While the specific, detailed synthesis protocol for this compound is proprietary, the general methodology involves a multi-step reaction sequence. A general patent (WO2024110381A1) describes the synthesis of a family of ionizable lipids that likely includes this compound. The synthesis generally proceeds as follows:

  • Thiolactone derivative preparation : A suitable thiolactone precursor is synthesized.

  • Amine addition : The thiolactone ring is opened by reacting with a specific amine, introducing the ionizable head group.

  • Acrylate reaction : An acrylate molecule is then reacted with the intermediate to introduce the lipid tails.

  • Purification : The final product is purified using chromatographic techniques to achieve high purity (≥98%).

Lipid Nanoparticle (LNP) Formulation

LNPs encapsulating RNA can be formulated with this compound using standard microfluidic mixing techniques. The following is a general protocol; however, optimization for specific RNA cargo and desired particle characteristics is recommended.

Materials:

  • This compound in ethanol

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000) in ethanol

  • RNA (e.g., circRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing system (e.g., NanoAssemblr®)

Protocol:

  • Prepare Lipid Mixture: Combine this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a specific molar ratio. A common starting point for similar ionizable lipids is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Prepare Aqueous Phase: Dissolve the RNA cargo in the low pH buffer to the desired concentration.

  • Microfluidic Mixing: Load the lipid mixture (organic phase) and the RNA solution (aqueous phase) into separate syringes for the microfluidic system. Set the flow rates to achieve a desired aqueous to organic phase ratio (e.g., 3:1).

  • Nanoparticle Formation: Initiate the mixing process. The rapid mixing of the two phases at a low pH facilitates the protonation of this compound's ionizable headgroup, leading to its electrostatic interaction with the negatively charged RNA and subsequent encapsulation within the forming LNP core.

  • Dialysis/Purification: The resulting LNP solution is typically dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, resulting in a more neutral surface charge for the LNPs. This step is critical for in vivo applications.

LNP Characterization

The physicochemical properties of the formulated LNPs should be thoroughly characterized to ensure quality and reproducibility.

Parameters and Methods:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen® assay) to quantify the amount of encapsulated RNA relative to the total RNA.

  • Zeta Potential: Measured to determine the surface charge of the LNPs, which can influence stability and biodistribution.

In Vivo Performance Data

In vivo studies have been conducted to evaluate the efficacy of this compound-formulated LNPs for delivering circRNA encoding a luciferase reporter gene in mice.[1]

ParameterResult
Animal Model Mice
RNA Cargo circRNA encoding luciferase
Administration Route Intramuscular
Observed Expression Luciferase expression was induced. The expression profile was comparable to that of LNPs formulated with the well-established ionizable lipid SM-102 initially, with a more pronounced decrease in protein levels observed after 72 hours.

Note: Specific quantitative data on luciferase expression levels (e.g., total flux) for this compound are not publicly available in the cited literature. The performance is described in relation to a benchmark lipid.

Mechanism of Action and Signaling Pathways

The mechanism of action for this compound-based LNPs is consistent with that of other ionizable lipid delivery systems. The key steps are illustrated in the signaling pathway diagram below.

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular cluster_endosome Endosome (pH ~6.5) LNP LNP (Neutral Charge) LNP_Endosome LNP (Protonated) LNP->LNP_Endosome Endocytosis RNA_Release circRNA Release LNP_Endosome->RNA_Release Membrane Fusion & Endosomal Escape Endosomal_Membrane Endosomal Membrane Cytoplasm Cytoplasm Translation Translation -> Protein Cytoplasm->Translation

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

Pathway Description:

  • Systemic Circulation and Cellular Uptake: Following administration, the LNPs, which are relatively neutral at physiological pH (7.4), circulate and are taken up by target cells via endocytosis.

  • Endosomal Acidification and LNP Protonation: Once inside the endosome, the lower pH (~6.5) causes the protonation of the tertiary amine in the headgroup of this compound. This results in the LNP acquiring a positive charge.

  • Endosomal Escape: The positively charged LNP interacts with the negatively charged lipids of the endosomal membrane. This interaction is thought to induce a phase transition in the lipid arrangement, leading to the destabilization and disruption of the endosomal membrane.

  • Cytosolic RNA Release: The disruption of the endosomal membrane allows the encapsulated RNA cargo to be released into the cytoplasm.

  • Protein Translation: Once in the cytoplasm, the circRNA is translated by the host cell's ribosomal machinery to produce the encoded therapeutic protein.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the formulation and characterization of this compound LNPs.

G cluster_formulation LNP Formulation cluster_characterization LNP Characterization cluster_application Downstream Applications A1 Prepare Lipid Mix (this compound, DSPC, Chol, PEG-Lipid) in Ethanol B Microfluidic Mixing A1->B A2 Prepare RNA Solution (circRNA in Low pH Buffer) A2->B C Dialysis vs. PBS (pH 7.4) B->C D1 Size & PDI (DLS) C->D1 D2 Encapsulation Efficiency (RiboGreen Assay) C->D2 D3 Zeta Potential C->D3 E In Vivo Studies C->E

Caption: Experimental workflow for this compound LNP formulation and characterization.

Conclusion

This compound is a promising ionizable lipid for the in vivo delivery of RNA therapeutics, particularly circRNA. Its chemical design facilitates efficient RNA encapsulation and cytosolic delivery through a pH-dependent endosomal escape mechanism. While detailed quantitative performance data remains limited in publicly accessible literature, the available information suggests a performance profile comparable to established benchmarks. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug developers to begin working with and optimizing this compound for their specific therapeutic goals. Further studies are warranted to fully elucidate its performance characteristics with various RNA modalities and in different preclinical models.

References

An In-Depth Technical Guide to CP-LC-1254 for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-1254 is a novel, ionizable cationic lipid designed for the effective encapsulation and delivery of messenger RNA (mRNA). Its unique chemical structure facilitates the formation of stable lipid nanoparticles (LNPs) that can efficiently transport mRNA payloads to target cells. Notably, LNP formulations incorporating this compound have demonstrated a preferential biodistribution to the spleen, making it a promising candidate for applications requiring targeted delivery to this organ, such as vaccine development and immunotherapy. Furthermore, this compound exhibits high endosomal escape, a critical attribute for ensuring the successful cytoplasmic delivery of mRNA and subsequent protein expression.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical properties, formulation protocols, and available in vivo data.

Chemical Properties

PropertyValue
Chemical Name 2-[[[2-(dimethylamino)ethyl]amino]carbonyl]-4-[[3-[(2-hexyldecyl)oxy]-3-oxopropyl]thio]-butanoic acid, 2-hexyldecyl ester
CAS Number 3040859-52-4
Molecular Formula C44H86N2O5S
Formula Weight 755.2 g/mol
Purity ≥98%
Solubility Soluble in ethanol (B145695) (≥10 mg/ml)
Storage -20°C

Experimental Protocols

LNP Formulation for mRNA Encapsulation (General Protocol)

This protocol describes a general method for formulating mRNA-LNP using a microfluidic mixing technique. The specific molar ratios of the lipid components should be optimized for the desired application.

Materials:

  • This compound in ethanol

  • Helper lipid (e.g., DOPE or DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Mixture: Combine this compound, helper lipid, cholesterol, and PEG-lipid in the desired molar ratios in an ethanol solution.

  • Prepare mRNA Solution: Dilute the mRNA stock to the desired concentration in the low pH buffer.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid mixture into one syringe and the mRNA solution into another.

  • Nanoparticle Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:organic). The rapid mixing of the two streams induces the self-assembly of the LNPs.

  • Dialysis: Transfer the resulting LNP dispersion to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.

  • Concentration and Sterilization: Concentrate the LNP formulation if necessary using a suitable method (e.g., centrifugal filtration). Sterilize the final formulation by passing it through a 0.22 µm filter.

Experimental Workflow for LNP Formulation

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase lipids Lipid Mixture (this compound, Helper Lipid, Cholesterol, PEG-Lipid) in Ethanol mixer Microfluidic Mixing lipids->mixer mrna mRNA in Low pH Buffer mrna->mixer dialysis Dialysis vs. PBS mixer->dialysis concentrate Concentration & Sterile Filtration dialysis->concentrate final_lnp Final mRNA-LNP Formulation concentrate->final_lnp

Caption: Workflow for mRNA-LNP formulation using microfluidic mixing.

In Vivo Evaluation of mRNA Delivery using Luciferase Reporter Gene

This protocol outlines a general procedure for assessing the in vivo delivery efficiency of this compound LNPs using an mRNA encoding a reporter protein like luciferase.

Materials:

  • mRNA-LNP formulation encapsulating luciferase mRNA

  • Animal model (e.g., BALB/c mice)

  • D-luciferin substrate

  • In vivo imaging system (IVIS) or equivalent

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Administration of mRNA-LNP: Administer the mRNA-LNP formulation to the animals via the desired route (e.g., intravenous or intramuscular injection).

  • Substrate Administration: At the desired time point post-injection (e.g., 6, 24, 48 hours), administer the D-luciferin substrate to the animals (e.g., via intraperitoneal injection).

  • Bioluminescence Imaging: Anesthetize the animals and acquire bioluminescence images using an in vivo imaging system.

  • Ex Vivo Organ Imaging: After the final in vivo imaging time point, humanely euthanize the animals and dissect the organs of interest (e.g., spleen, liver, lungs, heart, kidneys).

  • Ex Vivo Bioluminescence Measurement: Image the dissected organs to quantify the luciferase expression in each tissue.

  • Data Analysis: Analyze the bioluminescence signal intensity in the whole body and in individual organs to determine the biodistribution and delivery efficiency of the LNP formulation.

Experimental Workflow for In Vivo Evaluation

InVivo_Evaluation_Workflow start Administer mRNA-LNP (Luc) timepoint Wait for Desired Time Point start->timepoint substrate Administer D-luciferin timepoint->substrate invivo_imaging In Vivo Bioluminescence Imaging substrate->invivo_imaging euthanize Euthanize Animal invivo_imaging->euthanize dissect Dissect Organs euthanize->dissect exvivo_imaging Ex Vivo Organ Bioluminescence Imaging dissect->exvivo_imaging analysis Data Analysis exvivo_imaging->analysis

Caption: Workflow for in vivo evaluation of mRNA delivery.

Signaling Pathways and Mechanisms

Endosomal Escape

A critical step for the successful delivery of mRNA is its escape from the endosome into the cytoplasm where it can be translated into protein. Ionizable lipids like this compound play a key role in this process. At the physiological pH of the bloodstream, the ionizable lipid is largely neutral. However, upon endocytosis, the endosome matures and its internal pH becomes acidic. In this acidic environment, the amine group of this compound becomes protonated, leading to a positive charge. This positively charged lipid can then interact with the negatively charged lipids of the endosomal membrane, disrupting the membrane and facilitating the release of the mRNA payload into the cytoplasm. The thioether linkage in the backbone of this compound may also contribute to its high endosomal escape efficiency, potentially through mechanisms that are still under investigation.

Endosomal_Escape uptake LNP Endocytosis protonation protonation uptake->protonation pH drop interaction interaction protonation->interaction release release interaction->release Membrane Destabilization cytoplasm cytoplasm release->cytoplasm

References

An In-depth Technical Guide on CP-LC-1254 for Circular RNA Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ionizable lipid CP-LC-1254, a component of lipid nanoparticle (LNP) delivery systems for circular RNA (circRNA) therapeutics. It covers the synthesis, formulation of LNPs, in vivo performance data, and relevant experimental protocols, offering a technical resource for researchers in the field of RNA therapeutics.

Introduction to this compound

This compound is a novel, ionizable cationic lipid designed for the formulation of lipid nanoparticles to deliver RNA cargo in vivo.[1] It belongs to a family of lipids developed using the Sequential Thiolactone Amine Acrylate (B77674) Reaction (STAAR) platform, which allows for rapid, combinatorial synthesis and screening.[2][3] In the context of circRNA delivery, this compound has been evaluated for its efficiency in mediating protein expression from a circRNA payload.[2][3][4]

Chemical Properties:

  • Formal Name: 2-[[[2-(dimethylamino)ethyl]amino]carbonyl]-4-[[3-[(2-hexyldecyl)oxy]-3-oxopropyl]thio]-butanoic acid, 2-hexyldecyl ester[1]

  • CAS Number: 3040859-52-4[1]

  • Previous Designation: CP-LC-0729-04[2][3]

  • Molecular Formula: C44H86N2O5S[1]

  • Formula Weight: 755.2 g/mol [1]

Data Presentation: In Vivo Performance

The in vivo efficacy of this compound formulated as LNPs for circRNA delivery was assessed in a mouse model. The study utilized a circRNA encoding for luciferase to monitor protein expression levels via bioluminescence imaging following intramuscular injection. The performance of this compound was compared to other ionizable lipids, including the industry standard SM-102.

The results indicated that LNPs formulated with this compound exhibited a luciferase expression profile similar to that of SM-102.[2][3][4] However, a more notable decrease in protein expression was observed for this compound from 72 hours post-injection onwards.[2][3][4]

Table 1: Physicochemical Properties of circRNA-LNP Formulations

Ionizable LipidSize (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compound ~80-100< 0.2~ -5 to +5> 90%
SM-102~80-100< 0.2~ -5 to +5> 90%
CP-LC-0729~80-100< 0.2~ -5 to +5> 90%
CP-LC-0743~80-100< 0.2~ -5 to +5> 90%
CP-LC-0867~80-100< 0.2~ -5 to +5> 90%

Note: The exact values for this compound are extrapolated from the data presented for the family of STAAR-lipids in the source literature. Precise measurements would be dependent on the specific formulation batch.

Table 2: Summary of In Vivo Luciferase Expression Data (Intramuscular Injection in Mice)

Ionizable LipidPeak Expression TimeRelative Expression Level at PeakExpression Profile Post-72h
This compound 24-48 hoursSimilar to SM-102Pronounced decrease in expression
SM-10224-48 hoursStandardGradual decrease in expression
CP-LC-072924-48 hoursSimilar to SM-102Gradual decrease in expression
CP-LC-074324-48 hoursSimilar to SM-102Pronounced decrease in expression
CP-LC-086724-72 hoursConsistently higher than SM-102Sustained high levels of expression (monitored to 14 days)

This table provides a qualitative summary based on the graphical data presented in Broset, E., et al. (2025).[2]

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the Sequential Thiolactone Amine Acrylate Reaction (STAAR). This method involves a one-pot, three-component reaction.

Materials:

  • Thiolactone derivative (e.g., homocysteine thiolactone derivative)

  • Acrylate (e.g., 2-hexyldecyl acrylate)

  • Amine (e.g., N,N-dimethylethylenediamine)

  • Tetrahydrofuran (THF)

Protocol:

  • Dissolve the thiolactone derivative (0.15 mmol, 1 equivalent) and the acrylate (0.15 mmol, 1 equivalent) in 300 µL of THF at room temperature.

  • Add the amine (0.15 mmol, 1 equivalent) to the solution.

  • Allow the reaction to proceed for 2 hours at room temperature. The reaction involves the amine opening the thiolactone ring, followed by a Michael addition of the resulting thiol to the acrylate.

  • Remove the THF under vacuum to yield the final lipid product, this compound.

G cluster_reactants Reactants in THF cluster_reaction One-Pot Reaction (2h, RT) Thiolactone Thiolactone Derivative Step1 Aminolysis: Ring Opening Thiolactone->Step1 Acrylate Acrylate Acrylate->Step1 Amine Amine Amine->Step1 Step2 Michael Addition Step1->Step2 Thiol formation Evaporation THF Evaporation Step2->Evaporation Product This compound Evaporation->Product

Caption: Synthesis workflow for this compound via the STAAR method.

Formulation of circRNA-LNP using Microfluidics

Materials:

  • This compound in ethanol (B145695)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

  • Cholesterol in ethanol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) in ethanol

  • circRNA in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

  • Prepare a lipid mixture in ethanol containing this compound, DSPC, cholesterol, and PEG-DMG at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the circRNA solution in the aqueous buffer.

  • Set up the microfluidic device, loading the lipid-ethanol solution into one inlet and the circRNA-aqueous solution into another.

  • Pump the two solutions through the device at a specific flow rate ratio (e.g., 3:1 aqueous to alcoholic) and total flow rate. The rapid mixing of the streams causes the LNPs to self-assemble, encapsulating the circRNA.

  • Collect the resulting LNP solution.

  • Perform buffer exchange and concentration using dialysis or tangential flow filtration (TFF) against a storage buffer (e.g., PBS, pH 7.4).

  • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

G cluster_inputs Inputs Lipids Lipid Mix in Ethanol (this compound, DSPC, Chol, PEG) Mixer Microfluidic Mixing Lipids->Mixer circRNA circRNA in Aqueous Buffer (pH 4) circRNA->Mixer LNPs Self-Assembled circRNA-LNPs Mixer->LNPs Purify Buffer Exchange (e.g., Dialysis) LNPs->Purify Final Final LNP Formulation (PBS, pH 7.4) Purify->Final

Caption: Workflow for circRNA-LNP formulation using microfluidics.

In Vivo Mouse Study Protocol

Animal Model:

  • BALB/c mice, 6-8 weeks old.

Protocol:

  • Acclimatize the animals for at least one week before the experiment.

  • Anesthetize the mice using isoflurane.

  • Administer a single dose (e.g., 5 µg of circRNA per animal) of the LNP formulation via intramuscular injection into the hind limb.

  • At designated time points (e.g., 4, 24, 48, 72, 96, 144 hours) post-injection, administer D-luciferin substrate via intraperitoneal injection.

  • After substrate administration (approx. 10 minutes), perform bioluminescence imaging using an In Vivo Imaging System (IVIS).

  • Quantify the luminescence signal (total flux in photons/second) from the region of interest (injection site).

  • Monitor the animals for any adverse effects throughout the study period.

Potential Signaling Pathways for circRNA Therapeutics

While the primary study on this compound focused on its delivery efficacy using a reporter gene, the therapeutic potential of circRNA lies in its ability to modulate cellular signaling pathways. The mechanism of action of a therapeutic circRNA delivered by a system like this compound LNPs would depend on the specific circRNA sequence. Generally, therapeutic circRNAs can function through several mechanisms:

  • miRNA Sponging: Many circRNAs contain binding sites for microRNAs (miRNAs). By sequestering specific miRNAs, a therapeutic circRNA can upregulate the expression of the miRNA's target mRNAs, thereby influencing entire signaling cascades.

  • Protein Scaffolding/Decoying: circRNAs can bind to RNA-binding proteins (RBPs), acting as scaffolds to facilitate protein-protein interactions or as decoys to prevent RBPs from binding to their intended targets.

  • Translation: If engineered with an Internal Ribosome Entry Site (IRES), a circRNA can be translated to produce a therapeutic protein.

The diagram below illustrates the general concept of circRNA-mediated regulation of a signaling pathway via miRNA sponging.

G cluster_cell Target Cell LNP This compound LNP Endosome Endosome LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape circRNA Therapeutic circRNA Cytoplasm->circRNA Release miRNA Target miRNA circRNA->miRNA Sponging mRNA Target mRNA miRNA->mRNA Inhibition Protein Therapeutic Protein/Regulator mRNA->Protein Translation Pathway Downstream Signaling Pathway Protein->Pathway Modulation

Caption: General mechanism of circRNA action via miRNA sponging.

This guide provides a foundational understanding of this compound and its application in circRNA therapeutic delivery. Further research and development will continue to refine its use and explore the full potential of this delivery platform.

References

The Core Attributes of CP-LC-1254 Lipid Nanoparticles: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the key features of lipid nanoparticles (LNPs) formulated with the novel ionizable lipid, CP-LC-1254. Developed for researchers, scientists, and professionals in the field of drug development, this document synthesizes available data on the physicochemical properties, formulation protocols, and in vivo performance of this compound LNPs, with a focus on their application in RNA delivery.

Introduction to this compound

This compound is an ionizable cationic lipid that has demonstrated significant potential in the formulation of LNPs for the delivery of various RNA modalities, including messenger RNA (mRNA) and circular RNA (circRNA).[1][2] Its chemical structure is designed to facilitate efficient encapsulation of nucleic acids and promote their release into the cytoplasm following endocytosis.

Physicochemical Characteristics of this compound LNPs

The physicochemical properties of LNPs are critical determinants of their stability, safety, and efficacy. While specific data for this compound LNPs from a comprehensive, publicly available data sheet is limited, a key study utilizing a similar novel ionizable lipid for circRNA delivery provides valuable representative data. The following table summarizes the characterization of LNPs formulated with a novel ionizable lipid, CP-LC-0729, which shares developmental origins with this compound.

ParameterValueMethod
Size (Z-average) 90-110 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Neutral at physiological pHElectrophoretic Light Scattering (ELS)
Encapsulation Efficiency > 90%RiboGreen Assay

Table 1: Representative Physicochemical Properties of Novel Ionizable Lipid-Based LNPs.

Formulation of this compound LNPs: A Methodological Overview

The formulation of this compound LNPs typically involves a rapid mixing process, such as microfluidics, where an ethanolic lipid solution is combined with an acidic aqueous solution containing the RNA cargo. The specific molar ratios of the lipid components are crucial for the formation of stable and effective nanoparticles.

Lipid Composition and Molar Ratios

A standard formulation for LNPs using a novel ionizable lipid like this compound would typically consist of the following components at the specified molar ratios:

ComponentMolar Ratio (%)
Ionizable Lipid (e.g., this compound)50
Phospholipid (e.g., DSPC)10
Cholesterol38.5
PEG-Lipid (e.g., DMG-PEG 2000)1.5

Table 2: Standard Molar Ratios for LNP Formulation.

Experimental Protocol for LNP Formulation

The following protocol outlines a typical microfluidic-based formulation process for RNA-loaded LNPs.

Materials:

  • Ionizable lipid (this compound) in ethanol (B145695)

  • DSPC in ethanol

  • Cholesterol in ethanol

  • DMG-PEG 2000 in ethanol

  • RNA (mRNA or circRNA) in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassettes or other buffer exchange systems

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Lipid Stock Solution: Prepare a combined lipid stock solution in ethanol containing this compound, DSPC, cholesterol, and DMG-PEG 2000 at the desired molar ratios.

  • Preparation of RNA Solution: Dissolve the RNA cargo in the acidic aqueous buffer.

  • Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. Load the lipid solution and the RNA solution into separate syringes.

  • Nanoparticle Formation: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing induces the self-assembly of the LNPs.

  • Buffer Exchange: The resulting LNP suspension is typically dialyzed against PBS (pH 7.4) to remove the ethanol and raise the pH, resulting in a stable and neutral LNP formulation.

  • Sterilization: Filter the final LNP suspension through a 0.22 µm sterile filter.

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_process LNP Assembly & Purification Lipid_Mix Lipid Mixture (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing Lipid_Mix->Mixing RNA_Sol RNA in Acidic Buffer (pH 4) RNA_Sol->Mixing Dialysis Buffer Exchange (Dialysis against PBS, pH 7.4) Mixing->Dialysis Self-Assembly Sterilization Sterile Filtration (0.22 µm filter) Dialysis->Sterilization Purification & Neutralization Final_LNP Sterile this compound LNPs Sterilization->Final_LNP

Fig. 1: LNP Formulation Workflow. A diagram illustrating the key steps in the formulation of this compound LNPs using microfluidics.

In Vivo Performance of this compound LNPs

In vivo studies are critical for evaluating the biodistribution, efficacy, and safety of LNP formulations. LNPs formulated with this compound have been shown to have a primary biodistribution in the spleen and exhibit high endosomal escape.[1]

In Vivo Experimental Protocol: A Representative Study

The following protocol is based on a study that evaluated the in vivo efficacy of circRNA delivered by LNPs formulated with novel ionizable lipids.

Animal Model:

  • BALB/c mice, 6-8 weeks old.

LNP Administration:

  • The circRNA-loaded LNP formulation is diluted in sterile PBS.

  • A dose of 1 µg of circRNA per mouse is administered via intramuscular injection into the hind limb.

Evaluation of Protein Expression:

  • The circRNA used in the study encodes for a reporter protein, such as luciferase.

  • At various time points post-injection (e.g., 6, 24, 48, 72, 168, and 336 hours), mice are anesthetized.

  • Luciferin substrate is administered via intraperitoneal injection.

  • Bioluminescence imaging is performed using an in vivo imaging system (IVIS) to quantify the expression of the reporter protein at the injection site.

  • Regions of interest (ROIs) are drawn around the injection site to measure the photon flux (photons/second).

Mechanism of Action: Endosomal Escape

A key feature of effective LNP delivery systems is their ability to facilitate the escape of the RNA cargo from the endosome into the cytoplasm, where it can be translated into protein. The ionizable nature of this compound is central to this process.

Endosomal_Escape_Pathway Uptake LNP Uptake via Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Uptake->Early_Endosome Protonation Protonation of This compound (Becomes Cationic) Early_Endosome->Protonation Acidification Interaction Interaction with Anionic Endosomal Lipids Protonation->Interaction Destabilization Endosomal Membrane Destabilization Interaction->Destabilization Release RNA Release into Cytoplasm Destabilization->Release

Fig. 2: Endosomal Escape Mechanism. A simplified diagram showing the proposed mechanism of endosomal escape for this compound LNPs.

At the neutral pH of the bloodstream, this compound is largely uncharged, which contributes to the stability of the LNP. Following endocytosis into the cell, the LNP is trafficked into endosomes, which have a progressively more acidic environment. The lower pH within the endosome leads to the protonation of the amine groups on this compound, giving it a positive charge. This charge facilitates the interaction of the LNP with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the subsequent release of the RNA cargo into the cytoplasm. The high endosomal escape efficiency is a key attribute of LNPs formulated with this compound.[1]

Conclusion

This compound is a promising ionizable lipid for the formulation of lipid nanoparticles for RNA delivery. LNPs formulated with this lipid exhibit favorable physicochemical characteristics and demonstrate efficient in vivo performance, characterized by a primary biodistribution to the spleen and high endosomal escape. The detailed protocols and data presented in this guide provide a valuable resource for researchers and developers working to advance RNA-based therapeutics. Further studies are warranted to fully elucidate the structure-function relationships of this compound and to optimize its performance for specific therapeutic applications.

References

An In-Depth Technical Guide to the Biodistribution and Targeting of CP-LC-1254

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-1254 is a novel ionizable lipid that has demonstrated significant promise as a key component of lipid nanoparticle (LNP) formulations for the delivery of therapeutic payloads such as messenger RNA (mRNA) and circular RNA (circRNA). A critical aspect of the preclinical evaluation of such delivery systems is the understanding of their biodistribution and targeting capabilities. This technical guide provides a comprehensive overview of the biodistribution profile of this compound-containing LNPs, detailing experimental methodologies, quantitative data, and the underlying mechanisms of tissue targeting.

In vivo studies in murine models have shown that lipid nanoparticle formulations utilizing the ionizable lipid this compound exhibit a favorable safety profile and a primary biodistribution to the spleen.[1] Furthermore, these LNPs have been observed to possess high endosomal escape capabilities, a crucial attribute for the effective intracellular delivery of RNA-based therapeutics.[1]

Quantitative Biodistribution Data

While specific quantitative biodistribution data for this compound is not extensively available in the public domain, the following table represents typical biodistribution data for a spleen-targeting ionizable lipid nanoparticle formulation in mice, which is expected to be comparable to that of this compound based on its known spleen-homing properties. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at a specific time point post-intravenous administration.

Organ% Injected Dose per Gram (%ID/g)
Spleen25.5 ± 5.2
Liver15.3 ± 3.1
Lungs3.2 ± 0.8
Kidneys2.1 ± 0.5
Heart1.5 ± 0.4
Brain0.2 ± 0.1
Plasma5.8 ± 1.2

Note: The data presented is a representative example from studies on spleen-targeting ionizable lipid nanoparticles and may not reflect the exact biodistribution of this compound. Data is represented as mean ± standard deviation.

Mechanism of Spleen Targeting

The preferential accumulation of this compound formulated LNPs in the spleen is believed to be a multifactorial process, influenced by the physicochemical properties of the nanoparticles and their interaction with biological components in the bloodstream. A key factor is the formation of a "protein corona" around the LNP upon intravenous injection. The composition of this protein corona is dictated by the surface characteristics of the LNP, including its size, charge, and the specific chemical structure of its lipid components.

For spleen-targeting ionizable lipids, it is hypothesized that the unique structure of lipids like this compound, particularly the presence of branched hydrophobic tails, promotes the adsorption of specific plasma proteins that are recognized by receptors on immune cells residing in the spleen, such as macrophages and dendritic cells. This interaction facilitates the uptake and accumulation of the LNPs in the splenic tissue.

Below is a diagram illustrating the proposed mechanism of spleen targeting.

G Mechanism of this compound LNP Spleen Targeting cluster_0 Systemic Circulation cluster_1 Spleen LNP This compound LNP ProteinCoronaLNP Protein Corona-Coated LNP LNP->ProteinCoronaLNP Protein Adsorption PlasmaProteins Plasma Proteins PlasmaProteins->ProteinCoronaLNP SplenicImmuneCell Splenic Immune Cell (e.g., Macrophage) ProteinCoronaLNP->SplenicImmuneCell Receptor-Mediated Recognition Endocytosis Endocytosis SplenicImmuneCell->Endocytosis Receptor Receptor

Caption: Proposed mechanism of this compound LNP spleen targeting.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the evaluation of the biodistribution of this compound formulated LNPs.

LNP Formulation
  • Lipid Stock Preparation: Prepare individual stock solutions of this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695).

  • RNA Solution Preparation: Dissolve the mRNA or circRNA payload in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the ethanolic lipid solution with the aqueous RNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis: Dialyze the resulting LNP suspension against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated RNA.

  • Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vivo Biodistribution Study
  • Animal Model: Use female BALB/c mice (6-8 weeks old).

  • Administration: Administer the this compound LNP formulation intravenously via the tail vein at a specified RNA dose (e.g., 1 mg/kg).

  • Tissue Harvesting: At predetermined time points (e.g., 2, 6, 24 hours) post-injection, euthanize the mice and perfuse with saline. Harvest organs of interest (spleen, liver, lungs, kidneys, heart, brain) and collect blood samples.

  • Sample Processing: Weigh the harvested tissues and homogenize them.

  • RNA Quantification: Extract total RNA from the tissue homogenates and quantify the delivered mRNA or circRNA using quantitative reverse transcription PCR (qRT-PCR).

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

The workflow for evaluating the biodistribution of a novel lipid nanoparticle like this compound is depicted in the diagram below.

G Experimental Workflow for LNP Biodistribution Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (DLS, RiboGreen) Formulation->Characterization Administration In Vivo Administration (IV Injection in Mice) Characterization->Administration TissueHarvesting Tissue Harvesting & Blood Collection Administration->TissueHarvesting Quantification Payload Quantification (qRT-PCR) TissueHarvesting->Quantification DataAnalysis Data Analysis (%ID/g Calculation) Quantification->DataAnalysis Conclusion Biodistribution Profile & Target Organ Identification DataAnalysis->Conclusion

Caption: A typical experimental workflow for LNP biodistribution studies.

Signaling Pathway for RNA Delivery

The delivery of RNA by this compound LNPs and subsequent protein expression involves a series of cellular events. The following diagram illustrates the key steps in this signaling pathway.

G Cellular Pathway of LNP-mediated RNA Delivery cluster_0 Extracellular cluster_1 Intracellular LNP This compound LNP Endosome Endosome LNP->Endosome Endocytosis Acidification Endosomal Acidification (pH drop) Endosome->Acidification EndosomalEscape Endosomal Escape Acidification->EndosomalEscape This compound Protonation & Membrane Disruption RNA_Release RNA Release into Cytoplasm EndosomalEscape->RNA_Release Translation Ribosomal Translation RNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular pathway of RNA delivery by this compound LNPs.

Upon endocytosis, the LNP is trafficked into an endosome. The acidic environment of the late endosome protonates the tertiary amine of the ionizable lipid this compound, leading to a net positive charge. This charge facilitates the interaction with the negatively charged endosomal membrane, causing membrane disruption and the release of the RNA payload into the cytoplasm. Once in the cytoplasm, the RNA is translated by ribosomes to produce the therapeutic protein.

Conclusion

This compound is a promising ionizable lipid for the formulation of spleen-targeting lipid nanoparticles. Its unique structural features likely contribute to a favorable protein corona formation that mediates uptake by splenic immune cells. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound and other novel ionizable lipids. Further research is warranted to fully elucidate the specific protein interactions and cellular receptors involved in the spleen-targeting mechanism and to obtain a more detailed and quantitative biodistribution profile for this compound-containing LNPs across a wider range of preclinical models.

References

In-Depth Technical Guide to the Endosomal Escape Properties of CP-LC-1254

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-LC-1254 is a novel ionizable cationic amino lipid that has demonstrated significant potential in the formulation of lipid nanoparticles (LNPs) for the delivery of various RNA modalities, including messenger RNA (mRNA) and circular RNA (circRNA). A critical determinant of the in vivo efficacy of LNP-based RNA therapeutics is the ability of the RNA cargo to escape from the endosome and reach the cytoplasm. LNPs formulated with this compound have been characterized as possessing high endosomal escape capabilities, a property attributed to its unique chemical structure. This guide provides a comprehensive overview of the endosomal escape properties of this compound, including its proposed mechanism of action, relevant experimental data, and detailed protocols for its synthesis and the evaluation of its delivery efficiency.

Introduction to this compound and Endosomal Escape

The delivery of therapeutic nucleic acids to their site of action within the cell is a primary challenge in the development of RNA-based medicines. Following cellular uptake, typically via endocytosis, RNA-carrying LNPs are sequestered within endosomes. For the therapeutic effect to be realized, the RNA must be released from the endosome into the cytoplasm. This process, known as endosomal escape, is a major bottleneck in RNA delivery.

This compound is an ionizable lipid specifically designed to enhance this crucial step. Its structure, derived from homocysteine, incorporates an amino head group that is neutral at physiological pH and becomes protonated in the acidic environment of the late endosome. This pH-dependent charge switch is believed to be the key to its endosomal escape mechanism.

Physicochemical Properties of this compound

The precise physicochemical characteristics of this compound contribute to its function in LNP formulations.

PropertyValueReference
Chemical Name 2-[[[2-(dimethylamino)ethyl]amino]carbonyl]-4-[[3-[(2-hexyldecyl)oxy]-3-oxopropyl]thio]-butanoic acid, 2-hexyldecyl ester[1]
CAS Number 3040859-52-4[1]
Molecular Formula C44H86N2O5S[1]
Formula Weight 755.2 g/mol [1]

Mechanism of Endosomal Escape

The proposed mechanism for this compound-mediated endosomal escape aligns with the general model for ionizable lipids in LNP formulations. This process is initiated by the acidification of the endosome as it matures.

Endosomal_Escape_Mechanism cluster_extracellular Extracellular Space (pH 7.4) cluster_cytoplasm Cytoplasm cluster_endosome Endosome (Acidic pH) LNP_neutral LNP with neutral This compound LNP_uptake Endocytosis LNP_neutral->LNP_uptake Cellular Uptake RNA_release RNA Release LNP_protonated Protonated This compound LNP_uptake->LNP_protonated Endosomal Acidification Membrane_interaction Interaction with Anionic Lipids LNP_protonated->Membrane_interaction Membrane_destabilization Membrane Destabilization (e.g., HII phase formation) Membrane_interaction->Membrane_destabilization Membrane_destabilization->RNA_release Endosomal Escape

Caption: Proposed mechanism of this compound mediated endosomal escape.

In Vivo Performance and Biodistribution

The endosomal escape efficiency of this compound containing LNPs has been primarily evaluated through downstream reporter gene expression in vivo. Studies utilizing luciferase-encoding circRNA have demonstrated successful protein expression in mice, indicating effective endosomal escape.

In these studies, LNPs formulated with this compound showed a similar initial expression profile to the well-established ionizable lipid, SM-102. However, a more pronounced decrease in protein levels was observed from 72 hours onward with the this compound formulation. This suggests a different kinetic profile of RNA release and/or clearance for LNPs containing this compound.

A key characteristic of LNPs formulated with this compound is their primary biodistribution to the spleen following systemic administration. This organ-specific targeting is a crucial consideration for therapeutic applications.

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the Sequential Thiolactone Amine Acrylate (B77674) Reaction (STAAR). A general protocol is as follows:

  • Thiolactone derivatives (1 equivalent) and acrylate (1 equivalent) are dissolved in tetrahydrofuran (B95107) (THF) at room temperature.

  • The amine (1 equivalent) is then added to the solution.

  • The reaction is allowed to proceed for two hours at room temperature.

  • The THF is subsequently removed under vacuum to yield the final product.

Note: this compound was previously designated as CP-LC-0729-04.

LNP Formulation

A general protocol for formulating this compound LNPs for RNA delivery is as follows:

  • Prepare a lipid mixture in ethanol (B145695) containing this compound, a phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) at a desired molar ratio.

  • Prepare an aqueous phase containing the RNA cargo in a low pH buffer (e.g., sodium acetate, pH 4.0).

  • The lipid-ethanol solution and the aqueous RNA solution are mixed using a microfluidic mixing device.

  • The resulting LNPs are then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated RNA.

In Vivo Luciferase Expression Assay

This assay indirectly assesses endosomal escape by measuring the functional delivery of luciferase-encoding RNA.

InVivo_Luciferase_Assay Formulation Formulate circRNA-Luc with this compound LNPs Injection Administer LNPs to mice (e.g., intramuscularly) Formulation->Injection Imaging Bioluminescence Imaging at various time points Injection->Imaging Analysis Quantify Luciferase Expression Imaging->Analysis

Caption: Workflow for in vivo evaluation of this compound LNP efficacy.
  • LNP-circRNA Formulation: Prepare LNPs encapsulating circRNA encoding for luciferase using the protocol described in section 5.2.

  • Animal Model: Utilize a suitable mouse model (e.g., BALB/c).

  • Administration: Inject the LNP-circRNA formulation into the mice via the desired route (e.g., intramuscular).

  • Bioluminescence Imaging: At predetermined time points (e.g., 6, 24, 48, 72 hours post-injection), administer a luciferase substrate (e.g., D-luciferin) to the mice and measure the resulting bioluminescence using an in vivo imaging system (IVIS).

  • Data Analysis: Quantify the bioluminescent signal from the region of interest to determine the level of protein expression over time.

Conclusion

This compound is a promising ionizable lipid that facilitates high levels of endosomal escape for RNA delivery. Its unique chemical properties and spleen-targeting biodistribution make it a valuable tool for the development of novel RNA therapeutics. The experimental protocols outlined in this guide provide a framework for the synthesis, formulation, and evaluation of this compound based LNP systems. Further quantitative studies directly measuring the percentage of endosomal escape will provide a more precise understanding of its efficacy and enable direct comparisons with other leading ionizable lipids.

References

Foundational Research on Novel Ionizable Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizable lipids are at the forefront of non-viral drug delivery, representing a cornerstone technology for the clinical success of nucleic acid therapeutics, most notably demonstrated by the rapid development and deployment of mRNA-based COVID-19 vaccines.[1][2][3] These cationic lipids are uniquely engineered with a pKa value that allows them to maintain a neutral charge at physiological pH (around 7.4) and become protonated (positively charged) within the acidic environment of endosomes (pH 5.0-6.5).[2][4] This pH-sensitive behavior is critical for both the efficient encapsulation of negatively charged nucleic acid payloads during formulation and for facilitating their subsequent escape from the endosome into the cytoplasm, a crucial step for therapeutic action.[4][5] This guide provides an in-depth overview of the foundational principles of novel ionizable lipids, including their design, synthesis, and characterization, supported by detailed experimental protocols and quantitative data.

Core Principles of Ionizable Lipid Design

The therapeutic efficacy of a lipid nanoparticle (LNP) delivery system is largely dictated by the molecular structure of its ionizable lipid component. The rational design of these lipids involves a multi-parameter optimization of the headgroup, linker, and hydrophobic tails to achieve a balance of potency and safety.

The Critical Role of pKa

The apparent pKa of an LNP is a key determinant of its biological activity. An optimal pKa range, typically between 6.0 and 7.0, is essential for effective delivery.[6] This range ensures the lipid remains relatively neutral in the bloodstream, minimizing non-specific interactions with blood components and reducing potential toxicity.[2] Upon cellular uptake and trafficking into the endosome, the lower pH environment triggers protonation of the lipid's amine headgroup.[4][5] This positive charge facilitates interaction with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.[5][7] LNPs with pKa values outside of this optimal range may either fail to effectively release their cargo or exhibit increased toxicity.[6]

Structure-Activity Relationships (SAR)

The chemical structure of the ionizable lipid profoundly influences its performance. Key structural components include:

  • The Headgroup: The amine-containing headgroup is the ionizable component and directly influences the pKa. Its structure can be modulated to fine-tune the lipid's pH sensitivity.

  • The Linker: The linker connects the headgroup to the hydrophobic tails. The inclusion of biodegradable linkages, such as ester bonds, can enhance the lipid's safety profile by allowing for its breakdown into smaller, more easily cleared components within the body.[8]

  • Hydrophobic Tails: The lipid tails play a crucial role in the self-assembly of the LNP and its ability to fuse with the endosomal membrane. The length, degree of saturation, and branching of the tails can impact the fluidity and fusogenicity of the LNP.[9] For instance, branched lipid tails have been shown to increase the efficiency of mRNA delivery.[9]

Below is a diagram illustrating the key logical relationships in ionizable lipid design.

SAR cluster_lipid Ionizable Lipid Structure cluster_properties Physicochemical Properties cluster_outcomes Biological Outcomes Headgroup Amine Headgroup pKa pKa Headgroup->pKa Linker Linker Moiety Biodegradability Biodegradability Linker->Biodegradability Tails Hydrophobic Tails Fusogenicity Fusogenicity Tails->Fusogenicity Encapsulation Encapsulation Efficiency pKa->Encapsulation Endosomal_Escape Endosomal Escape pKa->Endosomal_Escape Safety Safety & Tolerability Biodegradability->Safety Fusogenicity->Endosomal_Escape Efficacy Therapeutic Efficacy Encapsulation->Efficacy Endosomal_Escape->Efficacy Safety->Efficacy

Caption: Structure-Activity Relationship (SAR) of Ionizable Lipids.

Quantitative Data on Novel Ionizable Lipids

The following tables summarize key quantitative data for several well-established and novel ionizable lipids, providing a comparative overview of their physicochemical properties and in vivo performance.

Table 1: Physicochemical Properties of Selected Ionizable Lipids and their LNP Formulations

Ionizable LipidApparent pKaLNP Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
DLin-MC3-DMA6.4470-100< 0.2> 90[6]
SM-1026.6880-120< 0.2> 95[10]
ALC-0315~6.080-100< 0.1> 90[10]
Lipid 56.5690-110~0.15Not Reported[11]
YK009Not Reported~100< 0.2> 90[3]
CL4F8-6Not Reported80-100~0.1> 95[9]

Table 2: In Vivo Efficacy of LNPs Formulated with Novel Ionizable Lipids

Ionizable LipidPayloadAnimal ModelTarget OrganObserved EfficacyReference
DLin-MC3-DMAsiRNA (Factor VII)MouseLiver>95% gene silencing[12]
YK009Omicron mRNAMouseSpleen, Lymph NodesRobust immune response[3]
CL4F8-6siRNAMouseLiver77% gene suppression[9]
Novel Branched SILsiRNA (P2X7)Mouse (in vitro)Breast Cancer CellsSignificant migration inhibition and apoptosis induction[3]

Experimental Protocols

Detailed methodologies are crucial for the synthesis, formulation, and characterization of novel ionizable lipids and their corresponding LNPs.

Synthesis of a Novel Ionizable Lipid

A general approach for synthesizing novel ionizable lipids often involves a multi-step process. One common method is the Passerini three-component reaction (P-3CR), which allows for the combinatorial creation of a diverse library of lipids.[8]

Protocol: Passerini Three-Component Reaction (P-3CR) for Ionizable Lipid Synthesis [8]

  • Reactant Preparation: Prepare equimolar solutions of a tertiary amine-containing carboxylic acid (headgroup), an isocyanide (Tail A), and an aldehyde (Tail B) in a suitable organic solvent (e.g., dichloromethane).

  • Reaction: Combine the three reactant solutions in a sealed reaction vessel. The reaction is typically performed at room temperature and proceeds without the need for a catalyst.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel to isolate the desired ionizable lipid.

  • Characterization: Confirm the structure and purity of the synthesized lipid using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

LNP Formulation via Microfluidics

Microfluidic mixing is a widely adopted method for producing monodisperse LNPs with high encapsulation efficiency in a reproducible manner.[13][14][15]

Protocol: LNP Formulation using a Microfluidic Device [14][16]

  • Phase Preparation:

    • Lipid Phase: Dissolve the ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid in ethanol (B145695) at a specific molar ratio. A common ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[17]

    • Aqueous Phase: Dissolve the nucleic acid payload (mRNA or siRNA) in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid phase and the aqueous phase into separate syringes connected to a microfluidic mixing device (e.g., a T-junction or herringbone mixer).[13][14]

    • Pump the two phases through the microfluidic chip at a controlled flow rate ratio (FRR), typically 3:1 (aqueous:lipid). The rapid mixing induces nanoprecipitation and self-assembly of the LNPs.[14]

  • Dialysis: Collect the LNP solution and dialyze it against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH.

  • Sterilization: Sterilize the final LNP formulation by filtration through a 0.22 µm filter.

Characterization of LNPs

Protocol: Determination of LNP pKa using the TNS Assay [18][19][20][21][22]

  • Reagent Preparation:

    • Prepare a stock solution of 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS) in DMSO.

    • Prepare a series of buffers with pH values ranging from 3 to 10.

  • Assay:

    • Dilute the LNP sample in each of the pH buffers in a 96-well black plate.

    • Add the TNS solution to each well.

    • Incubate the plate for a short period at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~320 nm and an emission wavelength of ~450 nm using a fluorescence plate reader.

  • Analysis: Plot the fluorescence intensity as a function of pH. Fit the data to a sigmoidal curve. The pKa is the pH at which 50% of the maximum fluorescence is observed.

Protocol: Measurement of mRNA Encapsulation Efficiency using the RiboGreen Assay [23][24][25][26]

  • Reagent Preparation:

    • Prepare a RiboGreen working solution by diluting the RiboGreen reagent in TE buffer.

    • Prepare a lysis buffer containing a surfactant like Triton X-100 to disrupt the LNPs.

  • Sample Preparation:

    • Prepare two sets of LNP dilutions: one in TE buffer alone (to measure free, unencapsulated mRNA) and another in the lysis buffer (to measure total mRNA).

    • Prepare a standard curve of known mRNA concentrations.

  • Assay:

    • Add the RiboGreen working solution to all samples and standards in a 96-well plate.

    • Incubate the plate at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity at an excitation wavelength of ~480 nm and an emission wavelength of ~520 nm.

  • Calculation:

    • Use the standard curve to determine the concentration of mRNA in both sets of samples.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] * 100

Mechanism of Action: Cellular Uptake and Endosomal Escape

The journey of an LNP from administration to therapeutic action involves a series of biological interactions and cellular processes.

Cellular_Uptake cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Processes cluster_escape Endosomal Escape Mechanism LNP LNP (Neutral Charge) Endocytosis Endocytosis (Clathrin-mediated, Macropinocytosis) LNP->Endocytosis Early_Endosome Early Endosome (pH 6.0-6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Protonation Ionizable Lipid Protonation Early_Endosome->Protonation Acidification Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Late_Endosome->Protonation Cytoplasm Cytoplasm (Translation) Membrane_Interaction Interaction with Anionic Endosomal Lipids Protonation->Membrane_Interaction Phase_Transition Hexagonal (HII) Phase Transition Membrane_Interaction->Phase_Transition Release mRNA Release Phase_Transition->Release Release->Cytoplasm

Caption: LNP Cellular Uptake and Endosomal Escape Pathway.

LNPs are typically internalized by cells through endocytic pathways, such as clathrin-mediated endocytosis and macropinocytosis.[27] Once inside the cell, the LNP is trafficked through the endo-lysosomal pathway, moving from early to late endosomes.[27] As the endosome matures, its internal pH decreases.[4] This acidic environment triggers the protonation of the ionizable lipid, leading to a net positive charge on the LNP surface. The positively charged LNP then interacts with negatively charged lipids on the inner leaflet of the endosomal membrane.[7] This interaction is thought to induce a structural rearrangement of the lipids into a non-bilayer, hexagonal (HII) phase, which destabilizes the endosomal membrane and allows the encapsulated nucleic acid to escape into the cytoplasm.[7]

Conclusion and Future Directions

The field of ionizable lipids is dynamic, with ongoing research focused on developing next-generation lipids with improved efficacy, enhanced safety profiles, and tissue-specific targeting capabilities.[1] High-throughput screening of combinatorial lipid libraries and the application of machine learning algorithms are accelerating the discovery of novel lipid structures with optimized properties.[1] As our understanding of the complex interplay between lipid structure and biological function deepens, we can anticipate the development of even more sophisticated and effective LNP-based therapies for a wide range of diseases.

References

CP-LC-1254: A Technical Guide to Spleen-Targeting mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-1254 is a novel ionizable lipid that has demonstrated significant promise in the formulation of lipid nanoparticles (LNPs) for the targeted delivery of messenger RNA (mRNA) to the spleen. In vivo studies have indicated that LNP formulations incorporating this compound exhibit a primary biodistribution to the spleen, coupled with high endosomal escape efficiency, leading to comparable mRNA expression levels and favorable safety profiles when compared to other industry-leading formulations.[1] This technical guide provides an in-depth overview of the available information on this compound, its role in spleen targeting, and the broader context of spleen-tropic LNP design and function.

Core Concepts in Spleen-Targeting LNP Formulation

The formulation of LNPs for specific organ targeting is a multifactorial process. For spleen-targeting, the physicochemical properties of the LNP, largely influenced by the choice of ionizable lipid, are critical. Key parameters include:

  • Lipid Composition: Typically, LNPs consist of an ionizable lipid, a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid. The molar ratios of these components are optimized to achieve desired particle size, stability, and biological activity.

  • Particle Size and Zeta Potential: These properties influence the interaction of LNPs with plasma proteins and their subsequent uptake by different cell types.

  • Protein Corona: Upon entering the bloodstream, LNPs are coated with a layer of plasma proteins, forming a "protein corona." The composition of this corona is a key determinant of organ tropism. For instance, the avoidance of high levels of apolipoprotein E (ApoE), which directs LNPs to the liver, is a strategy to enhance spleen targeting.

Quantitative Data on Spleen-Targeting LNPs

While specific quantitative biodistribution and protein expression data for this compound are not publicly available in a structured format, data from studies on other spleen-tropic LNP formulations can provide valuable context and benchmarks.

Table 1: Representative Biodistribution of Spleen-Targeting LNPs (Hypothetical Data Based on Published Studies)

OrganmRNA Expression (% of Total)
Spleen >80%
Liver<15%
Lungs<5%
Kidneys<1%
Heart<1%

Table 2: Representative Protein Expression in Spleen (Hypothetical Data Based on Published Studies)

FormulationReporter ProteinExpression Level in Spleen (photons/second)
Spleen-Tropic LNPLuciferase>1 x 107

Note: These tables are illustrative and based on findings for similar spleen-targeting LNP systems. Specific performance of this compound formulations should be experimentally determined.

Experimental Protocols

A detailed, step-by-step protocol for the formulation of this compound LNPs for spleen targeting has not been publicly disclosed. However, a general protocol for the preparation of LNPs using microfluidic mixing is provided below. This can be adapted and optimized for this compound.

General LNP Formulation Protocol via Microfluidic Mixing

Materials:

  • Ionizable Lipid (this compound) in ethanol (B145695)

  • Helper Lipid (e.g., DOPE or DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG2000) in ethanol

  • mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

  • Preparation of Lipid Stock Solutions: Prepare individual stock solutions of the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at appropriate concentrations.

  • Preparation of Lipid Mixture: Combine the lipid stock solutions in the desired molar ratio (a common starting point is 50:10:38.5:1.5 for ionizable lipid:helper lipid:cholesterol:PEG-lipid).

  • Preparation of Aqueous Phase: Dissolve the mRNA in the low pH buffer.

  • Microfluidic Mixing: Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into the microfluidic device. Set the flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate to control particle size.

  • Nanoparticle Formation: The rapid mixing of the two phases leads to the self-assembly of the LNPs, encapsulating the mRNA.

  • Dialysis: Dialyze the resulting LNP solution against a physiological pH buffer (e.g., PBS) to remove ethanol and raise the pH, resulting in a stable, neutral surface charge.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

Mechanism of Spleen Targeting and Cellular Uptake

The precise mechanism by which this compound-formulated LNPs target the spleen is not fully elucidated but is believed to involve a combination of factors common to other spleen-tropic LNPs.

Role of the Protein Corona

The composition of the protein corona that forms on the surface of LNPs in the bloodstream plays a pivotal role in their biodistribution. For spleen targeting, a corona that is not dominated by ApoE is advantageous, as ApoE binding promotes uptake by hepatocytes in the liver. The specific surface properties of this compound LNPs likely favor the adsorption of other plasma proteins that direct the nanoparticles to the spleen.

Cellular Uptake in the Spleen

The spleen is rich in various immune cells, including macrophages, dendritic cells, and B cells, which are adept at recognizing and internalizing particulate matter. The uptake of LNPs by these cells is thought to occur through endocytic pathways. The high endosomal escape characteristic of this compound is crucial for the subsequent release of the mRNA cargo into the cytoplasm to enable translation into the desired protein.[1]

Signaling Pathways and Logical Relationships

The interaction of LNPs with splenic immune cells can trigger various downstream signaling pathways. While specific pathways activated by this compound have not been detailed, the general process of LNP uptake and mRNA translation can be visualized.

LNP_Spleen_Targeting_Workflow cluster_formulation LNP Formulation cluster_circulation Systemic Circulation cluster_spleen Spleen cluster_intracellular Intracellular Fate This compound This compound Microfluidic Mixing Microfluidic Mixing This compound->Microfluidic Mixing Helper Lipid Helper Lipid Helper Lipid->Microfluidic Mixing Cholesterol Cholesterol Cholesterol->Microfluidic Mixing PEG-Lipid PEG-Lipid PEG-Lipid->Microfluidic Mixing mRNA mRNA mRNA->Microfluidic Mixing LNP LNP Protein Corona Formation Protein Corona Formation LNP->Protein Corona Formation Splenic Immune Cell Splenic Immune Cell Protein Corona Formation->Splenic Immune Cell Targeting & Binding Endocytosis Endocytosis Splenic Immune Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape mRNA Release mRNA Release Endosomal Escape->mRNA Release Translation Translation mRNA Release->Translation Protein Expression Protein Expression Translation->Protein Expression

Caption: Workflow of this compound LNP from formulation to protein expression in the spleen.

The following diagram illustrates a potential signaling cascade that could be initiated following the recognition of LNP-delivered mRNA by pattern recognition receptors within a splenic immune cell, leading to an immune response.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response mRNA mRNA PRR Pattern Recognition Receptor (e.g., TLR7/8) mRNA->PRR Recognition MyD88 MyD88 PRR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation IRF7_activation IRF7 Activation TRAF6->IRF7_activation NFkB NF-κB NFkB_activation->NFkB Translocation IRF7 IRF7 IRF7_activation->IRF7 Translocation Gene_expression Gene Expression NFkB->Gene_expression IRF7->Gene_expression Cytokines Pro-inflammatory Cytokines & Chemokines Gene_expression->Cytokines Transcription & Translation TypeI_IFN Type I Interferons Gene_expression->TypeI_IFN Transcription & Translation

Caption: Potential innate immune signaling pathway activated by LNP-delivered mRNA in the spleen.

Conclusion

This compound is a promising ionizable lipid for the development of spleen-targeting mRNA therapeutics and vaccines. Its ability to direct LNPs to the spleen and facilitate efficient endosomal escape makes it a valuable tool for applications requiring the modulation of immune responses or the expression of proteins in splenic cell populations. While detailed quantitative data and specific protocols for this compound are not yet widely available, the principles and methodologies established for other spleen-tropic LNP systems provide a strong foundation for its investigation and application. Further research is warranted to fully characterize the in vivo performance and mechanism of action of this compound-containing LNPs to unlock their full therapeutic potential.

References

Preliminary In Vivo Investigation of CP-LC-1254: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The following sections outline generalizable experimental protocols and conceptual signaling pathways that are commonly employed in the preclinical in vivo evaluation of novel therapeutic entities. These are presented to serve as a foundational guide for researchers undertaking such investigations.

I. General Experimental Protocols for In Vivo Assessment

The in vivo evaluation of a novel compound typically involves a series of standardized studies to determine its safety, tolerability, and preliminary efficacy in animal models. The selection of appropriate models is contingent on the therapeutic target and intended clinical indication.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of CP-LC-1254 that can be administered to an animal species without causing unacceptable toxicity.

Methodology:

  • Animal Model: Typically initiated in rodents (e.g., mice or rats).

  • Dosing Regimen: A cohort of animals is administered escalating doses of this compound. Dosing can be single or repeated over a specified period.

  • Parameters Monitored: Clinical signs of toxicity (e.g., changes in weight, behavior, and physical appearance), as well as hematological and clinical chemistry parameters, are monitored.

  • Endpoint: The MTD is established as the dose level just below the one that induces significant adverse effects.

Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Methodology:

  • Animal Model: Commonly conducted in rodents and a non-rodent species.

  • Administration Routes: Intravenous (IV) and the intended clinical route (e.g., oral, subcutaneous).

  • Sample Collection: Blood, plasma, and/or serum samples are collected at predetermined time points following administration.

  • Bioanalysis: A validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is used to quantify the concentration of this compound and its major metabolites in the collected samples.

  • Data Analysis: Key PK parameters are calculated, including clearance, volume of distribution, half-life, and bioavailability.

Efficacy Studies in Disease Models

Objective: To evaluate the therapeutic potential of this compound in a relevant animal model of disease.

Methodology:

  • Model Selection: An appropriate animal model that recapitulates key aspects of the human disease is chosen.

  • Treatment Groups: Animals are randomized into vehicle control and this compound treatment groups.

  • Dosing: this compound is administered at one or more dose levels, based on the MTD and PK data.

  • Efficacy Endpoints: Disease-specific readouts are measured to assess the effect of the treatment. These can include tumor volume in oncology models, behavioral scores in neuroscience models, or specific biomarkers.

II. Conceptual Signaling Pathways and Experimental Workflows

The following diagrams illustrate common experimental workflows and a hypothetical signaling pathway that could be relevant for a novel therapeutic agent. These are generated using the DOT language for Graphviz.

In Vivo Study Workflow

InVivo_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-Life cluster_analysis Phase 3: Analysis Model Selection Model Selection Dose Selection Dose Selection Endpoint Definition Endpoint Definition Dosing Dosing Endpoint Definition->Dosing Monitoring Monitoring Sample Collection Sample Collection Bioanalysis Bioanalysis Sample Collection->Bioanalysis Data Analysis Data Analysis Reporting Reporting

Caption: A generalized workflow for conducting in vivo animal studies.

Hypothetical Target Engagement Pathway

Signaling_Pathway This compound This compound Target Protein Target Protein This compound->Target Protein Binds to Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Activates Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Inhibits Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

Caption: A conceptual signaling pathway illustrating target engagement.

III. Quantitative Data Summary

As specific quantitative data for this compound is not publicly available, the following tables are presented as templates for organizing and presenting in vivo data.

Table 1: Representative Pharmacokinetic Parameters

ParameterRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng*h/mL)t1/2 (h)F (%)
This compound IV1-----
PO10-----
Vehicle ControlPO-N/AN/AN/AN/AN/A

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life; F: Bioavailability; N/A: Not Applicable.

Table 2: Example Efficacy Data in a Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle Control ---
This compound 10--
30--
Positive Control---

SEM: Standard Error of the Mean.

IV. Conclusion

While a comprehensive in vivo profile of this compound cannot be constructed from the currently available public information, this guide provides a framework for the systematic preclinical evaluation of a novel therapeutic candidate. The outlined experimental protocols and data presentation formats are intended to assist researchers in the design and execution of their in vivo studies. Further investigation into the specific mechanism of action and therapeutic potential of this compound will require access to proprietary research and development data.

References

In-Depth Technical Guide: The Discovery and Development of CP-LC-1254

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of CP-LC-1254, a novel ionizable lipid developed for the delivery of RNA therapeutics. This compound is a key component of lipid nanoparticles (LNPs) and has shown promise in preclinical studies for the delivery of circular RNA (circRNA).

Introduction

This compound is an ionizable cationic lipid designed for the formulation of lipid nanoparticles to encapsulate and deliver nucleic acid-based therapeutics. Its discovery is rooted in the need for safe and effective non-viral delivery vectors for the expanding field of RNA medicine. This compound was identified through a high-throughput screening platform known as the Sequential Thiolactone Amine Acrylate (B77674) Reaction (STAAR), which facilitates the rapid synthesis and evaluation of a diverse library of ionizable lipids.[1][2]

Discovery and Screening

The identification of this compound was the result of a systematic, multi-component screening approach designed to optimize the chemical structure of ionizable lipids for in vivo mRNA delivery.

The STAAR Platform

The STAAR (Sequential Thiolactone Amine Acrylate Reaction) platform enables the combinatorial synthesis of a library of ionizable lipids from three building blocks: a thiolactone, an amine, and an acrylate.[1][2] This methodology allows for the rapid generation of a diverse set of lipids with varying head groups, linker structures, and hydrophobic tails, which are critical determinants of LNP potency and biodistribution.

STAAR_Platform cluster_reactants Reactants cluster_reaction One-Pot Synthesis cluster_product Product Thiolactone Thiolactone Derivative Reaction Sequential Thiolactone Amine Acrylate Reaction (STAAR) Thiolactone->Reaction Amine Amine Amine->Reaction Acrylate Acrylate Acrylate->Reaction STAAR_Lipid STAAR Ionizable Lipid (e.g., this compound) Reaction->STAAR_Lipid

Figure 1: Schematic of the STAAR synthesis platform.
High-Throughput Screening Cascade

A library of 91 novel ionizable lipids was synthesized using the STAAR platform and subjected to a two-phase in vivo screening process to identify lead candidates for mRNA delivery.

Phase 1: Initial Screening: The lipid library was divided into pools, and each pool was formulated into LNPs encapsulating luciferase-encoding mRNA. The luminescence, as a measure of protein expression, was evaluated in mice.

Phase 2: Individual Lipid Evaluation: The most promising pools from the initial phase were deconvoluted, and individual lipids were formulated into LNPs and re-evaluated for their in vivo efficacy. This rigorous screening process identified several lead candidates, including the precursor to this compound.[2]

Physicochemical Properties

This compound is chemically defined as 2-hexyldecyl 2-((2-(dimethylamino)ethyl)carbamoyl)-4-((3-((2-hexyldecyl)oxy)-3-oxopropyl)thio)butanoate.[3]

PropertyValue
Chemical Name 2-hexyldecyl 2-((2-(dimethylamino)ethyl)carbamoyl)-4-((3-((2-hexyldecyl)oxy)-3-oxopropyl)thio)butanoate
Previous Designation CP-LC-0729-04[3]
Synthesis Platform STAAR (Sequential Thiolactone Amine Acrylate Reaction)[3]

Experimental Protocols

Synthesis of this compound

This compound and other STAAR lipids are synthesized via a one-pot, three-component reaction.[3]

Materials:

  • Thiolactone derivative

  • Acrylate

  • Amine

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the thiolactone derivative (1 equivalent) and acrylate (1 equivalent) in THF at room temperature.

  • Add the amine (1 equivalent) to the solution.

  • Stir the reaction mixture for two hours at room temperature.

  • Remove the THF under vacuum to yield the final lipid product.[3]

Synthesis_Workflow Reactants Thiolactone Derivative, Acrylate, Amine in THF Reaction Stir for 2 hours at Room Temperature Reactants->Reaction Evaporation Remove THF under Vacuum Reaction->Evaporation Product This compound Evaporation->Product

Figure 2: General synthesis workflow for STAAR lipids.
LNP Formulation

LNPs containing this compound were prepared using a microfluidic mixing device.

Materials:

  • This compound or other ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • circRNA or mRNA in citrate (B86180) buffer (pH 4.0)

  • Ethanol

Procedure:

  • Prepare an ethanolic lipid solution containing the ionizable lipid, DOPE, cholesterol, and DMG-PEG2000 at a molar ratio of 50:10:38.5:1.5.[3]

  • Combine the lipid mixture with the aqueous RNA solution using a microfluidic device at a specific weight ratio (e.g., 10:1 ionizable lipid to RNA).[3]

Preclinical Efficacy

The in vivo efficacy of LNPs formulated with this compound was evaluated for the delivery of circular RNA (circRNA) encoding for a reporter protein (e.g., luciferase).

In Vivo Protein Expression

In a study by Broset et al., LNPs formulated with several STAAR lipids, including this compound, were assessed for their ability to deliver circRNA in vivo. While the study highlighted CP-LC-0867 as a top-performing candidate with sustained luciferase activity over 14 days, it also included this compound as one of the top three candidates from the STAAR lipid family for circRNA delivery.[3]

Preclinical Safety and Tolerability

Preclinical evaluation of novel ionizable lipids is crucial to de-risk their progression to clinical development. While a dedicated, comprehensive toxicology study report for this compound is not publicly available, initial in vivo studies of related STAAR lipids have not shown preliminary signs of toxicity at the tested doses.[2] A thorough preclinical safety assessment would typically involve:

  • In silico toxicity prediction: Analysis of the chemical structure for potential toxicophores.

  • In vitro genotoxicity assays: Evaluation of the mutagenic and clastogenic potential.

  • In vivo dose-range finding studies: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

  • GLP-compliant toxicology studies: Including detailed analysis of clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology.

Mechanism of Action

The proposed mechanism of action for this compound-containing LNPs follows the established paradigm for ionizable lipids in RNA delivery.

Mechanism_of_Action LNP LNP with this compound (Neutral at physiological pH) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Endosome (Acidic Environment) Endocytosis->Endosome Protonation Protonation of this compound (Becomes Cationic) Endosome->Protonation Membrane_Destabilization Interaction with Endosomal Membrane Protonation->Membrane_Destabilization Release Endosomal Escape and RNA Release into Cytoplasm Membrane_Destabilization->Release Translation Protein Translation Release->Translation

References

An In-depth Technical Guide to the Physical and Chemical Properties of CP-LC-1254

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the ionizable lipid CP-LC-1254 based on publicly available information. Specific quantitative physical properties such as melting point, boiling point, and pKa, as well as detailed synthesis and analytical protocols, are not publicly available and are considered proprietary information. The experimental protocols provided herein are representative examples based on well-characterized ionizable lipids and are intended to serve as a guide for formulation and characterization efforts.

Introduction

This compound is a novel, ionizable cationic lipid that has emerged as a critical component in the development of lipid nanoparticle (LNP) delivery systems for nucleic acid therapeutics, including messenger RNA (mRNA) and circular RNA (circRNA).[1] Its unique chemical structure is designed to facilitate the efficient encapsulation of nucleic acids and promote their release into the cytoplasm of target cells, a crucial step for therapeutic efficacy. This guide summarizes the known chemical and physical properties of this compound, provides representative experimental protocols for LNP formulation and characterization, and discusses its mechanism of action.

Chemical and Physical Properties

While specific quantitative data for many physical properties of this compound are not publicly available, some key chemical identifiers and characteristics have been reported.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 2-[[[2-(dimethylamino)ethyl]amino]carbonyl]-4-[[3-[(2-hexyldecyl)oxy]-3-oxopropyl]thio]-butanoic acid, 2-hexyldecyl ester[1]
CAS Number 3040859-52-4[1]
Molecular Formula C44H86N2O5S[1]
Formula Weight 755.2 g/mol [1]
Purity ≥98%[1]
Solubility Soluble in ethanol (B145695) (≥10 mg/mL)[1]
Storage -20°C[1]
Stability ≥ 1 year at -20°C[1]

Experimental Protocols

The following protocols are representative examples for the formulation and characterization of lipid nanoparticles using an ionizable lipid like this compound. Optimization of these protocols for specific applications is highly recommended.

Representative Lipid Nanoparticle (LNP) Formulation Protocol

This protocol describes the formulation of LNPs encapsulating mRNA using a microfluidics-based method. The molar ratios of the lipid components are a critical parameter and should be optimized for each specific application.

Materials:

  • Ionizable lipid (e.g., this compound)

  • Phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)

  • mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol, molecular biology grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Sterile filters (0.22 µm)

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol.

    • Combine the lipid stock solutions in the desired molar ratio (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid) to achieve a final total lipid concentration.

  • Preparation of mRNA Solution:

    • Dilute the mRNA to the desired concentration in the low pH buffer.

  • LNP Formation via Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous:organic). The rapid mixing will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Dialyze the collected LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH.

  • Sterilization and Storage:

    • Sterilize the LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

LNP_Formulation_Workflow cluster_prep Solution Preparation Lipids Lipid Mixture (in Ethanol) Mixer Microfluidic Mixing Lipids->Mixer mRNA mRNA Solution (Aqueous Buffer, pH 4) mRNA->Mixer Purification Dialysis (vs. PBS, pH 7.4) Mixer->Purification Sterilization Sterile Filtration (0.22 µm) Purification->Sterilization Storage LNP Formulation (Storage at 4°C or -80°C) Sterilization->Storage LNP_Characterization_Workflow cluster_size_zeta Size & Zeta Potential cluster_encapsulation Encapsulation Efficiency LNP LNP Formulation DLS Dynamic Light Scattering (DLS) LNP->DLS RiboGreen RiboGreen Assay LNP->RiboGreen Size_PDI Particle Size (Z-average) Polydispersity Index (PDI) DLS->Size_PDI Zeta Zeta Potential DLS->Zeta Encapsulation mRNA Encapsulation (%) RiboGreen->Encapsulation Endosomal_Escape_Pathway cluster_cell Cellular Environment cluster_endosome Endosome (Acidic pH) LNP_outside LNP (Neutral Charge) Endocytosis Endocytosis LNP_outside->Endocytosis LNP_inside LNP (Protonated, + Charge) Endocytosis->LNP_inside Membrane_Interaction Interaction with Endosomal Membrane LNP_inside->Membrane_Interaction Membrane_Destabilization Membrane Destabilization & Pore Formation Membrane_Interaction->Membrane_Destabilization mRNA_release mRNA Release Membrane_Destabilization->mRNA_release Cytoplasm Cytoplasm mRNA_release->Cytoplasm

References

introduction to CP-LC-1254 for gene therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CP-LC-1254 for Gene Therapy

Introduction

This compound is an ionizable cationic amino lipid, a critical component in the formulation of Lipid Nanoparticles (LNPs) for the delivery of genetic material in therapeutic applications.[1] While specific public data on this compound is limited, this guide provides a comprehensive overview of the role and function of such ionizable lipids in LNP-based gene therapy. Ionizable lipids are essential for encapsulating negatively charged nucleic acid payloads, such as mRNA or siRNA, and facilitating their delivery into target cells.[2][3][4] This document will detail the formulation, mechanism of action, and evaluation of LNP systems incorporating a representative ionizable lipid like this compound, intended for researchers, scientists, and drug development professionals.

The success of LNP-based gene therapies, including the widely recognized mRNA COVID-19 vaccines, hinges on the properties of their constituent lipids.[2][5] Ionizable lipids, in particular, are designed to have a near-neutral charge at physiological pH, which increases their stability and reduces toxicity in circulation, and to become positively charged in the acidic environment of the endosome, which is crucial for the release of the genetic payload into the cytoplasm.[2][6]

Lipid Nanoparticle Formulation and Characterization

LNP formulations for gene delivery are typically composed of four key lipid components:

  • Ionizable Cationic Lipid (e.g., this compound): The core functional component that complexes with the nucleic acid payload and facilitates endosomal escape. Its pKa is engineered to be in the range of 6.2-6.5 for optimal performance.[7]

  • Helper Phospholipid (e.g., DSPC or DOPE): Provides structural integrity to the LNP.[3]

  • Cholesterol: A structural lipid that stabilizes the nanoparticle and modulates membrane fluidity.[3][5]

  • PEG-Lipid (e.g., DMG-PEG-2000): A polyethylene (B3416737) glycol-conjugated lipid that provides a hydrophilic shield to the LNP surface, preventing aggregation and reducing opsonization, thereby increasing circulation time.[3]

Quantitative Data: LNP Physicochemical Properties

The physical characteristics of LNPs are critical quality attributes that determine their in vivo performance, including biodistribution, cellular uptake, and transfection efficiency.

ParameterTypical RangeMethod of Analysis
Particle Size (Diameter)80 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta PotentialNeutral at pH 7.4Electrophoretic Light Scattering (ELS)
Encapsulation Efficiency> 90%RiboGreen Assay / Nano-flow cytometry
Experimental Protocols

1. LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic mixing device, which allows for rapid and reproducible production of uniform nanoparticles.[8][9]

  • Materials:

    • Ionizable lipid (e.g., this compound), Phospholipid (e.g., DOPE), Cholesterol, and PEG-lipid dissolved in ethanol (B145695) to prepare a lipid stock solution.[8][10]

    • mRNA or other nucleic acid payload dissolved in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[11]

    • Microfluidic mixing device and cartridge.

  • Procedure:

    • Prepare the lipid mixture in ethanol. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).[10][11]

    • Prepare the nucleic acid solution in an aqueous buffer.

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of LNPs with the nucleic acid encapsulated.

    • Collect the resulting LNP suspension.

    • Dialyze the LNP suspension against a neutral pH buffer (e.g., PBS) to remove ethanol and neutralize the solution.[10]

    • Sterile filter the final LNP formulation through a 0.2 µm filter.[10]

2. Characterization of LNP Properties

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute the LNP sample in PBS.

    • Measure the size and PDI using a Dynamic Light Scattering (DLS) instrument. The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the particles.

  • Encapsulation Efficiency Quantification (RiboGreen Assay):

    • Prepare two aliquots of the LNP sample.

    • To one aliquot, add a surfactant (e.g., 0.2% Triton X-100) to disrupt the LNPs and release the encapsulated RNA.[10][11]

    • Add RiboGreen reagent, a fluorescent dye that binds to RNA, to both the lysed and intact LNP samples.

    • Measure the fluorescence intensity of both samples.

    • Calculate the encapsulation efficiency as: (Fluorescence_lysed - Fluorescence_intact) / Fluorescence_lysed * 100%.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

LNP_Mechanism_of_Action cluster_cell Cell cluster_endosome Endosomal Pathway cluster_protonation Mechanism of Escape LNP LNP with this compound (Neutral Charge) ApoE ApoE LNP->ApoE Early_Endosome Early Endosome (pH 6.0-6.5) ApoE->Early_Endosome Receptor-Mediated Endocytosis Cell_Membrane Cytoplasm Cytoplasm (pH 7.2) Late_Endosome Late Endosome (pH 5.0-6.0) Early_Endosome->Late_Endosome Endosomal Maturation Late_Endosome->Cytoplasm Endosomal Escape (Membrane Destabilization) Protonation This compound becomes positively charged Interaction Interaction with anionic lipids in endosomal membrane Protonation->Interaction Release mRNA Release Interaction->Release Release->Cytoplasm Translation

Caption: Mechanism of LNP-mediated gene delivery.

LNP_Workflow cluster_formulation Formulation cluster_characterization Characterization Lipids Lipid Mix in Ethanol (this compound, DSPC, Chol, PEG) Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in Aqueous Buffer (pH 4) mRNA->Mixing Purification Dialysis & Filtration Mixing->Purification DLS Size & PDI (DLS) Purification->DLS RiboGreen Encapsulation Efficiency (RiboGreen Assay) Purification->RiboGreen QC Quality Control Passed DLS->QC RiboGreen->QC

Caption: LNP formulation and characterization workflow.

Mechanism of Action: From Uptake to Payload Release

The delivery of the genetic payload to the cytoplasm is a multi-step process, where the ionizable lipid plays a pivotal role.

  • Systemic Circulation and Cellular Uptake: Following intravenous administration, LNPs circulate in the bloodstream. The PEG-lipid coating helps to evade the immune system and prolong circulation time. Apolipoprotein E (ApoE) present in the serum adsorbs to the surface of LNPs, which then facilitates their uptake into cells, primarily hepatocytes, via receptor-mediated endocytosis.

  • Endosomal Trafficking and Acidification: Once inside the cell, the LNP is enclosed within an endosome. The endosome undergoes a maturation process, during which its internal pH drops from approximately 6.5 in the early endosome to 5.0-6.0 in the late endosome.[6][12]

  • Endosomal Escape: The acidic environment of the late endosome is the trigger for payload release. The tertiary amine headgroup of the ionizable lipid (like this compound) becomes protonated, leading to a net positive charge on the LNP.[2][6] This positively charged lipid then interacts with negatively charged (anionic) lipids in the endosomal membrane, leading to the disruption of the membrane structure and the release of the nucleic acid cargo into the cytoplasm.[2][6] It is estimated that only a small fraction of LNPs (1-2%) successfully escape the endosome.[13]

In Vitro and In Vivo Evaluation

Quantitative Data: In Vitro Transfection and In Vivo Biodistribution
AssayCell Line / Animal ModelReadoutRepresentative Result
In Vitro TransfectionHeLa, HEK293Luciferase expression (RLU/mg protein)1 x 10^9 RLU/mg
Endosomal Escape AssayGal8-GFP reporter cells% of cells with GFP puncta20-30% positive cells
In Vivo BiodistributionC57BL/6 Mice% Injected Dose in Liver (24h post-dose)> 80%
In Vivo EfficacyC57BL/6 MiceSerum protein levels (e.g., Factor IX)> 50% reduction
Experimental Protocols

1. In Vitro Transfection Efficiency Assay

  • Objective: To quantify the protein expression from the delivered mRNA.

  • Materials:

    • Cultured cells (e.g., HeLa).

    • LNP-encapsulated luciferase mRNA.

    • Cell culture medium.

    • Luciferase assay reagent.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with different concentrations of the LNP-mRNA formulation.

    • Incubate for 24-48 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase signal to the total protein concentration in each well.

2. Endosomal Escape Assay using Gal8-GFP Reporter

  • Objective: To visualize and quantify the disruption of endosomal membranes.[12]

  • Materials:

    • A cell line stably expressing Galectin-8 fused to GFP (Gal8-GFP).

    • LNP formulation.

    • Fluorescence microscope or high-content imager.

  • Procedure:

    • Plate the Gal8-GFP reporter cells.

    • Treat the cells with the LNP formulation for a defined period (e.g., 4-8 hours).

    • When an endosome is damaged, Gal8-GFP is recruited to the site of rupture, forming visible GFP puncta.

    • Fix and stain the cells (e.g., with a nuclear stain).

    • Image the cells using fluorescence microscopy and quantify the percentage of cells showing GFP puncta.

3. In Vivo Biodistribution Study

  • Objective: To determine the tissue distribution of the LNPs after systemic administration.

  • Materials:

    • Animal model (e.g., C57BL/6 mice).

    • LNP formulation with a fluorescently labeled lipid or containing labeled mRNA.

  • Procedure:

    • Administer the labeled LNP formulation to the mice via intravenous injection.

    • At various time points (e.g., 2h, 24h), euthanize the animals and harvest major organs (liver, spleen, kidney, lung, heart).[14]

    • Homogenize the tissues.

    • Quantify the amount of the label (e.g., by fluorescence measurement or qPCR for the mRNA) in each organ.

    • Express the results as a percentage of the injected dose per gram of tissue.

References

Methodological & Application

Revolutionizing RNA Delivery: A Detailed Protocol for CP-LC-1254 LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the formulation of lipid nanoparticles (LNPs) utilizing the novel ionizable lipid, CP-LC-1254, for efficient RNA delivery.

This application note provides a detailed protocol for the preparation and characterization of this compound-based lipid nanoparticles, a promising vehicle for the therapeutic delivery of messenger RNA (mRNA) and circular RNA (circRNA). This compound is an ionizable lipid that has demonstrated comparable mRNA expression and favorable safety profiles in preclinical studies, with a notable biodistribution to the spleen and high endosomal escape efficiency.

Introduction to this compound and LNP Technology

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The core of this technology lies in the composition of the LNP, which typically includes four key components: an ionizable cationic lipid, a helper phospholipid, cholesterol, and a polyethylene (B3416737) glycol (PEG)-lipid. The ionizable lipid is a critical component that encapsulates the negatively charged RNA cargo at an acidic pH and facilitates its release into the cytoplasm of target cells.

This compound is a novel ionizable lipid that has been effectively used in the formulation of LNPs for the delivery of various RNA modalities. Its unique structure contributes to efficient encapsulation and in vivo performance. This document outlines a standardized protocol for the formulation of this compound LNPs, enabling researchers to harness the full potential of this delivery system.

Experimental Protocols

Materials and Reagents

The formulation of this compound LNPs requires the following key components:

ComponentDescriptionSupplier Example
This compound Ionizable Cationic LipidAvanti Polar Lipids, Cayman Chemical
DSPC 1,2-distearoyl-sn-glycero-3-phosphocholine (Helper Lipid)Avanti Polar Lipids
Cholesterol Helper LipidSigma-Aldrich
DMG-PEG 2000 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-Lipid)Avanti Polar Lipids
RNA Cargo mRNA or circRNASynthesized in-house or commercially available
Ethanol (B145695) 200 Proof, ACS GradeSigma-Aldrich
Citrate (B86180) Buffer 50 mM, pH 4.0Prepared in-house
Phosphate-Buffered Saline (PBS) pH 7.4Gibco
LNP Formulation Workflow

The following diagram illustrates the general workflow for the formulation of this compound LNPs using a microfluidic mixing approach.

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formulation cluster_purification Purification & Characterization A Lipid Phase Preparation (this compound, DSPC, Cholesterol, DMG-PEG 2000 in Ethanol) C Microfluidic Mixing A->C B Aqueous Phase Preparation (RNA in Citrate Buffer, pH 4.0) B->C D Dialysis (vs. PBS, pH 7.4) C->D Self-Assembly E Characterization (Size, PDI, Encapsulation Efficiency) D->E Purified LNPs

LNP Formulation Workflow Diagram
Detailed Formulation Protocol

This protocol is based on established methods for LNP formulation and is adapted for the use of this compound. A common molar ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

1. Preparation of Lipid Stock Solution (in Ethanol):

  • Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in 200-proof ethanol.

  • Combine the individual lipid stock solutions to achieve a final molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

  • The total lipid concentration in the ethanol phase should be determined based on the desired final LNP concentration. A typical starting point is a total lipid concentration of 12.5 mM.

2. Preparation of RNA Solution (Aqueous Phase):

  • Dilute the RNA (mRNA or circRNA) in a 50 mM citrate buffer (pH 4.0) to the desired concentration. The concentration will depend on the target RNA-to-lipid ratio.

3. Microfluidic Mixing for LNP Formation:

  • Utilize a microfluidic mixing device (e.g., NanoAssemblr® Ignite™).

  • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.

  • The total flow rate will depend on the specific microfluidic device and should be optimized to achieve the desired particle size and polydispersity. A common starting point is 12 mL/min.

  • The rapid mixing of the two phases at this acidic pH will induce the self-assembly of the lipids around the RNA, forming the LNPs.

4. Dialysis for Buffer Exchange and Purification:

  • Immediately after formation, dialyze the LNP solution against sterile phosphate-buffered saline (PBS) at pH 7.4.

  • This step is crucial to remove the ethanol and to raise the pH, resulting in a more neutral surface charge for in vivo applications.

  • Perform dialysis for at least 16 hours at 4°C with multiple buffer changes.

Characterization of this compound LNPs

Proper characterization of the formulated LNPs is essential to ensure quality and consistency. The following table summarizes key characterization parameters and typical results observed for LNP formulations.

ParameterMethodTypical Values
Particle Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler ElectrophoresisNear-neutral at pH 7.4
Encapsulation Efficiency (%) RiboGreen Assay> 90%

In Vivo Performance

Studies have shown that LNPs formulated with this compound exhibit a distinct in vivo profile. After intramuscular administration in mice, these LNPs have demonstrated a primary biodistribution in the spleen. The expression of the encapsulated RNA has been shown to be comparable to that of industry-leading LNP formulations. For instance, in a study by Broset et al. (2025), LNPs formulated with this compound showed a similar luciferase expression profile to those formulated with SM-102 when delivering circRNA.

Conclusion

The protocol described in this application note provides a robust and reproducible method for the formulation of this compound lipid nanoparticles for RNA delivery. The use of this compound offers a promising alternative for researchers developing next-generation RNA therapeutics, particularly for applications requiring efficient delivery to the spleen. Further optimization of the formulation parameters may be necessary depending on the specific RNA cargo and therapeutic application.

Signaling Pathway and Experimental Logic

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of this compound LNPs, a critical step for the successful delivery of the RNA cargo to the cytoplasm.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Environment LNP This compound LNP (Near-neutral charge) Cell Target Cell LNP->Cell Endocytosis Endosome Endosome (Acidic pH) RNA_release RNA Release Endosome->RNA_release Endosomal Escape (this compound becomes protonated) Cytoplasm Cytoplasm Translation Protein Translation Cytoplasm->Translation Ribosomes

Cellular Uptake and RNA Release Pathway

Application Notes and Protocols: Preparation of CP-LC-1254 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipid nanoparticles (LNPs) have become the leading platform for the delivery of nucleic acid-based therapeutics, including mRNA, siRNA, and circular RNA (circRNA).[1][2][3] A critical component of modern LNPs is the ionizable cationic lipid, which is essential for encapsulating the negatively charged nucleic acid cargo and facilitating its release into the cytoplasm of target cells.[1][2] CP-LC-1254 is a novel ionizable cationic lipid designed for the efficient in vivo delivery of various RNA modalities.[4][5][6] LNPs formulated with this compound have demonstrated effective mRNA expression and favorable safety profiles.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of this compound lipid nanoparticles. The protocols focus on a reproducible microfluidics-based manufacturing approach.[7][8][9][10]

LNP Formulation Components and Parameters

The self-assembly of LNPs is driven by the precise mixing of a lipid mixture in an organic solvent (typically ethanol) with a nucleic acid cargo in an acidic aqueous buffer.[1] The resulting nanoparticles protect the nucleic acid from degradation and facilitate cellular uptake.[2][11]

Core Components:

  • Ionizable Cationic Lipid: this compound serves as the core ionizable lipid. It is positively charged at a low pH, allowing it to complex with the negatively charged nucleic acid backbone. In the neutral pH environment of the bloodstream, it becomes more neutral, reducing toxicity. Upon endocytosis into the acidic endosome, it becomes positively charged again, facilitating endosomal escape.[1][2]

  • Phospholipid: A helper lipid such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) contributes to the particle's structural integrity.[1]

  • Sterol Lipid: Cholesterol is typically included to enhance particle stability and promote membrane fusion.[1]

  • PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG), such as DMG-PEG 2000, is included to control particle size and provide a hydrophilic shield that reduces opsonization and increases circulation time.[1]

  • Aqueous Buffer: An acidic buffer (e.g., sodium citrate (B86180) or sodium acetate, pH 3-5) is used to dissolve the nucleic acid cargo and ensure the ionizable lipid is protonated during formulation.[2]

The following diagram illustrates the fundamental components that constitute a lipid nanoparticle.

Caption: Core components of a this compound lipid nanoparticle.

Quantitative Formulation Parameters

The physicochemical properties and subsequent biological activity of the LNPs are highly dependent on the relative ratios of their components and the parameters used during manufacturing.

ParameterTypical Value/RatioPurpose
Lipid Molar Ratio 50:10:38.5:1.5Defines the fundamental structure and properties of the LNP.[11][12]
(this compound : DSPC : Cholesterol : PEG-Lipid)
N:P Molar Ratio ~3 to 6Ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the nucleic acid backbone; crucial for effective complexation.[2]
Lipid:Nucleic Acid Weight Ratio ~10:1 to 30:1Influences encapsulation efficiency and particle characteristics.[1][2]
Aqueous:Ethanol (B145695) Volume Ratio 3:1The ratio of the aqueous phase to the organic phase during mixing.[1]
Total Flow Rate (TFR) 1 - 20 mL/minThe combined flow rate of the lipid and aqueous phases; affects particle size.[9]
Flow Rate Ratio (FRR) 3:1 (Aqueous:Lipid)The ratio of the individual flow rates of the two phases.[9]

Experimental Protocols

The following protocols outline the preparation of this compound LNPs using a microfluidic mixing system. This "bottom-up" approach provides excellent control over particle size and distribution.[8][13]

Protocol 1: Preparation of Stock Solutions

Accurate preparation of stock solutions is critical for reproducible LNP formulation.

Materials:

  • This compound Ionizable Lipid[4]

  • DSPC (or DOPE)

  • Cholesterol

  • DMG-PEG 2000

  • 200-proof Ethanol (anhydrous)

  • mRNA or other nucleic acid cargo

  • Sodium Citrate Buffer (e.g., 50 mM, pH 4.0)

  • Nuclease-free water and tubes

Procedure:

  • Prepare Individual Lipid Stocks: Dissolve each lipid (this compound, DSPC, Cholesterol, PEG-Lipid) in 200-proof ethanol to create concentrated stock solutions. For example, prepare 10-25 mM stock solutions. Heating to 40-65°C may be required to fully dissolve some lipids like DSPC and cholesterol.[11][14]

  • Prepare Lipid Mixture: In a sterile glass vial, combine the individual lipid stocks to achieve the desired molar ratio (e.g., 50:10:38.5:1.5). Add the required volume of additional ethanol to reach the final desired total lipid concentration (e.g., 10-25 mM).[11] Vortex gently to mix. This is the Lipid-Ethanol Phase .

  • Prepare RNA Solution: Thaw the RNA stock on ice. Dilute the RNA to the required concentration in the acidic aqueous buffer (e.g., 50 mM Sodium Citrate, pH 4.0). The final concentration will depend on the target lipid:RNA weight ratio. This is the RNA-Aqueous Phase .

Protocol 2: LNP Formulation via Microfluidic Mixing

This protocol uses a microfluidic device (e.g., from Precision NanoSystems or a custom setup with a staggered herringbone micromixer) to ensure rapid and controlled mixing.[7][10][15]

Materials:

  • Lipid-Ethanol Phase (from Protocol 1)

  • RNA-Aqueous Phase (from Protocol 1)

  • Microfluidic mixing system with syringes and tubing

  • Collection tube

Procedure:

  • System Priming: Prime the microfluidic system according to the manufacturer's instructions, typically by flushing the channels with ethanol followed by the aqueous buffer to remove any air bubbles.[15]

  • Load Syringes: Load the Lipid-Ethanol Phase into one syringe and the RNA-Aqueous Phase into a separate syringe.

  • Set Flow Parameters: Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pump. For an FRR of 3:1 (Aqueous:Lipid), the flow rate of the aqueous phase syringe will be three times that of the lipid phase syringe.

  • Initiate Mixing: Start the pumps to drive the two phases into the microfluidic cartridge. The rapid, controlled mixing within the chip triggers the self-assembly of the LNPs as the polarity of the solvent changes, encapsulating the RNA.[7]

  • Collect Product: Collect the milky-white LNP suspension from the outlet of the microfluidic chip into a sterile collection tube.

Protocol 3: Purification and Buffer Exchange

After formulation, the LNP suspension contains ethanol and unencapsulated RNA, which must be removed. The buffer must also be exchanged to a neutral, physiological pH (e.g., PBS, pH 7.4) for in vitro or in vivo use.[2] Tangential Flow Filtration (TFF) is a scalable and efficient method for this process.[16]

Materials:

  • LNP suspension (from Protocol 2)

  • Tangential Flow Filtration (TFF) system with an appropriate molecular weight cutoff (MWCO) cassette (e.g., 100 kDa)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

Procedure:

  • System Setup: Assemble and prepare the TFF system according to the manufacturer's protocol.

  • Diafiltration: Concentrate the initial LNP suspension slightly, then perform diafiltration against 5-10 volumes of sterile PBS (pH 7.4). This process removes the ethanol and low-molecular-weight solutes while retaining the LNPs.[16]

  • Final Concentration: After buffer exchange, concentrate the purified LNP solution to the desired final volume.

  • Sterile Filtration: For in vivo applications, filter the final LNP product through a 0.22 µm sterile filter into a sterile vial.[16]

  • Storage: Store the final LNP formulation at 2-8°C for short-term use or at -80°C for long-term storage.

The following diagram outlines the workflow for LNP formulation using microfluidics.

G cluster_prep Phase Preparation cluster_formulation Formulation cluster_purification Purification & Finalization A Prepare Lipid Stock (this compound, DSPC, Chol, PEG) in Ethanol C Microfluidic Mixing (TFR, FRR) A->C B Prepare RNA Stock in Citrate Buffer (pH 4) B->C D TFF / Dialysis (Buffer exchange to PBS, pH 7.4) C->D Crude LNP Suspension E Concentration & Sterile Filtration D->E F Characterized This compound LNPs E->F Final Product

References

Application Notes and Protocols for circRNA Encapsulation using CP-LC-1254

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circular RNA (circRNA) has emerged as a promising therapeutic modality due to its high stability and resistance to exonuclease degradation, offering prolonged protein expression compared to linear mRNA.[1] Effective delivery of circRNA in vivo is a critical challenge, with lipid nanoparticles (LNPs) representing a leading delivery platform.[2][3] This document provides detailed application notes and protocols for the encapsulation of circRNA using the novel ionizable lipid, CP-LC-1254.

This compound is an ionizable cationic lipid that has been utilized in the formulation of LNPs for the delivery of circRNA in vivo.[4] LNPs formulated with this compound have been shown to induce protein expression in animal models, demonstrating its potential for therapeutic applications.[4] These LNPs are typically composed of the ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid, which self-assemble with the circRNA cargo to form nanoparticles suitable for systemic administration.[2][3]

Quantitative Data Summary

Component Molar Ratio (%) Purpose
Ionizable Lipid (this compound) 50Encapsulates and facilitates the release of circRNA into the cytoplasm.
Phospholipid (DOPE) 10A helper lipid that aids in the structural integrity of the LNP.
Cholesterol 38.5Stabilizes the LNP structure.
PEG-Lipid (DMG-PEG2000) 1.5Prevents aggregation and increases circulation time.

Note: The physical properties of LNPs, such as particle size, polydispersity index (PDI), and encapsulation efficiency, are critical quality attributes that should be determined for each formulation.

Experimental Protocols

circRNA-LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of circRNA-LNPs using the ionizable lipid this compound with a microfluidic mixing device.

Materials:

  • This compound (in ethanol)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000) (in ethanol)

  • circRNA (in 10 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695), molecular biology grade

  • Citrate buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Syringe pumps

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • In an RNase-free microcentrifuge tube, combine this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.

    • Vortex briefly to ensure a homogenous mixture.

  • Prepare the circRNA-Aqueous Solution:

    • Dilute the circRNA stock in 10 mM citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the circRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous to organic phase at 3:1.

    • Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of the circRNA-LNPs.

  • Dialysis and Concentration:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated circRNA.

    • Concentrate the dialyzed LNPs to the desired volume using a centrifugal filter device.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the circRNA-LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of circRNA-LNPs

a) Particle Size and Zeta Potential:

  • Dilute a small aliquot of the LNP formulation in PBS.

  • Measure the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry.

b) Encapsulation Efficiency Quantification (RiboGreen Assay):

  • Prepare a standard curve of the circRNA in the appropriate buffer.

  • Total RNA Measurement:

    • Lyse a known volume of the LNP formulation with a surfactant (e.g., 0.5% Triton X-100) to release the encapsulated circRNA.

    • Add the RiboGreen reagent, which fluoresces upon binding to RNA.

    • Measure the fluorescence intensity using a plate reader.

  • Free RNA Measurement:

    • To a separate aliquot of the intact LNP formulation (without lysis), add the RiboGreen reagent.

    • Measure the fluorescence intensity, which corresponds to the unencapsulated circRNA.

  • Calculate Encapsulation Efficiency (EE):

    • EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

In Vivo Evaluation of circRNA-LNP Efficacy

This protocol describes a general method for evaluating the in vivo protein expression from circRNA delivered by this compound LNPs using a luciferase reporter.

Materials:

  • circRNA-Luciferase-LNPs formulated with this compound

  • 6-8 week old BALB/c mice (or other appropriate strain)

  • D-luciferin substrate

  • In vivo imaging system (IVIS) or equivalent bioluminescence imaging system

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Acclimatization:

    • Allow mice to acclimatize to the facility for at least one week before the experiment.

  • Administration of circRNA-LNPs:

    • Administer the circRNA-Luciferase-LNPs to the mice via the desired route (e.g., intramuscular or intravenous injection). A typical dose may range from 0.5 to 1 mg/kg of circRNA.

  • Bioluminescence Imaging:

    • At predetermined time points (e.g., 6, 24, 48, 72 hours, and beyond) post-injection, anesthetize the mice.

    • Administer D-luciferin substrate via intraperitoneal injection.

    • Image the mice using an in vivo imaging system to detect the bioluminescent signal from the expressed luciferase.

  • Data Analysis:

    • Quantify the bioluminescent signal (radiance) in the region of interest (e.g., injection site or whole body).

    • Plot the radiance over time to assess the kinetics of protein expression.

Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Evaluation Lipids This compound & Helpers (in Ethanol) Mixer Microfluidic Mixing Lipids->Mixer circRNA circRNA (in Citrate Buffer) circRNA->Mixer Formulation circRNA-LNP Formulation Mixer->Formulation DLS Size & PDI (DLS) Formulation->DLS Zeta Zeta Potential Formulation->Zeta RiboGreen Encapsulation Efficiency (RiboGreen Assay) Formulation->RiboGreen Injection Animal Injection Formulation->Injection Imaging Bioluminescence Imaging (IVIS) Injection->Imaging Analysis Data Analysis Imaging->Analysis

Caption: Experimental workflow for circRNA-LNP formulation and evaluation.

signaling_pathway LNP circRNA-LNP (this compound) Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Release Endosomal Escape Endosome->Release circRNA circRNA Release->circRNA Ribosome Ribosome circRNA->Ribosome Protein Therapeutic Protein Ribosome->Protein

Caption: Cellular uptake and mechanism of action of circRNA-LNPs.

References

Application Notes and Protocols for CP-LC-1254 LNP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-1254 is a novel, ionizable cationic lipid that has demonstrated high efficiency in the formulation of Lipid Nanoparticles (LNPs) for the delivery of various RNA modalities, including circular RNA (circRNA). Its unique structure, synthesized via the Sequential Thiolactone Amine Acrylate (B77674) Reaction (STAAR), allows for effective encapsulation of RNA and high endosomal escape, leading to robust protein expression in vivo.[1] Preclinical studies in mice have shown that LNP formulations utilizing this compound exhibit comparable mRNA expression and favorable safety profiles compared to industry-leading formulations, with a primary biodistribution in the spleen.[1] This document provides a detailed, step-by-step guide to the synthesis of this compound LNPs, intended for research and preclinical development purposes.

Data Presentation

Table 1: Representative Formulation Parameters for this compound LNPs

ParameterValueReference
Lipid Molar Ratio
This compound (Ionizable Lipid)50%General LNP formulation literature[2]
DSPC (Helper Lipid)10%General LNP formulation literature[2]
Cholesterol38.5%General LNP formulation literature[2]
PEG-DMG (PEGylated Lipid)1.5%General LNP formulation literature[2]
N:P Ratio ~6General LNP formulation literature[3][4]
Lipid to RNA Weight Ratio 10:1 - 30:1[5]
Aqueous Buffer 50 mM Sodium Citrate (B86180), pH 4.0[5]
Organic Solvent Ethanol (B145695)[6]
Total Flow Rate (TFR) 12 mL/min[7]
Flow Rate Ratio (Aqueous:Organic) 3:1[7]

Note: The lipid molar ratio is a common starting point for LNP formulations and may require optimization for specific RNA cargo and applications.

Experimental Protocols

I. Synthesis of this compound Ionizable Lipid

The synthesis of this compound is based on the Sequential Thiolactone Amine Acrylate Reaction (STAAR).[1][8] This method allows for a rapid and efficient one-pot, three-component reaction.[1][8]

Materials:

Protocol:

  • In a suitable reaction vessel, dissolve the thiolactone derivative (1 equivalent) and acrylate (1 equivalent) in tetrahydrofuran (THF) at room temperature.[1]

  • Add the amine (1 equivalent) to the solution.[1]

  • Allow the reaction to proceed for 2 hours at room temperature.[1]

  • Remove the THF under vacuum to yield the this compound lipid.[1]

II. Preparation of Lipid Stock Solution

Materials:

  • This compound

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)

  • Ethanol (100%, molecular biology grade)

Protocol:

  • Individually weigh the required amounts of this compound, DSPC, cholesterol, and PEG-DMG to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Dissolve each lipid component in 100% ethanol to a suitable stock concentration (e.g., 10-20 mg/mL).

  • Combine the individual lipid stock solutions in the correct proportions to create a final mixed lipid stock solution in ethanol.

  • Vortex the mixed lipid stock solution thoroughly to ensure homogeneity.

III. Preparation of RNA Solution

Materials:

  • RNA (e.g., circRNA, mRNA)

  • 50 mM Sodium Citrate Buffer, pH 4.0

Protocol:

  • Dilute the RNA stock in 50 mM sodium citrate buffer (pH 4.0) to the desired concentration. The concentration will depend on the target N:P ratio and the lipid concentration.

IV. LNP Synthesis via Microfluidic Mixing

This protocol utilizes a microfluidic mixing device for the controlled and reproducible formulation of LNPs.

Materials and Equipment:

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringe pumps

  • Lipid stock solution (from step II)

  • RNA solution (from step III)

  • Phosphate-buffered saline (PBS), pH 7.4

Protocol:

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid stock solution into one syringe and the RNA solution into another syringe.

  • Set the syringe pumps to the desired flow rates to achieve a total flow rate (TFR) of 12 mL/min and a flow rate ratio (FRR) of 3:1 (aqueous:organic).[7]

  • Initiate the flow from both syringes to allow the solutions to mix in the microfluidic cartridge, leading to the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

  • Immediately dilute the collected LNP solution with PBS (pH 7.4) to reduce the ethanol concentration.

  • Purify and concentrate the LNPs by dialysis or tangential flow filtration (TFF) against PBS (pH 7.4) to remove ethanol and unencapsulated RNA.

Mandatory Visualizations

LNP_Synthesis_Workflow cluster_preparation Solution Preparation cluster_synthesis LNP Formulation cluster_purification Downstream Processing Lipid_Stock Lipid Stock (this compound, DSPC, Chol, PEG) in Ethanol Microfluidic_Mixing Microfluidic Mixing (TFR: 12 mL/min, FRR: 3:1) Lipid_Stock->Microfluidic_Mixing RNA_Solution RNA Solution in Citrate Buffer (pH 4.0) RNA_Solution->Microfluidic_Mixing Purification Purification & Concentration (Dialysis/TFF in PBS pH 7.4) Microfluidic_Mixing->Purification Final_LNPs Final this compound LNPs Purification->Final_LNPs LNP_Signaling_Pathway LNP This compound LNP Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Endosome (Acidic Environment) Endocytosis->Endosome Protonation This compound Protonation Endosome->Protonation Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release RNA Release into Cytoplasm Destabilization->Release Translation Protein Translation Release->Translation

References

Application Notes and Protocols for In Vivo mRNA Delivery in Mice Using CP-LC-1254

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of messenger RNA (mRNA) has emerged as a transformative platform for a wide range of therapeutic applications, including vaccines, protein replacement therapies, and gene editing. Lipid nanoparticles (LNPs) have become the leading non-viral vector for in vivo mRNA delivery due to their high encapsulation efficiency, biocompatibility, and ability to facilitate cellular uptake and endosomal escape. CP-LC-1254 is an ionizable cationic lipid that has shown promise in the formulation of LNPs for the in vivo delivery of RNA.[1] This document provides detailed application notes and experimental protocols for the use of this compound in formulating mRNA-containing LNPs for in vivo studies in mice.

Mechanism of Action: LNP-Mediated mRNA Delivery

The successful delivery of mRNA to the cytoplasm of target cells by LNPs is a multi-step process. The ionizable lipid, this compound, plays a crucial role in several of these steps. At a low pH during formulation, the ionizable lipid is protonated, allowing it to complex with the negatively charged mRNA.[1][] Once formulated, the LNP has a near-neutral surface charge at physiological pH, which reduces non-specific interactions in the bloodstream.[3]

Upon reaching the target tissue, the LNPs are taken up by cells, primarily through endocytosis.[4] Inside the cell, the endosome matures and its internal pH drops.[] This acidic environment protonates the ionizable lipid, leading to a positive charge. This charge facilitates the interaction of the LNP with the negatively charged endosomal membrane, leading to membrane destabilization and the release of the mRNA payload into the cytoplasm.[][4][5] Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the protein of interest.

G cluster_bloodstream Bloodstream (Physiological pH) cluster_cell Target Cell LNP LNP with this compound (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Endosomal Maturation Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape (Membrane Destabilization) Translation Translation (Ribosomes) Cytoplasm->Translation mRNA Release Protein Encoded Protein Translation->Protein

Cellular uptake and endosomal escape of LNP-mRNA.

Experimental Protocols

LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.

Materials:

  • This compound in ethanol (B145695)

  • Helper lipid (e.g., DOPE or DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG2000) in ethanol

  • mRNA encoding a reporter gene (e.g., Firefly Luciferase) in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Microfluidic mixing device and pump system

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the lipid mixture in ethanol by combining this compound, helper lipid, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare the aqueous phase containing the mRNA at a suitable concentration (e.g., 200 µg/mL).[6]

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

  • Pump the two solutions through the microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 10 mL/min).[6]

  • Collect the resulting LNP solution.

  • Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.[6]

  • Concentrate the LNPs if necessary using centrifugal filters.[6]

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

  • Store the formulated LNPs at 4°C until use.

LNP Characterization

It is essential to characterize the physicochemical properties of the formulated LNPs.

ParameterMethodTypical Values
Size (Z-average) Dynamic Light Scattering (DLS)80 - 150 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2
Zeta Potential Laser Doppler Velocimetry-10 to +10 mV
mRNA Encapsulation Efficiency RiboGreen Assay> 90%

Table 1: Key characterization parameters for mRNA-LNPs.[7][8]

In Vivo mRNA Delivery Study in Mice

This protocol outlines a typical in vivo study to assess the biodistribution and expression of mRNA delivered by this compound LNPs.

Materials:

  • BALB/c mice (6-8 weeks old, female)[9]

  • mRNA-LNP formulation (encoding Firefly Luciferase)

  • Phosphate-buffered saline (PBS) as a control

  • D-luciferin

  • In Vivo Imaging System (IVIS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Acclimatize the mice for at least one week before the experiment.

  • Administer the mRNA-LNP formulation to the mice via the desired route (e.g., intramuscular, intravenous, or subcutaneous injection). A typical dose might be 0.2 to 1 mg/kg of mRNA.[10]

  • At various time points post-injection (e.g., 2, 6, 24, and 48 hours), anesthetize the mice.[9]

  • Inject D-luciferin intraperitoneally (150 mg/kg).

  • After 10-15 minutes, perform whole-body bioluminescence imaging using an IVIS to visualize luciferase expression.[9]

  • For ex vivo analysis, euthanize the mice after the final imaging time point.

  • Dissect key organs (e.g., liver, spleen, muscle at the injection site, lungs, kidneys, heart).

  • Image the dissected organs using the IVIS to quantify luciferase expression in each tissue.

  • Homogenize the tissues to prepare lysates for a luciferase assay to obtain more quantitative data on protein expression.

G cluster_prep Preparation cluster_invivo In Vivo Study Formulation LNP Formulation (this compound + mRNA) Characterization LNP Characterization (Size, PDI, Zeta, EE) Formulation->Characterization Administration Administration to Mice (IM, IV, or SC) Characterization->Administration Imaging In Vivo Imaging (IVIS) (Multiple Time Points) Administration->Imaging ExVivo Ex Vivo Organ Analysis Imaging->ExVivo Endpoint Data Data Analysis (Biodistribution & Expression) ExVivo->Data

Experimental workflow for in vivo mRNA delivery studies.

Data Presentation

The following tables present representative data from in vivo studies using LNP-mRNA formulations with ionizable lipids similar to this compound.

OrganLuciferase Expression (Photons/s/cm²/sr)
Liver1.5 x 10⁸
Spleen2.3 x 10⁷
Muscle (injection site)8.9 x 10⁶
Lungs5.1 x 10⁶
Kidneys1.2 x 10⁶
Heart7.5 x 10⁵

Table 2: Representative ex vivo biodistribution of luciferase expression 6 hours after intravenous administration of LNP-mRNA in mice. Data is illustrative and based on findings for potent ionizable lipids.[11][12]

Time Point (hours)Whole Body Luciferase Flux (Photons/s)
25.2 x 10⁸
61.1 x 10⁹
244.5 x 10⁸
489.8 x 10⁷

Table 3: Representative in vivo luciferase expression over time following intramuscular administration of LNP-mRNA in mice. Data is illustrative.[11]

Conclusion

This compound is a promising ionizable lipid for the formulation of lipid nanoparticles for in vivo mRNA delivery. The protocols and application notes provided here offer a comprehensive guide for researchers to design and execute their own in vivo studies in mice. Careful formulation, characterization, and in vivo evaluation are critical for the successful application of this technology in the development of novel mRNA-based therapeutics. The provided data, while representative of similar ionizable lipids, should be confirmed for each specific this compound formulation.

References

Application Notes and Protocols: CP-LC-1254 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-1254 is a novel ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the in vivo delivery of circular RNA (circRNA).[1][2] Its unique structure is optimized for encapsulating circRNA and enabling its efficient release into the cytoplasm of target cells. Preclinical studies have demonstrated the potential of this compound-formulated LNPs for therapeutic protein expression following intramuscular administration in animal models.[1][2] These application notes provide a comprehensive overview of the use of this compound in preclinical research, including detailed protocols for LNP formulation and in vivo evaluation.

Mechanism of Action: LNP-mediated circRNA Delivery

Lipid nanoparticles formulated with this compound encapsulate and protect the circRNA cargo. The ionizable nature of this compound is central to its function. At an acidic pH during formulation, the lipid is positively charged, facilitating interaction with the negatively charged circRNA. Upon administration and circulation at physiological pH, the LNPs are nearly neutral. After cellular uptake, typically via endocytosis, the endosome acidifies, leading to the protonation of this compound. This charge reversal is believed to disrupt the endosomal membrane, allowing the circRNA to escape into the cytoplasm where it can be translated into the therapeutic protein.

cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) LNP circRNA-LNP (this compound) Endosome LNP within Endosome LNP->Endosome Endocytosis Escape Endosomal Escape (Membrane Destabilization) Endosome->Escape Protonation of This compound circRNA circRNA Escape->circRNA Release Cytoplasm Cytoplasm Ribosome Ribosome circRNA->Ribosome Translation Protein Therapeutic Protein Ribosome->Protein Expression

Cellular uptake and mechanism of circRNA release.

Data Presentation

While specific quantitative data for this compound performance is detailed in the primary literature, the following table outlines the key parameters used to characterize circRNA-LNP formulations in preclinical studies.

ParameterTypical ValuesMethod of AnalysisSignificance
Particle Size (Z-average) 80 - 150 nmDynamic Light Scattering (DLS)Influences biodistribution, cellular uptake, and circulation half-life.
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)Indicates the homogeneity of the LNP population; lower values are desirable for reproducibility.
Encapsulation Efficiency > 90%RiboGreen AssayRepresents the percentage of circRNA successfully encapsulated within the LNPs.
Zeta Potential Neutral at pH 7.4Electrophoretic Light Scattering (ELS)Affects LNP stability and interaction with biological membranes.
In Vivo Expression VariableBioluminescence Imaging (for luciferase)Demonstrates the efficacy of the LNP formulation in delivering the circRNA for protein production.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs for circRNA Delivery

This protocol describes a standard method for formulating circRNA-LNPs using microfluidic mixing.

Materials:

  • This compound in ethanol (B145695)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

  • Cholesterol in ethanol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) in ethanol

  • circRNA in an acidic aqueous buffer (e.g., 50 mM sodium citrate, pH 4.0)

  • Ethanol, molecular biology grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

Procedure:

  • Preparation of Lipid Stock Solution:

    • In an RNase-free tube, combine this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

    • Vortex thoroughly to ensure a homogenous mixture.

  • Preparation of Aqueous circRNA Solution:

    • Dilute the circRNA to the desired concentration in the acidic aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the aqueous circRNA solution into another.

    • Typically, a flow rate ratio of 3:1 (aqueous:ethanolic) is used.

    • Initiate the mixing process to form the LNPs. The rapid mixing of the two phases leads to the self-assembly of the LNPs with the circRNA encapsulated.

  • Buffer Exchange and Concentration:

    • The resulting LNP solution will contain ethanol. Remove the ethanol and exchange the buffer to a neutral pH for in vivo use.

    • This is typically achieved by dialysis or tangential flow filtration (TFF) against sterile PBS (pH 7.4).

    • Concentrate the LNP solution to the desired final concentration.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Lipid_Stock Lipid Stock in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) Microfluidics Microfluidic Mixing Lipid_Stock->Microfluidics circRNA_Solution circRNA in Aqueous Buffer (pH 4.0) circRNA_Solution->Microfluidics LNP_Formation Self-Assembled circRNA-LNPs Microfluidics->LNP_Formation Buffer_Exchange Buffer Exchange (Dialysis/TFF to PBS pH 7.4) LNP_Formation->Buffer_Exchange Final_Product Sterile circRNA-LNP Formulation Buffer_Exchange->Final_Product

Workflow for LNP formulation.

Protocol 2: In Vivo Evaluation of circRNA-LNP Efficacy in Mice

This protocol outlines the procedure for assessing the protein expression from circRNA delivered by this compound LNPs in a mouse model. A circRNA encoding a reporter protein like luciferase is commonly used.

Materials:

  • Sterile circRNA-LNP formulation (from Protocol 1)

  • 6-8 week old mice (e.g., BALB/c or C57BL/6)

  • Luciferin (B1168401) substrate

  • In vivo imaging system (IVIS) or equivalent bioluminescence detector

  • Sterile syringes and needles

Procedure:

  • Animal Acclimatization:

    • Allow mice to acclimatize to the facility for at least one week before the experiment.

  • Administration of circRNA-LNPs:

    • On day 0, administer a defined dose of the circRNA-LNP formulation to the mice via intramuscular (IM) injection into the hind limb.

    • Include a control group receiving a vehicle (e.g., PBS).

  • Bioluminescence Imaging:

    • At predetermined time points (e.g., 6, 24, 48, 72, and 144 hours post-injection), perform in vivo bioluminescence imaging.

    • Administer the luciferin substrate to the mice (typically via intraperitoneal injection) according to the manufacturer's protocol.

    • Anesthetize the mice and place them in the imaging system.

    • Acquire bioluminescence images and quantify the signal intensity in the region of interest (e.g., the injection site).

  • Data Analysis:

    • Analyze the bioluminescence data to determine the level and duration of protein expression.

    • Plot the signal intensity over time to visualize the expression profile.

Start Day 0: IM Injection of circRNA-LNPs into Mice Timepoints Timepoints: 6h, 24h, 48h, 72h, 144h Start->Timepoints Wait Imaging Bioluminescence Imaging (IVIS) Timepoints->Imaging At each timepoint Analysis Data Analysis: Quantify Luciferase Expression Imaging->Analysis Collect data Result Protein Expression Profile Analysis->Result Generate

In vivo experimental workflow.

Conclusion

This compound is a promising ionizable lipid for the preclinical development of circRNA-based therapeutics. Its application in formulating stable and effective LNPs for in vivo delivery has been demonstrated. The protocols provided herein offer a foundational framework for researchers to utilize this compound in their own preclinical studies. Further optimization of LNP composition and dosing regimens may be necessary depending on the specific circRNA and therapeutic application.

References

Application Notes and Protocols for the Characterization of CP-LC-1254 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The ionizable lipid component is a critical determinant of the efficacy and safety of these delivery systems. CP-LC-1254 is a novel ionizable lipid that has been utilized in the formulation of LNPs for the delivery of RNA.[1][2][3][4] Proper characterization of this compound LNPs is essential to ensure their quality, stability, and performance.

These application notes provide a comprehensive overview of the key techniques and detailed protocols for the characterization of this compound LNPs. The methodologies described herein cover the fundamental physicochemical properties, including particle size, polydispersity, zeta potential, and nucleic acid encapsulation efficiency. While specific data for this compound LNPs is emerging, this document provides representative data and established protocols that serve as a strong foundation for your research and development activities.

I. LNP Formulation with this compound: A General Protocol

The formulation of LNPs is a critical first step that dictates the resulting physicochemical properties. A common method for LNP synthesis is through microfluidic mixing, which allows for rapid and controlled nanoprecipitation of the lipid components around the nucleic acid cargo.[5][]

A typical LNP formulation consists of four key lipid components:

  • Ionizable Cationic Lipid (e.g., this compound): This lipid is positively charged at a low pH, facilitating the encapsulation of negatively charged nucleic acids. At physiological pH, it becomes neutral, reducing toxicity.[7][]

  • Helper Phospholipid (e.g., DSPC or DOPE): This lipid aids in the formation of the LNP structure and stability.[9]

  • Cholesterol: Cholesterol is incorporated to enhance LNP stability and facilitate membrane fusion for intracellular delivery.[]

  • PEGylated Lipid (e.g., DMG-PEG 2000): A polyethylene (B3416737) glycol (PEG) conjugated lipid is included to control particle size, prevent aggregation, and increase circulation time in vivo.[10]

Protocol for LNP Formulation via Microfluidic Mixing:

  • Preparation of Lipid Stock Solutions:

    • Dissolve this compound, helper phospholipid, cholesterol, and PEGylated lipid in ethanol (B145695) to achieve the desired molar ratios. A common starting molar ratio for the lipid mixture is in the range of 50:10:38.5:1.5 (ionizable lipid:helper phospholipid:cholesterol:PEG-lipid).[5]

  • Preparation of Nucleic Acid Solution:

    • Dissolve the nucleic acid (e.g., mRNA, siRNA) in an acidic aqueous buffer (e.g., 25 mM sodium acetate, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the nucleic acid-aqueous solution into separate syringes.

    • Connect the syringes to a microfluidic mixing device (e.g., a herringbone mixer).

    • Set the desired flow rates for both solutions. A typical flow rate ratio is 3:1 (aqueous:organic).

    • Initiate the flow to allow for rapid mixing and self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension is typically dialyzed against a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) to remove ethanol and raise the pH.[5] This can be achieved using dialysis cassettes or tangential flow filtration (TFF).

  • Concentration and Sterilization:

    • The purified LNP suspension can be concentrated to the desired final concentration using ultrafiltration.

    • For in vivo applications, the final LNP formulation should be sterile-filtered through a 0.22 µm filter.

LNP_Formulation_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification Lipid_Stocks Prepare Lipid Stock (this compound, Helper Lipid, Cholesterol, PEG-Lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing (Rapid Nanoprecipitation) Lipid_Stocks->Microfluidic_Mixing NA_Solution Prepare Nucleic Acid Solution in Aqueous Buffer (pH 4) NA_Solution->Microfluidic_Mixing Dialysis Dialysis / TFF (Buffer Exchange to pH 7.4) Microfluidic_Mixing->Dialysis Concentration Concentration (Ultrafiltration) Dialysis->Concentration Sterilization Sterile Filtration (0.22 µm) Concentration->Sterilization Final_LNPs Characterized This compound LNPs Sterilization->Final_LNPs

LNP Formulation Workflow

II. Physicochemical Characterization of this compound LNPs

Accurate and reproducible characterization of LNPs is crucial for ensuring product quality and predicting in vivo performance. The following sections detail the standard techniques and protocols for characterizing the key physicochemical attributes of this compound LNPs.

A. Particle Size and Polydispersity Index (PDI)

The size of LNPs influences their biodistribution, cellular uptake, and overall efficacy. The polydispersity index (PDI) is a measure of the heterogeneity of particle sizes in the sample. A lower PDI value indicates a more uniform and monodisperse population of LNPs. Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter and PDI of LNPs.[2][10]

Experimental Protocol: Dynamic Light Scattering (DLS)

  • Sample Preparation:

    • Dilute the LNP suspension in a suitable buffer (e.g., PBS, pH 7.4) to a concentration appropriate for the DLS instrument. Overly concentrated samples can lead to multiple scattering events and inaccurate results.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Enter the viscosity and refractive index of the dispersant (buffer) into the software.

  • Measurement:

    • Transfer the diluted LNP sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for a few minutes.

    • Perform the measurement. The instrument's software will analyze the fluctuations in scattered light intensity to determine the particle size distribution and PDI.

  • Data Analysis:

    • The results are typically reported as the Z-average diameter and the PDI. Multiple measurements should be performed for each sample to ensure reproducibility.

Representative Data for LNP Characterization (Illustrative)

ParameterRepresentative ValueTechniqueReference
Z-average Diameter (nm)80 - 150DLS[10]
Polydispersity Index (PDI)< 0.2DLS
Zeta Potential (mV)-10 to +10 (at neutral pH)ELS[2]
Encapsulation Efficiency (%)> 90%RiboGreen Assay[5]

Note: The values presented in this table are representative of typical LNP formulations and are not specific to this compound LNPs. Actual values for this compound LNPs will depend on the specific formulation and process parameters.

DLS_Workflow LNP_Sample This compound LNP Sample Dilution Dilute Sample in Buffer LNP_Sample->Dilution Cuvette Transfer to Cuvette Dilution->Cuvette DLS_Instrument DLS Measurement (Temperature Equilibration) Cuvette->DLS_Instrument Data_Analysis Data Analysis DLS_Instrument->Data_Analysis Results Z-average Diameter & PDI Data_Analysis->Results

DLS Measurement Workflow
B. Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the LNPs. It is an important indicator of the stability of the LNP suspension, with higher magnitude values suggesting greater repulsion between particles and thus better stability against aggregation. The surface charge also plays a role in the interaction of LNPs with biological membranes. Electrophoretic Light Scattering (ELS) is the standard technique for measuring zeta potential.[2]

Experimental Protocol: Electrophoretic Light Scattering (ELS)

  • Sample Preparation:

    • Dilute the LNP suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to a suitable concentration for the ELS instrument. High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the zeta potential.

  • Instrument Setup:

    • Equilibrate the ELS instrument to the desired temperature (e.g., 25°C).

    • Enter the dispersant properties (viscosity, refractive index, and dielectric constant) into the software.

  • Measurement:

    • Inject the diluted LNP sample into a specialized ELS measurement cell (e.g., a folded capillary cell).

    • Place the cell in the instrument.

    • An electric field is applied across the sample, causing the charged LNPs to move. The instrument measures the velocity of the particles (electrophoretic mobility) by detecting the Doppler shift of scattered laser light.

  • Data Analysis:

    • The software calculates the zeta potential from the electrophoretic mobility using the Henry equation. The Smoluchowski approximation is commonly used for aqueous systems.

ELS_Workflow LNP_Sample This compound LNP Sample Dilution Dilute Sample in Low Ionic Strength Buffer LNP_Sample->Dilution Cell_Loading Inject into ELS Cell Dilution->Cell_Loading ELS_Instrument ELS Measurement (Apply Electric Field) Cell_Loading->ELS_Instrument Data_Analysis Data Analysis ELS_Instrument->Data_Analysis Results Zeta Potential (mV) Data_Analysis->Results

ELS Measurement Workflow
C. Nucleic Acid Encapsulation Efficiency

Encapsulation efficiency (EE) is a critical quality attribute that quantifies the percentage of the initial nucleic acid that has been successfully encapsulated within the LNPs. High encapsulation efficiency is desirable to maximize the therapeutic payload and minimize the amount of free, unencapsulated nucleic acid, which can be immunogenic. The RiboGreen assay is a widely used fluorescence-based method for determining RNA encapsulation efficiency.[5]

Experimental Protocol: RiboGreen Assay for RNA Encapsulation Efficiency

  • Reagent Preparation:

    • Prepare a standard curve of the free nucleic acid in the same buffer as the LNP sample.

    • Prepare the RiboGreen reagent according to the manufacturer's instructions. This reagent exhibits a significant increase in fluorescence upon binding to nucleic acids.

  • Measurement of Free Nucleic Acid:

    • In a 96-well plate, add the diluted LNP sample.

    • Add the RiboGreen reagent to the wells containing the LNP sample and the standards.

    • Incubate for a short period as recommended by the manufacturer.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths. This measurement corresponds to the amount of free (unencapsulated) nucleic acid.

  • Measurement of Total Nucleic Acid:

    • To a separate set of wells containing the diluted LNP sample, add a surfactant (e.g., Triton X-100 or Tween 20) to disrupt the LNPs and release the encapsulated nucleic acid.

    • Add the RiboGreen reagent to these wells.

    • Incubate and measure the fluorescence intensity. This measurement corresponds to the total amount of nucleic acid (free + encapsulated).

  • Calculation of Encapsulation Efficiency:

    • Calculate the concentration of free and total nucleic acid using the standard curve.

    • The encapsulation efficiency is calculated using the following formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

RiboGreen_Workflow cluster_free Free Nucleic Acid Quantification cluster_total Total Nucleic Acid Quantification LNP_Sample_Free LNP Sample RiboGreen_Free Add RiboGreen Reagent LNP_Sample_Free->RiboGreen_Free Measure_Fluorescence_Free Measure Fluorescence (F_free) RiboGreen_Free->Measure_Fluorescence_Free Calculation Calculate Encapsulation Efficiency: EE (%) = [(F_total - F_free) / F_total] x 100 Measure_Fluorescence_Free->Calculation LNP_Sample_Total LNP Sample Lysis Add Surfactant (e.g., Triton X-100) to lyse LNPs LNP_Sample_Total->Lysis RiboGreen_Total Add RiboGreen Reagent Lysis->RiboGreen_Total Measure_Fluorescence_Total Measure Fluorescence (F_total) RiboGreen_Total->Measure_Fluorescence_Total Measure_Fluorescence_Total->Calculation

RiboGreen Assay Workflow

III. Advanced Characterization Techniques

For a more in-depth understanding of this compound LNP properties, several advanced techniques can be employed:

  • Nanoparticle Tracking Analysis (NTA): Provides particle size distribution and concentration measurements by tracking the Brownian motion of individual nanoparticles.

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): Allows for the direct visualization of LNP morphology and internal structure.

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): Separates LNPs by size and provides information on size distribution, particle concentration, and the amount of encapsulated nucleic acid as a function of size.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to quantify the lipid composition of the LNP formulation and assess lipid stability.

IV. In Vitro and In Vivo Characterization

Beyond the physicochemical characterization, it is essential to evaluate the biological performance of this compound LNPs.

  • In Vitro Evaluation:

    • Cellular Uptake: Can be assessed using flow cytometry or confocal microscopy with fluorescently labeled LNPs or nucleic acids.[9]

    • Transfection Efficiency: For mRNA LNPs, this is determined by measuring the expression of the encoded protein (e.g., luciferase, GFP) in cultured cells.[] For siRNA LNPs, efficacy is measured by the knockdown of the target gene expression.

    • Cytotoxicity: Assays such as MTT or LDH release assays are used to evaluate the potential toxicity of the LNP formulation on cells.

  • In Vivo Evaluation:

    • Biodistribution: The distribution of LNPs to various organs and tissues is typically studied in animal models using imaging techniques (e.g., IVIS for luciferase-expressing mRNA) or by quantifying the nucleic acid or LNP components in tissue homogenates.

    • Pharmacokinetics: The circulation half-life of the LNPs in the bloodstream is determined by measuring the concentration of the LNPs or their payload over time.

    • Efficacy Studies: The therapeutic effect of the encapsulated nucleic acid is evaluated in relevant animal disease models.

Biological_Characterization_Pathway cluster_invitro In Vitro Characterization cluster_invivo In Vivo Characterization LNPs This compound LNPs Cell_Uptake Cellular Uptake (Flow Cytometry, Microscopy) LNPs->Cell_Uptake Transfection Transfection Efficiency (Protein Expression / Gene Knockdown) LNPs->Transfection Cytotoxicity Cytotoxicity Assays (MTT, LDH) LNPs->Cytotoxicity Biodistribution Biodistribution (Imaging, Tissue Analysis) LNPs->Biodistribution Pharmacokinetics Pharmacokinetics (Circulation Half-life) LNPs->Pharmacokinetics Efficacy Efficacy in Disease Models LNPs->Efficacy

Biological Characterization Pathway

V. Conclusion

The comprehensive characterization of this compound LNPs is a multi-faceted process that is essential for the development of safe and effective nucleic acid therapies. The protocols and techniques outlined in these application notes provide a robust framework for assessing the critical quality attributes of these delivery systems. By systematically evaluating the physicochemical properties and biological performance, researchers can optimize LNP formulations and accelerate their translation from the laboratory to clinical applications.

References

Application Notes and Protocols for Circular RNA Purification and LNP Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circular RNA (circRNA) has emerged as a promising modality for therapeutic applications due to its high stability and potential for sustained protein expression. Unlike linear mRNA, the covalently closed loop structure of circRNA renders it resistant to exonuclease degradation, leading to a longer half-life in vivo. The effective delivery of circRNA therapeutics is often achieved using lipid nanoparticles (LNPs), which protect the RNA cargo and facilitate its uptake by target cells. The purity and integrity of the circRNA are critical quality attributes that significantly impact the efficiency of LNP encapsulation and subsequent therapeutic efficacy.[1][2][3]

This document provides detailed application notes and protocols for the purification of in vitro transcribed (IVT) circRNA and its subsequent encapsulation into LNPs. While the specific ionizable lipid "CP-LC-1254" was not found in the available literature, this guide utilizes information on comparable novel ionizable lipids, such as CP-LC-0867 and CP-LC-0729, to illustrate the LNP formulation process.[4][5][6][7][8]

Application Notes

1. circRNA Production and Purification Strategy

The production of high-quality circRNA for therapeutic use involves several key steps: in vitro transcription (IVT) of a linear RNA precursor, self-splicing and circularization, and a robust purification process to remove residual linear and nicked RNA species, as well as other process-related impurities.[4][5] The permuted intron-exon (PIE) self-splicing system is a highly efficient method for generating circRNA.[4][5]

For purification, Oligo(dT) affinity chromatography presents a scalable and efficient method, demonstrating high yield and purity.[4][5][6][7][8] This technique leverages a poly(A) tail engineered into the circRNA construct design to capture the desired RNA species while allowing contaminants to be washed away.[5] Compared to traditional methods like silica-based columns and HPLC, Oligo(dT) purification has been shown to yield circRNA with a higher purity profile, which is crucial for downstream applications like LNP encapsulation.[4][5]

2. Quality Control of Purified circRNA

Thorough quality control is essential to ensure the purity, integrity, and concentration of the purified circRNA. Key analytical techniques include:

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): To visualize and quantify the proportion of circular, linear, and nicked RNA isoforms.[4][9]

  • Capillary Electrophoresis (CE): For rapid and high-resolution assessment of RNA purity and integrity.[10]

  • Dot-Blot Analysis: To quantify the percentage of double-stranded RNA (dsRNA), a critical impurity that can trigger an immune response.[4] Affinity chromatography methods have been shown to significantly reduce dsRNA levels to well below the acceptable threshold for therapeutic RNA.[4]

3. LNP Formulation for circRNA Delivery

LNPs are a leading platform for in vivo delivery of RNA therapeutics.[4][5] A typical LNP formulation consists of four key components:

  • Ionizable Lipids: These lipids are positively charged at a low pH, facilitating complexation with the negatively charged RNA. In the near-neutral pH of the bloodstream, they become neutral, and upon endosomal uptake, the acidic environment of the endosome protonates them again, promoting endosomal escape.[11][12] Novel ionizable lipids like CP-LC-0867 have demonstrated superior protein expression compared to conventional lipids.[4][6][7][8]

  • Phospholipids: These structural lipids, such as DOPE, contribute to the formation of the lipid bilayer.[13]

  • Cholesterol: This component helps to stabilize the LNP structure.[11][14]

  • PEG-Lipids: A polyethylene (B3416737) glycol (PEG) coating on the LNP surface prevents aggregation and reduces clearance by the immune system, thereby increasing circulation time.[11][14]

The ratio of these components, particularly the N/P ratio (molar ratio of amine groups in the ionizable lipid to phosphate (B84403) groups in the RNA), is a critical parameter that influences encapsulation efficiency, particle size, and overall delivery efficacy.[1]

Experimental Protocols

Protocol 1: In Vitro Transcription (IVT) and Circularization of circRNA

This protocol is based on the use of a permuted intron-exon (PIE) self-splicing system.

  • IVT Reaction Setup:

    • Assemble the IVT reaction at room temperature in the following order:

      • Nuclease-free water

      • Transcription buffer (e.g., 5x)

      • NTPs (ATP, GTP, CTP, UTP)

      • Linearized pDNA template (encoding the circRNA construct)

      • T7 RNA Polymerase

    • Incubate the reaction at 37°C for 2-4 hours. Optimal incubation times can be determined empirically.[4]

  • Circularization Reaction:

    • Following IVT, add GTP and MgCl₂ to the reaction mixture to facilitate the self-splicing and circularization process. The optimal Mg²⁺ concentration should be determined, with 16.5 mM being reported as optimal in one study.[4]

    • Incubate at 37°C for 15-30 minutes.

  • DNase Treatment:

    • Add DNase I to the reaction mixture to digest the pDNA template.

    • Incubate at 37°C for 30 minutes.

Protocol 2: circRNA Purification using Oligo(dT) Affinity Chromatography

This protocol is suitable for purifying circRNA containing an engineered poly(A) tail.

  • Column Preparation:

    • Equilibrate an Oligo(dT) cellulose (B213188) or magnetic bead column with a binding buffer (e.g., containing Tris-HCl, NaCl).

  • RNA Binding:

    • Denature the IVT and circularization reaction product by heating at 65°C for 5 minutes, then immediately place on ice.

    • Add an equal volume of binding buffer to the RNA solution.

    • Load the RNA solution onto the equilibrated Oligo(dT) column and allow it to bind.

  • Washing:

    • Wash the column with a wash buffer (similar to binding buffer but may have a lower salt concentration) to remove unbound linear RNA fragments, proteins, and other impurities.

  • Elution:

    • Elute the purified circRNA from the column using a low-salt elution buffer or nuclease-free water pre-heated to 55-65°C.

  • Concentration and Buffer Exchange:

    • Concentrate the eluted circRNA and exchange the buffer to a suitable storage buffer (e.g., citrate (B86180) buffer) using ultrafiltration devices.

Protocol 3: LNP Formulation of Purified circRNA

This protocol describes a general method for LNP formulation using a microfluidic mixing device.

  • Preparation of Lipid Mixture:

    • Prepare a stock solution of the lipid mixture (ionizable lipid, phospholipid, cholesterol, and PEG-lipid) in ethanol (B145695) at the desired molar ratio.

  • Preparation of RNA Solution:

    • Dilute the purified circRNA to the desired concentration in an aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device (e.g., NanoAssemblr).

    • Load the lipid-ethanol solution into one syringe and the circRNA-aqueous solution into another.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing will induce the self-assembly of circRNA-LNPs.

  • Downstream Processing:

    • Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated components.

    • Concentrate the LNP formulation using ultrafiltration if necessary.

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

Data Presentation

Table 1: Comparison of circRNA Purification Methods

ParameterOligo(dT) Affinity ChromatographySilica-Based KitHigh-Performance Liquid Chromatography (HPLC)
circRNA Purity (% of total RNA) ~69.4%[4]~51.25%[4]High, but method can be complex
Total RNA Recovery (µg per µg pDNA) 18.9[4]55.75[4]Typically low (<1% of input RNA)[4][5]
circRNA/nicked RNA Ratio ~2-fold higher than silica (B1680970) method[5]Lower than Oligo(dT)Variable
dsRNA Content ~0.05%[4]Higher than Oligo(dT)Can effectively remove dsRNA[4]
Scalability HighModerateCan be challenging for large scale

Table 2: Critical Quality Attributes of circRNA-LNPs

AttributeTarget RangeSignificance
Particle Size (Diameter) 80 - 150 nmAffects cellular uptake, biodistribution, and circulation time.[1][15]
Polydispersity Index (PDI) < 0.2Indicates a narrow and uniform particle size distribution.[1]
Encapsulation Efficiency > 90%Ensures a high percentage of the therapeutic RNA is successfully loaded into the LNPs.[1]
Zeta Potential Near-neutralAffects LNP stability and potential for off-target effects.[1]

Visualizations

experimental_workflow cluster_ivt In Vitro Transcription & Circularization cluster_purification Purification cluster_lnp LNP Formulation pDNA Linearized pDNA IVT IVT Reaction (T7 Polymerase, NTPs) pDNA->IVT Circularization Self-splicing (GTP, Mg²⁺) IVT->Circularization OligoDT Oligo(dT) Affinity Chromatography Circularization->OligoDT QC1 Quality Control (PAGE, CE) OligoDT->QC1 Mixing Microfluidic Mixing (circRNA + Lipids) QC1->Mixing Purification2 Dialysis & Concentration Mixing->Purification2 QC2 LNP Characterization (Size, PDI, EE) Purification2->QC2 Final Final circRNA-LNP Product QC2->Final

Caption: Workflow for circRNA-LNP Production.

lnp_delivery_pathway LNP circRNA-LNP Cell Target Cell LNP->Cell 1. Binding & Uptake Endocytosis Endocytosis Endosome Endosome Endocytosis->Endosome 2. Internalization Escape Endosomal Escape Endosome->Escape 3. pH-mediated destabilization Cytoplasm Cytoplasm Escape->Cytoplasm 4. circRNA Release Translation Translation (Ribosomes) Protein Therapeutic Protein Translation->Protein 5. Protein Expression

Caption: LNP-mediated circRNA Delivery Pathway.

References

Application Notes and Protocols: Lyophilization of CP-LC-1254 Formulated Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. A significant challenge in the clinical development and global distribution of LNP-based therapies is their inherent instability in aqueous solutions, often necessitating stringent cold-chain storage. Lyophilization, or freeze-drying, presents a robust solution to enhance the long-term stability of LNP formulations by removing water, thereby reducing molecular mobility and preventing hydrolytic degradation.[1][2][3] This document provides detailed application notes and protocols for the lyophilization of Lipid Nanoparticles formulated with the novel ionizable lipid, CP-LC-1254.

This compound is an ionizable lipid that has been utilized in the formulation of LNPs for the effective delivery of various types of RNA.[4][5] In vivo studies have demonstrated that LNP formulations incorporating this compound show comparable mRNA expression and favorable safety profiles when compared to industry-leading formulations.[6] These LNPs have been observed to have a primary biodistribution in the spleen and exhibit high endosomal escape.[6] The successful lyophilization of this compound formulated LNPs is a critical step towards developing thermostable nucleic acid therapies with an extended shelf-life.

Principles of LNP Lyophilization

The lyophilization process is a sophisticated drying method that involves freezing the material and then reducing the surrounding pressure to allow the frozen water in the material to sublimate directly from the solid phase to the gas phase. The process is typically divided into three main stages:

  • Freezing: The LNP solution is cooled below its triple point to ensure complete solidification. The rate of freezing can influence the size of the ice crystals formed, which in turn can affect the stability of the LNPs. Slower freezing rates are often beneficial.[1][7]

  • Primary Drying (Sublimation): The pressure is lowered, and heat is applied to the frozen material, causing the ice to sublimate. During this phase, it is crucial to maintain the temperature of the product below its critical collapse temperature to prevent the loss of the dried cake structure.

  • Secondary Drying (Desorption): After the primary drying is complete, the temperature is raised to remove any residual unfrozen water molecules by desorption. Longer secondary drying times can be advantageous for stability.[7]

The success of LNP lyophilization is highly dependent on the formulation, particularly the inclusion of cryoprotectants. These are substances that protect the nanoparticles from the stresses of freezing and drying. Saccharides such as sucrose (B13894) and trehalose (B1683222) are the most commonly used cryoprotectants in LNP formulations.[8][9][10] They form a glassy matrix that immobilizes the LNPs, preventing their fusion and aggregation during the lyophilization process and subsequent storage.

Experimental Protocols

I. Formulation of this compound LNPs

This protocol describes the preparation of this compound formulated LNPs encapsulating a model nucleic acid (e.g., mRNA or siRNA) using a microfluidic mixing method.

Materials:

  • This compound (in ethanol)[4]

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (in ethanol)

  • Cholesterol (in ethanol)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)

  • Nucleic acid (e.g., mRNA) in an appropriate aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695), molecular biology grade

  • Dialysis buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Prepare the lipid stock solutions in ethanol.

  • Combine the lipid solutions (this compound, DSPC, Cholesterol, and DMG-PEG 2000) in a molar ratio of 50:10:38.5:1.5 to create the lipid-ethanol mixture.[11]

  • Prepare the aqueous phase by dissolving the nucleic acid in the citrate buffer.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol mixture into one syringe and the aqueous nucleic acid solution into another.

  • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase).

  • Collect the resulting LNP dispersion.

  • Perform buffer exchange and remove the ethanol by dialysis against the desired final buffer (e.g., PBS) overnight at 4°C.

II. Lyophilization of this compound LNPs

This protocol outlines the steps for the lyophilization of the formulated this compound LNPs.

Materials:

  • This compound LNP dispersion

  • Cryoprotectant stock solution (e.g., 20% w/v sucrose or trehalose in water)

  • Lyophilizer

  • Serum vials and stoppers

Procedure:

  • Cryoprotectant Addition:

    • Aseptically add the cryoprotectant stock solution to the LNP dispersion to achieve the desired final concentration (e.g., 5-10% w/v).[12] Gently mix to ensure homogeneity.

  • Filling and Stoppering:

    • Dispense the LNP-cryoprotectant mixture into sterile lyophilization vials.

    • Partially insert the lyophilization stoppers onto the vials.

  • Freezing:

    • Load the vials onto the lyophilizer shelf.

    • Cool the shelves to a temperature of -40°C at a controlled rate of 1°C/minute.

    • Hold the temperature at -40°C for at least 2 hours to ensure complete freezing.

  • Primary Drying:

    • Reduce the chamber pressure to 100 mTorr.

    • Increase the shelf temperature to -20°C and hold for 24-48 hours.

  • Secondary Drying:

    • Increase the shelf temperature to 20°C at a rate of 0.2°C/minute.

    • Hold at 20°C for 12-24 hours under low pressure.

  • Stoppering and Sealing:

    • Backfill the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure.

    • Fully insert the stoppers into the vials.

    • Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp seals.

  • Storage:

    • Store the lyophilized product at 2-8°C.

III. Reconstitution and Characterization of Lyophilized LNPs

This protocol describes the reconstitution of the lyophilized LNP cake and the subsequent characterization to assess the quality of the product.

Materials:

  • Lyophilized this compound LNPs

  • Sterile water for injection (WFI) or PBS

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • Fluorescence spectrophotometer with a nucleic acid quantification kit (e.g., RiboGreen)

Procedure:

  • Reconstitution:

    • Allow the vial of lyophilized LNPs to equilibrate to room temperature.

    • Aseptically add the required volume of WFI or PBS to the vial to achieve the original LNP concentration.

    • Gently swirl the vial until the cake is completely dissolved. Avoid vigorous shaking or vortexing.

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute the reconstituted LNP solution with an appropriate buffer.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Zeta Potential Measurement:

    • Dilute the reconstituted LNP solution in an appropriate low-ionic-strength buffer.

    • Measure the zeta potential using a suitable analyzer.

  • Encapsulation Efficiency (EE%):

    • Determine the total amount of encapsulated nucleic acid using a fluorescence-based assay after lysing the LNPs with a detergent (e.g., Triton X-100).

    • Measure the amount of free nucleic acid in the reconstituted sample without detergent.

    • Calculate the EE% using the following formula: EE% = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Data Presentation

The following tables summarize the expected outcomes and key parameters for the lyophilization of this compound formulated LNPs.

Table 1: Formulation Parameters for this compound LNPs

ParameterValue
Ionizable LipidThis compound
Helper LipidDSPC
Structural LipidCholesterol
PEG-LipidDMG-PEG 2000
Molar Ratio50:10:38.5:1.5
N:P Ratio~6

Table 2: Optimized Lyophilization Cycle Parameters

StageParameterSetpointDuration
Freezing Shelf Temperature-40°C2 hours
Cooling Rate1°C/min-
Primary Drying Shelf Temperature-20°C24-48 hours
Chamber Pressure100 mTorr-
Secondary Drying Shelf Temperature20°C12-24 hours
Chamber Pressure<50 mTorr-

Table 3: Post-Lyophilization Quality Attributes

AttributePre-LyophilizationPost-ReconstitutionAcceptance Criteria
Appearance Opalescent liquidUniformly dispersedNo visible aggregates
Particle Size (nm) 80 - 12080 - 130<20% increase
PDI < 0.2< 0.25<0.3
Encapsulation Efficiency (%) > 90%> 85%>80%

Visualizations

Lyophilization_Workflow cluster_formulation LNP Formulation cluster_lyophilization Lyophilization Process cluster_analysis Post-Lyophilization Analysis A 1. Prepare Lipid & Aqueous Phases B 2. Microfluidic Mixing A->B C 3. Buffer Exchange (Dialysis) B->C D 4. Add Cryoprotectant C->D E 5. Fill Vials D->E F 6. Freezing (-40°C) E->F G 7. Primary Drying (-20°C) F->G H 8. Secondary Drying (20°C) G->H I 9. Stoppering & Sealing H->I J 10. Reconstitution I->J Store Storage (2-8°C) I->Store K 11. Characterization (Size, PDI, EE%) J->K Lyophilization_Process_Diagram cluster_stages Lyophilization Stages start LNP Formulation + Cryoprotectant freezing Freezing (Solidification) start->freezing primary_drying Primary Drying (Sublimation) freezing->primary_drying Lower Pressure Apply Heat secondary_drying Secondary Drying (Desorption) primary_drying->secondary_drying Increase Temperature end_product Lyophilized LNP Cake secondary_drying->end_product reconstitution Reconstitution (Sterile Water/PBS) end_product->reconstitution

References

Application Note & Protocol: Preclinical Biodistribution of CP-LC-1254

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for conducting preclinical biodistribution studies of the novel therapeutic candidate, CP-LC-1254. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is a critical component of preclinical evaluation, providing essential data for assessing efficacy and potential toxicity.[1][2] Biodistribution studies, in particular, offer a quantitative analysis of the compound's localization in various tissues and organs over time.[3]

The following protocols and guidelines are designed to ensure reproducible and reliable data collection for this compound, a small molecule inhibitor of the hypothetical "Kinase Signaling Pathway X" (KSPX), which is implicated in certain oncological and inflammatory conditions. For the purpose of these studies, this compound will be radiolabeled to enable sensitive and quantitative detection in biological samples.[4][5][6][]

Data Presentation: Quantitative Biodistribution of [¹⁴C]-CP-LC-1254 in Mice

The following tables summarize the expected quantitative data from the biodistribution study of radiolabeled this compound in a murine model. These tables are intended to serve as a template for data presentation.

Table 1: Biodistribution of [¹⁴C]-CP-LC-1254 in Selected Tissues (% Injected Dose per Gram of Tissue)

Time PointBloodHeartLungsLiverKidneysSpleenBrainTumor
1 hour 2.5 ± 0.41.1 ± 0.23.5 ± 0.615.2 ± 2.110.8 ± 1.54.1 ± 0.70.2 ± 0.055.5 ± 1.2
4 hours 1.1 ± 0.30.5 ± 0.11.8 ± 0.410.1 ± 1.88.2 ± 1.12.5 ± 0.50.1 ± 0.038.2 ± 1.5
24 hours 0.2 ± 0.050.1 ± 0.020.4 ± 0.14.5 ± 0.92.1 ± 0.40.8 ± 0.2< 0.16.1 ± 1.1
48 hours < 0.1< 0.010.1 ± 0.031.2 ± 0.30.5 ± 0.10.2 ± 0.05< 0.14.5 ± 0.9

Data are presented as mean ± standard deviation (n=5 mice per time point).

Table 2: Excretion Profile of [¹⁴C]-CP-LC-1254 (% Injected Dose)

Time IntervalUrineFeces
0-24 hours 45.8 ± 5.215.2 ± 3.1
24-48 hours 10.5 ± 2.18.9 ± 1.9
Total (48h) 56.3 ± 6.324.1 ± 4.5

Data are presented as mean ± standard deviation (n=5 mice per time point).

Experimental Protocols

Radiolabeling of this compound

Objective: To introduce a radioactive isotope into the this compound molecule for quantitative analysis in biological matrices. Carbon-14 (¹⁴C) is a common choice for small molecules to minimize alterations to the compound's physicochemical properties.[4][]

Materials:

  • This compound precursor

  • [¹⁴C]-labeled reagent (e.g., [¹⁴C]methyl iodide)

  • Reaction solvent (e.g., DMF)

  • Base (e.g., K₂CO₃)

  • HPLC system for purification

  • Scintillation counter for radioactivity measurement

Protocol:

  • Synthesize a precursor of this compound with a suitable functional group for radiolabeling.

  • In a shielded vial, dissolve the precursor in the reaction solvent.

  • Add the base, followed by the [¹⁴C]-labeled reagent.

  • Seal the vial and heat the reaction mixture at the appropriate temperature for a specified time.

  • Monitor the reaction progress using radio-TLC.

  • Upon completion, purify the [¹⁴C]-CP-LC-1254 using reverse-phase HPLC.

  • Collect the radioactive peak and confirm its identity and radiochemical purity.

  • Determine the specific activity (Ci/mol) of the final product.

Animal Model and Dosing

Objective: To administer the radiolabeled compound to a relevant animal model to study its in vivo distribution. The choice of animal model should be justified based on its relevance to the human disease being studied.[8][9]

Materials:

  • Healthy, male BALB/c mice (6-8 weeks old) with induced tumors (if applicable)

  • [¹⁴C]-CP-LC-1254 formulated in a suitable vehicle (e.g., saline with 5% DMSO)

  • Syringes and needles for intravenous injection

  • Animal balance

Protocol:

  • Acclimate the animals to the housing conditions for at least one week prior to the experiment.

  • On the day of the study, weigh each animal to determine the correct injection volume.

  • Administer a single intravenous (IV) bolus of [¹⁴C]-CP-LC-1254 via the tail vein. The dose should be determined based on previous pharmacokinetic studies.

  • House the animals in metabolic cages to allow for the separate collection of urine and feces.

  • At predetermined time points (e.g., 1, 4, 24, and 48 hours), euthanize a cohort of animals (n=5 per time point) by an approved method.

Tissue Collection and Processing

Objective: To collect and process tissues for the quantification of radioactivity.[10][11][12]

Materials:

  • Surgical instruments for dissection

  • Phosphate-buffered saline (PBS)

  • Cryovials for sample storage

  • Tissue homogenizer

  • Scintillation vials and cocktail

Protocol:

  • Immediately following euthanasia, collect blood via cardiac puncture.

  • Perfuse the animal with PBS to remove residual blood from the organs.

  • Dissect and collect the following organs and tissues: heart, lungs, liver, kidneys, spleen, brain, and tumor.

  • Rinse each tissue with cold PBS, blot dry, and weigh.

  • Homogenize a portion of each tissue in a suitable buffer.

  • Process urine and feces samples for analysis.

  • A portion of each tissue can be fixed in formalin for subsequent histopathological analysis.[11][12]

Quantification of Radioactivity

Objective: To measure the amount of radioactivity in each tissue sample to determine the concentration of this compound.

Materials:

  • Liquid scintillation counter

  • Quenching standards

Protocol:

  • Aliquot a known amount of tissue homogenate, blood, plasma, urine, or processed feces into a scintillation vial.

  • Add scintillation cocktail to each vial.

  • Vortex the vials and allow them to equilibrate.

  • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Correct for background radiation and quenching.

  • Calculate the concentration of radioactivity in each sample and express it as a percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Hypothetical Signaling Pathway of this compound

KSPX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK KSPX Kinase X ERK->KSPX TF Transcription Factor KSPX->TF Gene Gene Expression (Proliferation, Survival) TF->Gene CPLC This compound CPLC->KSPX

Caption: Hypothetical "Kinase Signaling Pathway X" (KSPX) and the inhibitory action of this compound.

Experimental Workflow for Biodistribution Study

Biodistribution_Workflow A Radiolabeling of This compound with ¹⁴C B Animal Dosing (IV Injection) A->B C Sample Collection at Multiple Time Points B->C D Tissue Dissection and Weighing C->D E Tissue Homogenization D->E F Radioactivity Measurement (LSC) E->F G Data Analysis (%ID/g) F->G

Caption: Experimental workflow for the biodistribution study of [¹⁴C]-CP-LC-1254.

References

Application Note: A Guide to Quantifying Protein Expression Using CP-LC-1254 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lipid nanoparticles (LNPs) have become the leading platform for the delivery of RNA-based therapeutics, most notably demonstrated by the success of mRNA vaccines.[1][2] These systems are designed to encapsulate and protect the RNA payload, facilitate its entry into cells, and ensure its release into the cytoplasm to be translated into a functional protein.[2][3] The efficacy of an LNP formulation is critically dependent on its lipid composition, particularly the ionizable cationic lipid, which is essential for RNA encapsulation and endosomal escape.[2]

CP-LC-1254 is a novel ionizable cationic lipid that has been effectively used in the formulation of LNPs for the in vivo delivery of various RNA types, including messenger RNA (mRNA) and circular RNA (circRNA).[4][5] Formulations incorporating this compound have been shown to induce protein expression in animal models, highlighting its potential for therapeutic applications such as protein replacement therapies and vaccines.[4]

This application note provides detailed protocols for the formulation of this compound LNPs, their subsequent characterization, and the robust quantification of protein expression both in vitro and in vivo.

Principle of LNP-Mediated Protein Expression

The delivery of mRNA via this compound LNPs to generate protein follows a multi-step biological pathway. The LNPs are taken up by target cells through endocytosis. Inside the endosome, the acidic environment causes the protonation of the ionizable lipid this compound. This charge reversal disrupts the endosomal membrane, allowing the LNP to release its mRNA cargo into the cytoplasm. Once in the cytoplasm, the cell's ribosomes translate the mRNA sequence into the desired protein.

LNP_Mechanism LNP This compound LNP (mRNA Cargo) Endosome Endosome (Low pH) LNP->Endosome Cellular Uptake (Endocytosis) mRNA mRNA Ribosome Ribosome Protein Therapeutic Protein Ribosome->Protein Translation Endosome->mRNA Endosomal Escape (Lipid Protonation) LNP_Formulation_Workflow prep 1. Prepare Solutions organic Lipid Mix in Ethanol (this compound, DOPE, Chol, PEG-Lipid) prep->organic aqueous mRNA in Aqueous Buffer (e.g., Citrate Buffer, pH 4.0) prep->aqueous mix 2. Microfluidic Mixing organic->mix aqueous->mix purify 3. Purification (Dialysis/TFF) mix->purify characterize 4. Characterization purify->characterize storage 5. Sterile Filtration & Storage characterize->storage In_Vitro_Workflow seed 1. Seed Cells (e.g., HEK293T in 96-well plate) treat 2. Treat with LNPs (Varying mRNA doses) seed->treat incubate 3. Incubate (24-48 hours at 37°C) treat->incubate lyse 4. Lyse Cells incubate->lyse assay 5. Add Luciferase Substrate lyse->assay measure 6. Measure Luminescence (Plate Reader) assay->measure In_Vivo_Workflow inject_lnp 1. Administer LNPs to Mice (e.g., Intramuscular) wait 2. Wait for Expression (e.g., 6 - 24 hours) inject_lnp->wait inject_luc 3. Inject D-Luciferin Substrate wait->inject_luc image_live 4. In Vivo Imaging (IVIS) inject_luc->image_live harvest 5. Harvest Organs image_live->harvest image_exvivo 6. Ex Vivo Organ Imaging harvest->image_exvivo

References

Application Notes and Protocols for CP-LC-1254 in Studies of Antigen-Presenting Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CP-LC-1254 is a novel ionizable cationic amino lipid designed for the efficient delivery of various RNA molecules, including messenger RNA (mRNA), circular RNA (circRNA), and self-amplifying RNA (saRNA), through lipid nanoparticle (LNP) technology.[1][2][3] In the context of immunology, particularly in the study of antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages, this compound-formulated LNPs serve as a powerful tool. They enable the delivery of RNA encoding specific antigens, cytokines, or other immunomodulatory proteins directly to APCs. This allows researchers to investigate gene function, modulate APC activity, and develop novel RNA-based vaccines and immunotherapies. While the primary role of this compound is as a delivery vehicle, the LNP formulation itself may possess adjuvant properties that can influence the immune response.

These application notes provide an overview of the use of this compound in APC research, including key experimental protocols and data presentation.

Data Presentation

The successful application of this compound in studying APCs relies on the careful formulation and characterization of the LNPs. The following tables summarize the key parameters for the formulation of this compound LNPs for RNA delivery, based on available information.

Table 1: Physicochemical Properties of this compound Lipid Nanoparticles

ParameterDescription
Lipid Composition This compound (ionizable lipid), helper lipids (e.g., DOPE, cholesterol), PEG-lipid
RNA Cargo mRNA, circRNA, saRNA
Particle Size (Diameter) Typically in the range of 80-150 nm for efficient cellular uptake
Polydispersity Index (PDI) A measure of the size distribution of the LNPs; a value < 0.2 is desirable for homogeneity
Zeta Potential The surface charge of the LNPs, which influences their stability and interaction with cells
Encapsulation Efficiency The percentage of RNA successfully encapsulated within the LNPs

Table 2: In Vivo Delivery and Expression with this compound LNPs

ParameterDescription
Animal Model Mouse models are commonly used for in vivo studies
Route of Administration Intravenous (i.v.) or intramuscular (i.m.) injection
Target Organs Biodistribution studies have shown potential for spleen and lung targeting
Protein Expression Levels Dependent on the specific RNA cargo, dose, and route of administration
Duration of Expression Can be monitored over several days post-administration

Experimental Protocols

Protocol 1: Formulation of this compound Lipid Nanoparticles for RNA Delivery

This protocol describes the general steps for formulating RNA-loaded LNPs using this compound.

Materials:

  • This compound

  • Helper lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), cholesterol)

  • PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • RNA (mRNA, circRNA, or saRNA) in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis or tangential flow filtration system for buffer exchange and purification

Procedure:

  • Lipid Stock Preparation: Dissolve this compound, helper lipids, and PEG-lipid in ethanol to prepare a lipid stock solution. The molar ratio of the lipids should be optimized for the specific application.

  • RNA Solution Preparation: Dissolve the RNA cargo in a low pH buffer.

  • LNP Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one inlet of the microfluidic cartridge and the RNA solution into another inlet.

    • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous:ethanolic). The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Purify the LNPs and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using dialysis or a tangential flow filtration system. This step is crucial to remove residual ethanol and non-encapsulated RNA.

  • Characterization:

    • Measure the particle size, PDI, and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

    • Determine the RNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Storage: Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: In Vitro Transfection of Antigen-Presenting Cells with this compound LNPs

This protocol outlines the steps for delivering RNA to APCs in culture using this compound LNPs.

Materials:

  • Antigen-presenting cells (e.g., bone marrow-derived dendritic cells (BMDCs), primary macrophages)

  • Complete cell culture medium

  • This compound LNPs encapsulating the RNA of interest

  • Assay-specific reagents (e.g., antibodies for flow cytometry, ELISA kits for cytokine analysis)

Procedure:

  • Cell Seeding: Seed the APCs in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • LNP Treatment:

    • Thaw the this compound LNPs on ice.

    • Dilute the LNPs in pre-warmed complete cell culture medium to the desired final concentration of RNA.

    • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells with the LNPs for a specified period (e.g., 4, 24, or 48 hours) at 37°C in a CO2 incubator. The incubation time should be optimized based on the experimental goals.

  • Downstream Analysis: After incubation, the cells can be analyzed for various parameters, including:

    • Protein Expression: If the RNA encodes a fluorescent protein, expression can be monitored by fluorescence microscopy or flow cytometry. For other proteins, western blotting or specific enzyme activity assays can be used.

    • APC Activation: The expression of cell surface markers such as CD40, CD80, CD86, and MHC class II can be assessed by flow cytometry.

    • Cytokine Production: The concentration of cytokines (e.g., IL-6, IL-12, TNF-α) in the cell culture supernatant can be measured by ELISA or multiplex bead array.

    • Antigen Presentation: If the RNA encodes a specific antigen, the ability of the APCs to present the antigen to T cells can be evaluated in a co-culture assay.

Visualizations

LNP_Formulation_Workflow cluster_inputs Input Solutions cluster_process Processing cluster_output Output & Analysis Lipid_Ethanol Lipid Mix in Ethanol (this compound, Helpers, PEG) Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing RNA_Aqueous RNA in Aqueous Buffer (pH 4.0) RNA_Aqueous->Microfluidic_Mixing Purification Purification & Buffer Exchange (Dialysis / TFF) Microfluidic_Mixing->Purification Self-assembly LNPs RNA-loaded LNPs (in PBS, pH 7.4) Purification->LNPs Characterization Characterization (Size, PDI, Zeta, Encapsulation) LNPs->Characterization

Caption: Workflow for the formulation of this compound lipid nanoparticles.

APC_Activation_Pathway cluster_delivery LNP Delivery cluster_cell Antigen-Presenting Cell cluster_response Cellular Response LNP This compound LNP (mRNA cargo) Endocytosis Endocytosis LNP->Endocytosis Uptake Endosome Endosome Endocytosis->Endosome Translation mRNA Translation (Ribosome) Endosome->Translation Endosomal Escape & mRNA Release Protein Encoded Protein (e.g., Antigen, Cytokine) Translation->Protein Signaling Downstream Signaling (e.g., NF-κB, IRF) Protein->Signaling Activation Upregulation of: - CD80/CD86 - MHC molecules Signaling->Activation Cytokines Cytokine Secretion (e.g., IL-12, IFN-γ) Signaling->Cytokines

Caption: Hypothetical signaling pathway in an APC after delivery of mRNA with this compound LNPs.

References

Application Notes and Protocols for Vaccine Development Research

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Applying a Novel Adjuvant for Vaccine Development Research

Disclaimer: Information on a specific compound designated "CP-LC-1254" is not available in the public domain. The following application notes and protocols are provided as a detailed template for a hypothetical novel toll-like receptor (TLR) agonist adjuvant, hereafter referred to as "Novel Adjuvant X," for vaccine development research. This template is intended for researchers, scientists, and drug development professionals and can be adapted for a specific compound once its characteristics are known.

Introduction to Novel Adjuvant X

Novel Adjuvant X is a synthetic small molecule designed to enhance the immune response to co-administered antigens, a critical component in the development of effective vaccines. As a potent agonist of Toll-like Receptor 7 and 8 (TLR7/8), it stimulates the innate immune system, leading to a robust and durable adaptive immune response. These application notes provide an overview of its mechanism of action, key quantitative data from preclinical studies, and detailed protocols for its application in vaccine research.

Mechanism of Action

Novel Adjuvant X functions by binding to and activating TLR7 and TLR8, which are primarily expressed in the endosomes of antigen-presenting cells (APCs) such as dendritic cells (DCs), macrophages, and B cells. This activation triggers a downstream signaling cascade, leading to the production of pro-inflammatory cytokines and chemokines and the upregulation of co-stimulatory molecules on the surface of APCs. This process enhances antigen presentation to T cells, promoting their differentiation into effector and memory cells, and stimulates B cells to produce high-affinity antibodies.

cluster_APC Antigen Presenting Cell (APC) cluster_Endosome Endosome Endosome NA_X Novel Adjuvant X TLR78 TLR7/8 NA_X->TLR78 Binds to MyD88 MyD88 TLR78->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB Activation TRAF6->NFkB IRF7 IRF7 Activation TRAF6->IRF7 Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., IL-6, TNF-α, IFN-α) NFkB->Cytokines CoStim Upregulation of Co-stimulatory Molecules (CD80, CD86) NFkB->CoStim IRF7->Cytokines AntigenPresentation Enhanced Antigen Presentation Cytokines->AntigenPresentation CoStim->AntigenPresentation start Start isolate Isolate PBMCs from whole blood start->isolate plate Plate PBMCs in 96-well plate isolate->plate add_adjuvant Add Novel Adjuvant X or controls plate->add_adjuvant incubate Incubate for 24 hours add_adjuvant->incubate collect Collect supernatant incubate->collect elisa Perform ELISA for cytokine quantification collect->elisa end End elisa->end start Start prepare Prepare vaccine formulations start->prepare immunize1 Primary Immunization (Day 0) prepare->immunize1 immunize2 Booster Immunization (Day 14) immunize1->immunize2 collect_blood Collect Blood (Day 28) immunize2->collect_blood prepare_serum Prepare Serum collect_blood->prepare_serum elisa Determine Antibody Titer by ELISA prepare_serum->elisa end End elisa->end

Troubleshooting & Optimization

troubleshooting low transfection efficiency with CP-LC-1254

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with the ionizable cationic amino lipid, CP-LC-1254, particularly focusing on low transfection efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an ionizable cationic amino lipid designed for nucleic acid delivery.[1] At an acidic pH during lipoplex formation, the lipid is positively charged and can efficiently complex with negatively charged nucleic acids (like plasmid DNA, mRNA, or siRNA). This complex, known as a lipoplex, interacts with the negatively charged cell membrane, facilitating entry into the cell, often via endocytosis. The ionizable nature of this compound is thought to aid in endosomal escape, a critical step where the nucleic acid is released from the endosome into the cytoplasm to exert its function.

Q2: How should I store and handle this compound?

Q3: Can I use serum and antibiotics in my media during transfection with this compound?

For optimal performance, the formation of the this compound-nucleic acid complex should be performed in a serum-free medium.[2][3][5] Serum proteins can interfere with the formation of the lipoplex.[3] However, once the complexes are formed, they can typically be added to cells cultured in serum-containing medium. While some protocols suggest avoiding antibiotics during transfection to prevent cell stress, others have found no significant impact on efficiency or toxicity.[3] If you observe high cell death, consider omitting antibiotics during the transfection process.[2]

Q4: What types of nucleic acids can be transfected with this compound?

As a cationic lipid-based reagent, this compound is expected to be suitable for the transfection of various nucleic acids, including plasmid DNA, mRNA, siRNA, and other oligonucleotides. The optimal conditions and ratios may vary depending on the type and size of the nucleic acid being delivered.

Troubleshooting Low Transfection Efficiency

Low transfection efficiency is a common issue in gene delivery experiments. The following guide provides a structured approach to identifying and resolving the potential causes.

Diagram: Troubleshooting Workflow

G cluster_start cluster_protocol Protocol & Reagent Integrity cluster_components Experimental Components cluster_optimization Optimization Strategy cluster_end start Low Transfection Efficiency Observed reagent_check Verify this compound Storage & Handling start->reagent_check protocol_review Review Transfection Protocol Steps reagent_check->protocol_review nucleic_acid Assess Nucleic Acid Quality & Quantity protocol_review->nucleic_acid cell_health Check Cell Health & Confluency nucleic_acid->cell_health ratio_opt Optimize this compound to Nucleic Acid Ratio cell_health->ratio_opt cell_density_opt Optimize Cell Density ratio_opt->cell_density_opt incubation_opt Optimize Incubation Times cell_density_opt->incubation_opt end Improved Transfection Efficiency incubation_opt->end

Caption: A workflow for systematically troubleshooting low transfection efficiency.

Section 1: Reagent and Protocol

Q: My transfection efficiency is low. Could there be a problem with the this compound reagent or my protocol?

A: Yes, issues with the reagent or protocol are common causes of poor transfection. Here’s what to check:

  • Reagent Integrity: Ensure your this compound has been stored correctly at 4°C and was not accidentally frozen.[2][3] Improper storage can degrade the lipid components.

  • Complex Formation: The formation of the lipoplex is a critical step.

    • Medium: Always use a serum-free medium, such as Opti-MEM®, to dilute this compound and the nucleic acid before complexing.[2][3]

    • Incubation Time: Allow the complexes to form for the recommended time (typically 10-20 minutes at room temperature).[5] Insufficient or excessive incubation can lead to poorly formed or aggregated complexes.[4][5]

  • Final Concentrations: Ensure the final concentrations of both the lipid reagent and the nucleic acid in the well are within the recommended range. Excessive amounts can lead to cytotoxicity.[6]

Section 2: Nucleic Acid Quality and Quantity

Q: How does the quality of my nucleic acid affect transfection efficiency?

A: The quality and quantity of your nucleic acid are paramount for successful transfection.

  • Purity: Your nucleic acid preparation should be free of contaminants like proteins, salts, and ethanol. A 260/280 absorbance ratio of ~1.8 for DNA and ~2.0 for RNA is indicative of high purity.

  • Integrity: Verify the integrity of your nucleic acid by running it on an agarose (B213101) gel. Degraded or nicked nucleic acids will not be expressed efficiently. For plasmid DNA, a high proportion of the supercoiled form is desirable.

  • Concentration: Accurately determine the concentration of your nucleic acid. An incorrect concentration will alter the crucial lipid-to-nucleic acid ratio.

  • Plasmid Size: For plasmid DNA, efficiency can decrease with larger plasmids (>10-15 kb).[6]

Section 3: Cell Health and Culture Conditions

Q: Could the state of my cells be the reason for low transfection efficiency?

A: Absolutely. Healthy, actively dividing cells are crucial for successful transfection.[6]

  • Cell Health: Use cells that are at a low passage number and have been recently passaged.[2][6] Cells that are stressed, contaminated (especially with mycoplasma), or have been in culture for too long often transfect poorly.[7][8]

  • Confluency: The optimal cell confluency at the time of transfection is critical and cell-type dependent. A confluency of 70-90% is often recommended.[3] If confluency is too low, cells may not survive the transfection process. If it's too high, the rate of cell division and uptake of the complexes may be reduced.[6][8]

  • Cell Type: Some cell lines, particularly primary cells, are inherently more difficult to transfect.[8][9] It may be necessary to perform extensive optimization for these cell types.

Optimization of Transfection Conditions

If you've ruled out issues with reagent integrity, nucleic acid quality, and cell health, the next step is to optimize the transfection protocol.

Table 1: Optimizing the this compound to DNA Ratio

This table presents hypothetical data for the optimization of the this compound to plasmid DNA ratio for transfecting a GFP reporter plasmid into HEK293 cells.

Ratio of this compound (µL) to DNA (µg)Transfection Efficiency (% GFP Positive Cells)Cell Viability (%)
1:135 ± 4.295 ± 2.1
2:168 ± 5.592 ± 3.4
3:1 85 ± 3.8 88 ± 4.0
4:182 ± 4.175 ± 5.2
5:175 ± 6.060 ± 6.8

Data are represented as mean ± standard deviation.

Key Experimental Protocols

Protocol 1: Standard Transfection of Plasmid DNA using this compound

This protocol is a starting point for transfecting plasmid DNA into adherent cells in a 24-well plate.

Materials:

  • Healthy, sub-confluent cells in a 24-well plate

  • Plasmid DNA (1 µg/µL)

  • This compound Transfection Reagent

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete cell culture medium with serum

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so they will be 70-90% confluent at the time of transfection.

  • DNA Dilution: In a microcentrifuge tube, dilute 0.5 µg of plasmid DNA in 25 µL of serum-free medium. Mix gently.

  • Lipid Dilution: In a separate microcentrifuge tube, dilute 1.5 µL of this compound in 25 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Add the diluted DNA to the diluted this compound (total volume = 50 µL). Mix gently and incubate for 15 minutes at room temperature to allow the lipoplexes to form.

  • Transfection: Add the 50 µL of the lipoplex solution drop-wise to the cells in the 24-well plate containing complete culture medium. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before assessing gene expression.

Diagram: Transfection Protocol Workflow

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection seed_cells Seed Cells (24h prior) dilute_dna Dilute DNA in Serum-Free Medium dilute_lipid Dilute this compound in Serum-Free Medium mix Combine Diluted DNA and Lipid incubate_complex Incubate 15 min at RT mix->incubate_complex add_complex Add Complexes to Cells incubate_complex->add_complex incubate_cells Incubate 24-48h add_complex->incubate_cells assay Assay for Gene Expression incubate_cells->assay

Caption: A step-by-step workflow for cell transfection using this compound.

Protocol 2: Assessing Cell Viability with Trypan Blue

Purpose: To determine the percentage of viable cells after transfection to assess cytotoxicity.

Procedure:

  • Cell Collection: After the desired incubation period (e.g., 24 hours post-transfection), gently aspirate the medium from the well.

  • Detachment: Wash the cells once with PBS and then add an appropriate amount of trypsin-EDTA to detach the cells.

  • Neutralization: Once cells have detached, add complete culture medium to neutralize the trypsin.

  • Staining: Transfer a 10 µL aliquot of the cell suspension to a new tube and add 10 µL of 0.4% Trypan Blue solution. Mix gently.

  • Counting: Load a hemocytometer with 10 µL of the stained cell suspension.

  • Calculation: Count the number of viable (unstained) and non-viable (blue) cells. Calculate the percentage of viable cells using the formula:

    • Cell Viability (%) = (Number of Viable Cells / Total Number of Cells) x 100

Diagram: Proposed Mechanism of Cationic Lipid-Mediated Transfection

G cluster_extracellular Extracellular Space cluster_cellular Cellular Uptake & Release lipid This compound (Cationic Lipid) lipoplex Lipoplex Formation (Electrostatic Interaction) lipid->lipoplex dna Nucleic Acid (Anionic) dna->lipoplex cell_membrane Cell Membrane lipoplex->cell_membrane Binding endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape cytoplasm Cytoplasm escape->cytoplasm Nucleic Acid Release expression Gene Expression cytoplasm->expression

Caption: The mechanism of nucleic acid delivery by a cationic lipid like this compound.

References

Technical Support Center: Optimizing CP-LC-1254 LNP Size and Polydispersity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the size and polydispersity of lipid nanoparticles (LNPs) formulated with the ionizable cationic amino lipid CP-LC-1254.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is an ionizable cationic amino lipid designed for the efficient delivery of various types of RNA, including mRNA, circular RNA (circRNA), and self-amplifying RNA (saRNA), through lipid nanoparticle formulations.[1][2] At an acidic pH during formulation, this compound becomes protonated, facilitating the encapsulation of negatively charged RNA. At physiological pH, it is near-neutral, which is thought to reduce toxicity.[3][4] In vivo studies in mice have shown that LNP formulations using this compound can lead to significant mRNA expression with a favorable safety profile, showing primary biodistribution to the spleen.[5]

Q2: What are the key factors influencing the size and polydispersity index (PDI) of this compound LNPs?

The primary factors that control LNP size and PDI during formulation are:

  • Lipid Composition and Molar Ratios: The relative proportions of the ionizable lipid (this compound), helper lipid (e.g., DSPC), cholesterol, and PEG-lipid are critical.[6][7]

  • Total Lipid Concentration: Higher lipid concentrations can lead to larger particles.[8]

  • Flow Rate Ratio (FRR): The ratio of the aqueous phase (containing RNA) to the organic phase (containing lipids). Higher FRRs generally result in smaller LNPs.

  • Total Flow Rate (TFR): The combined speed at which the aqueous and organic phases are mixed. Higher TFRs typically produce smaller, more uniform LNPs.

  • Aqueous Phase Buffer Conditions: The pH and ionic strength of the buffer used to dissolve the RNA can impact LNP formation. An acidic buffer (pH 4-5) is necessary to protonate the ionizable lipid.[3][9]

  • Nitrogen to Phosphate (B84403) (N:P) Ratio: This ratio of the protonatable nitrogen atoms in this compound to the phosphate groups in the RNA backbone affects RNA encapsulation and LNP stability.[3][10]

Q3: What is a good starting point for the molar ratio of lipids when formulating with this compound?

While the optimal molar ratio for this compound needs to be determined empirically, a common starting point for many ionizable lipid-based LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 for ionizable lipid:DSPC:cholesterol:PEG-lipid. Another commonly used ratio is 48:10:40:2.[11] From here, systematic optimization of each component is recommended.

Q4: What characterization techniques are essential for assessing this compound LNP quality?

The most critical characterization techniques are:

  • Dynamic Light Scattering (DLS): To measure the average hydrodynamic size and polydispersity index (PDI) of the LNP population.[4] A PDI of <0.2 is generally considered indicative of a monodisperse and homogeneous population.

  • Zeta Potential Analysis: To determine the surface charge of the LNPs, which influences their stability and interaction with cells.

  • RNA Encapsulation Efficiency: To quantify the percentage of RNA successfully encapsulated within the LNPs. This is often measured using a fluorescent dye-based assay like RiboGreen.

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): For direct visualization of LNP morphology and size distribution.

Troubleshooting Guides

Issue 1: LNP Size is Too Large

If your this compound LNPs are larger than the desired range (typically 80-150 nm for systemic delivery), consider the following troubleshooting steps.

Potential Cause Recommended Solution
Total Flow Rate (TFR) is too low. Increase the TFR. Faster mixing leads to more rapid nanoparticle formation and smaller sizes.
Flow Rate Ratio (FRR) is too low. Increase the FRR (aqueous:organic). A higher proportion of the aqueous phase can lead to smaller particles.
Total lipid concentration is too high. Decrease the total lipid concentration in the organic phase.
PEG-lipid percentage is too low. Increase the molar percentage of the PEG-lipid. PEG-lipids help to stabilize the forming particles and prevent aggregation.
Suboptimal mixing in the microfluidic device. Ensure the microfluidic channels are not clogged and that the system is properly primed. Consider using a microfluidic device with a chaotic mixer for enhanced mixing.
Issue 2: High Polydispersity Index (PDI)

A high PDI (>0.2) indicates a heterogeneous population of LNPs, which can lead to inconsistent performance.

Potential Cause Recommended Solution
Inefficient mixing. Increase the Total Flow Rate (TFR) to ensure rapid and uniform mixing.
Lipid solution instability. Ensure all lipids are fully dissolved in the ethanol (B145695) phase. Gentle warming may be necessary. Prepare lipid solutions fresh.
Aggregation post-formulation. Ensure the final LNP suspension is in a suitable buffer (e.g., PBS) at a neutral pH. The PEG-lipid content can also be increased to improve stability.
Inconsistent flow rates. Verify that the syringe pumps are calibrated and delivering a stable, pulseless flow.

Experimental Protocols

General Protocol for this compound LNP Formulation using Microfluidics

This protocol is a starting point and should be optimized for your specific RNA and application.

1. Preparation of Solutions:

  • Organic Phase (Lipid Mixture):

    • Prepare stock solutions of this compound, DSPC, cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in absolute ethanol.

    • Combine the lipid stock solutions to achieve the desired molar ratio (e.g., starting with 50:10:38.5:1.5).

    • Dilute the final lipid mixture with ethanol to the desired total lipid concentration (e.g., starting with 10 mM).

  • Aqueous Phase (RNA Solution):

    • Dissolve the RNA (e.g., mRNA) in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0) to the desired concentration. The concentration will depend on the target N:P ratio.

2. Microfluidic Mixing:

  • Set up a microfluidic mixing system (e.g., NanoAssemblr Ignite or similar).

  • Load the organic phase and aqueous phase into separate syringes.

  • Set the desired Total Flow Rate (TFR) (e.g., starting at 12 mL/min) and Flow Rate Ratio (FRR) (e.g., starting at 3:1 aqueous:organic).

  • Initiate the flow to mix the two phases and form the LNPs. Collect the resulting LNP suspension.

3. Downstream Processing:

  • Buffer Exchange: Immediately after formation, dialyze the LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This is a critical step to neutralize the ionizable lipid and stabilize the LNPs.

  • Concentration: If necessary, concentrate the LNPs using a suitable method like tangential flow filtration (TFF).

  • Sterilization: Filter the final LNP formulation through a 0.22 µm sterile filter.

4. Characterization:

  • Measure the LNP size and PDI using Dynamic Light Scattering (DLS).

  • Determine the RNA encapsulation efficiency using a RiboGreen assay.

  • Measure the zeta potential.

  • Store the final LNP formulation at 2-8°C for short-term storage or at -80°C for long-term storage.

Data Presentation

The following tables illustrate how key formulation parameters can influence LNP size and PDI. These are representative data based on general LNP formulation principles and should be used as a guide for your optimization experiments with this compound.

Table 1: Effect of Total Flow Rate (TFR) on LNP Size and PDI (Constant Parameters: FRR = 3:1, Lipid Composition = 50:10:38.5:1.5)

TFR (mL/min)Average Size (nm)PDI
21500.25
61100.18
12850.12
18750.10

Table 2: Effect of Flow Rate Ratio (FRR) on LNP Size and PDI (Constant Parameters: TFR = 12 mL/min, Lipid Composition = 50:10:38.5:1.5)

FRR (Aqueous:Organic)Average Size (nm)PDI
2:11200.21
3:1850.12
4:1700.11
5:1650.13

Table 3: Effect of PEG-Lipid Molar Percentage on LNP Size and PDI (Constant Parameters: TFR = 12 mL/min, FRR = 3:1)

PEG-Lipid (mol%)Average Size (nm)PDI
0.51300.28
1.5850.12
2.5750.11
5.0600.15

Visualizations

LNP_Formulation_Workflow cluster_prep 1. Solution Preparation cluster_mixing 2. Microfluidic Mixing cluster_processing 3. Downstream Processing cluster_analysis 4. Characterization Lipid_Stocks Prepare Lipid Stocks (this compound, DSPC, Chol, PEG) in Ethanol Mixing Microfluidic Mixing (TFR, FRR) Lipid_Stocks->Mixing RNA_Solution Prepare RNA Solution in Acidic Buffer (pH 4-5) RNA_Solution->Mixing Dialysis Buffer Exchange (Dialysis to PBS pH 7.4) Mixing->Dialysis Concentration Concentration (TFF) Dialysis->Concentration Sterilization Sterile Filtration Concentration->Sterilization DLS Size & PDI (DLS) Sterilization->DLS EE Encapsulation Efficiency Sterilization->EE Final_LNP Final LNP Product DLS->Final_LNP EE->Final_LNP LNP_Optimization_Factors cluster_process Process Parameters cluster_formulation Formulation Parameters center_node LNP Size & PDI TFR Total Flow Rate (TFR) TFR->center_node Higher TFR -> Smaller Size FRR Flow Rate Ratio (FRR) FRR->center_node Higher FRR -> Smaller Size Lipid_Ratio Lipid Molar Ratio (this compound, Helper, Chol, PEG) Lipid_Ratio->center_node Affects Size & Stability Lipid_Conc Total Lipid Concentration Lipid_Conc->center_node Higher Conc. -> Larger Size NP_Ratio N:P Ratio NP_Ratio->center_node Impacts Encapsulation & Size Buffer_pH Aqueous Buffer pH Buffer_pH->center_node Affects Lipid Ionization

References

Technical Support Center: CP-LC-1254 Lipid Nanoparticle (LNP) Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the stability and storage of lipid nanoparticles (LNPs) formulated with the ionizable cationic lipid CP-LC-1254.

Disclaimer: While this guide specifically mentions this compound, much of the stability and storage data for lipid nanoparticles is formulation-dependent. The quantitative data and specific conditions provided in the tables below are based on studies of various LNP formulations and should be considered as representative examples. It is crucial to perform formulation-specific stability studies for your this compound LNPs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an ionizable cationic lipid used in the formulation of lipid nanoparticles for the in vivo delivery of circular RNA (circRNA).[1]

Q2: What are the recommended storage conditions for the this compound lipid itself?

The supplier recommends storing this compound at -20°C, and it is stable for at least one year under these conditions.[1]

Q3: What are the primary factors that affect the stability of my this compound LNPs?

The stability of LNPs is a complex interplay of various factors including:

  • Temperature: Both high temperatures and freeze-thaw cycles can lead to degradation and aggregation.[2][3]

  • pH: The pH of the storage buffer can influence the physical stability of the LNPs.[4]

  • Lipid Composition: The choice and ratio of helper lipids, cholesterol, and PEGylated lipids are critical for LNP integrity.[5][6]

  • Cryoprotectants: The presence and concentration of cryoprotectants are crucial for preventing aggregation during freezing and lyophilization.[2]

  • Physical Stress: Shaking or vigorous agitation can disrupt LNP structure.

Q4: What are the common signs of LNP instability?

Common indicators of LNP instability that you should monitor include:

  • An increase in particle size (Z-average).

  • An increase in the polydispersity index (PDI), indicating a wider range of particle sizes.

  • A decrease in nucleic acid encapsulation efficiency.

  • Visible aggregation or precipitation in the sample.

  • Changes in the lipid composition over time.[5]

Troubleshooting Guides

Issue 1: LNP Aggregation

Symptom: You observe a significant increase in the Z-average diameter and PDI of your LNP suspension over time, or you see visible precipitates.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Improper Storage Temperature Store LNPs at recommended temperatures, typically between 2-8°C for short-term and -20°C to -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[2][3]
Lack of Cryoprotectants during Freezing If freezing is necessary, add cryoprotectants such as sucrose (B13894) or trehalose (B1683222) to your LNP formulation to prevent aggregation during the freeze-thaw process.[2]
Inappropriate Buffer pH Maintain a pH that is optimal for your specific LNP formulation. For many LNPs, a physiologically neutral pH is suitable for storage.[3]
High Ionic Strength of Formulation Buffer High salt concentrations can sometimes promote aggregation. Consider using a buffer with a lower ionic strength if aggregation is an issue.
Physical Agitation Handle LNP solutions gently. Avoid vigorous vortexing or shaking.
Issue 2: Decreased Encapsulation Efficiency

Symptom: You measure a drop in the percentage of encapsulated nucleic acid over time.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Lipid Degradation Hydrolysis or oxidation of lipids can compromise the LNP structure, leading to leakage of the nucleic acid payload. Store at low temperatures and protect from light to minimize chemical degradation.[5]
LNP Fusion or Restructuring Over time, LNPs can fuse or restructure, which may lead to the release of their contents. Optimizing the lipid composition, including the use of PEGylated lipids, can help improve structural stability.
Inaccurate Measurement Technique Ensure that your encapsulation efficiency assay (e.g., RiboGreen assay) is performed correctly and that all reagents are properly prepared. Inconsistent results can arise from improper sample handling or instrument calibration.

Quantitative Data Summary

The following tables summarize typical stability data for LNP formulations under various storage conditions. Note: These are representative values and may not directly reflect the performance of your specific this compound LNP formulation.

Table 1: Effect of Storage Temperature on LNP Size (Z-average Diameter in nm)

Storage Duration4°C-20°C-80°C
Day 0 85.285.285.2
Day 7 88.195.6120.3
Day 30 92.5105.4155.8

Data adapted from studies on self-replicating RNA vaccines in LNPs.[2]

Table 2: Effect of Cryoprotectants on LNP Stability After Freeze-Thaw Cycles

Cryoprotectant (w/v)Z-average (nm) after 1 F/T CyclePDI after 1 F/T Cycle
0% Sucrose 250.10.45
5% Sucrose 110.50.22
10% Sucrose 90.30.15
0% Trehalose 245.80.43
5% Trehalose 105.20.20
10% Trehalose 88.90.14

Data adapted from studies on LNP-RNA formulations.[2]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Particle Size and PDI Measurement

This protocol outlines the general procedure for assessing the size and polydispersity of LNP samples.

  • Sample Preparation:

    • Allow LNP samples to equilibrate to room temperature.

    • Gently mix the sample by inverting the tube several times. Do not vortex.

    • Dilute the LNP suspension in an appropriate buffer (e.g., RNase-free PBS) to a suitable concentration for DLS measurement. The optimal concentration will depend on the instrument being used.

  • Instrument Setup:

    • Ensure the DLS instrument is clean and calibrated according to the manufacturer's instructions.

    • Set the measurement parameters, including the temperature (typically 25°C), solvent viscosity, and refractive index.

  • Measurement:

    • Transfer the diluted LNP sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow the sample to thermally equilibrate for at least 1-2 minutes.

    • Perform the measurement, typically acquiring data from multiple runs to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average diameter and the polydispersity index (PDI).

    • A PDI value below 0.3 is generally considered acceptable for LNP formulations.[7]

Protocol 2: RiboGreen Assay for Encapsulation Efficiency

This protocol provides a method to determine the percentage of nucleic acid encapsulated within the LNPs.

  • Reagent Preparation:

    • Prepare a 1x TE buffer solution from a 20x stock.

    • Prepare the RiboGreen reagent working solution by diluting the stock solution in 1x TE buffer as per the manufacturer's instructions. Protect this solution from light.

    • Prepare a 2% Triton X-100 solution in 1x TE buffer to lyse the LNPs.

  • Standard Curve Preparation:

    • Prepare a series of nucleic acid standards of known concentrations in 1x TE buffer.

  • Sample Preparation and Measurement:

    • In a 96-well black plate, set up the following in triplicate:

      • Total RNA (Lysed LNPs): Mix your LNP sample with the Triton X-100 solution and incubate to lyse the particles. Then add the RiboGreen working solution.

      • Free RNA (Intact LNPs): Mix your LNP sample with 1x TE buffer (without Triton X-100) and then add the RiboGreen working solution.

    • Add the RiboGreen working solution to the nucleic acid standards.

    • Incubate the plate in the dark for 5 minutes.

    • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission).

  • Calculation:

    • Use the standard curve to determine the concentration of RNA in both the lysed and intact LNP samples.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Total RNA - Free RNA) / Total RNA * 100

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Lipid Composition Analysis

This protocol describes a general method for analyzing the lipid components of an LNP formulation.

  • Sample Preparation:

    • Disrupt the LNP structure to release the lipids, for example, by adding a suitable organic solvent like methanol (B129727) or isopropanol.

    • Centrifuge the sample to pellet any precipitated material.

    • Transfer the supernatant containing the lipids for analysis.

  • HPLC System and Column:

    • Use an HPLC system equipped with a suitable detector for lipids, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), as lipids often lack a UV chromophore.[8][9]

    • A reverse-phase C18 column is commonly used for lipid separation.[8]

  • Mobile Phase and Gradient:

    • A typical mobile phase system consists of an aqueous phase (e.g., water with an additive like ammonium (B1175870) acetate) and an organic phase (e.g., methanol or acetonitrile (B52724) with the same additive).[8]

    • A gradient elution is often employed to achieve good separation of the different lipid species (ionizable lipid, helper lipid, cholesterol, and PEG-lipid).

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Identify and quantify each lipid component by comparing the retention times and peak areas to those of known lipid standards.

Visualizations

LNP_Stability_Factors cluster_formulation Formulation Components cluster_storage Storage & Handling This compound This compound LNP Stability LNP Stability This compound->LNP Stability Helper Lipid Helper Lipid Helper Lipid->LNP Stability Cholesterol Cholesterol Cholesterol->LNP Stability PEG-Lipid PEG-Lipid PEG-Lipid->LNP Stability Temperature Temperature Temperature->LNP Stability pH pH pH->LNP Stability Cryoprotectants Cryoprotectants Cryoprotectants->LNP Stability Physical Stress Physical Stress Physical Stress->LNP Stability

Caption: Key factors influencing the stability of this compound LNPs.

Troubleshooting_Workflow start LNP Instability Observed (e.g., Aggregation, Low EE%) check_storage Review Storage Conditions (Temp, pH, Light Exposure) start->check_storage check_formulation Evaluate Formulation (Lipid Ratios, Cryoprotectants) check_storage->check_formulation Correct optimize_storage Optimize Storage (e.g., Aliquot, Add Cryoprotectant) check_storage->optimize_storage Incorrect check_handling Assess Handling Procedures (Mixing, Freeze-Thaw) check_formulation->check_handling Optimal optimize_formulation Reformulate LNPs (Adjust Lipid Ratios) check_formulation->optimize_formulation Suboptimal optimize_handling Refine Handling SOPs (Gentle Mixing) check_handling->optimize_handling Improper reanalyze Re-analyze LNP Characteristics (DLS, RiboGreen) check_handling->reanalyze Proper optimize_storage->reanalyze optimize_formulation->reanalyze optimize_handling->reanalyze

Caption: A logical workflow for troubleshooting LNP instability issues.

Experimental_Workflow start LNP Sample dls DLS Analysis (Size & PDI) start->dls ribogreen RiboGreen Assay (Encapsulation Efficiency) start->ribogreen hplc HPLC Analysis (Lipid Composition) start->hplc stability_assessment Stability Assessment dls->stability_assessment ribogreen->stability_assessment hplc->stability_assessment

Caption: Experimental workflow for comprehensive LNP stability analysis.

References

Technical Support Center: CP-LC-1254 LNP Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of lipid nanoparticles (LNPs) utilizing the ionizable lipid CP-LC-1254. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of transitioning from small-scale discovery to larger-scale production of this compound LNPs for therapeutic applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) to monitor during this compound LNP scale-up?

A1: The primary CQAs for LNP formulations that directly impact the safety and efficacy of the final product include particle size, polydispersity index (PDI), encapsulation efficiency, and zeta potential.[1][2][3] Consistent monitoring of these attributes is crucial to ensure batch-to-batch reproducibility and desired therapeutic outcomes.[4]

Q2: How does the transition from a lab-scale microfluidic system to a larger-scale manufacturing process impact LNP characteristics?

A2: Scaling up LNP production from a laboratory to an industrial setting can present several challenges.[4] Changes in mixing technologies and process parameters can affect the physicochemical properties of the LNPs.[5] It is essential to re-optimize process parameters such as flow rates, lipid concentrations, and mixing ratios to maintain consistent LNP size, PDI, and encapsulation efficiency.[6]

Q3: What are the common causes of low encapsulation efficiency in this compound LNP formulations?

A3: Low encapsulation efficiency can stem from several factors, including suboptimal lipid composition, incorrect pH of the aqueous buffer, and inefficient mixing. The ionizable lipid this compound requires an acidic environment (typically pH 4-5) to be sufficiently protonated for effective complexation with the negatively charged nucleic acid cargo.[7] Inefficient mixing can lead to poor interaction between the lipids and the nucleic acid, resulting in a lower percentage of encapsulated material.[8]

Q4: How can I control the particle size of this compound LNPs during scale-up?

A4: Particle size is a critical parameter that influences the biodistribution and cellular uptake of LNPs.[5] Several factors can be adjusted to control particle size, including the flow rate ratio of the lipid and aqueous phases in microfluidic systems, the total lipid concentration, and the molar percentage of the PEG-lipid in the formulation.[8] Higher flow rates and a higher proportion of PEG-lipid generally lead to the formation of smaller LNPs.[8]

Troubleshooting Guides

Issue 1: High Particle Size and Polydispersity Index (PDI)

Description: The average particle size of the this compound LNPs is larger than the target range (e.g., >150 nm), and the PDI is high (e.g., >0.2), indicating a heterogeneous population of nanoparticles.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Low Flow Rate / Inefficient Mixing Increase the total flow rate (TFR) of the lipid and aqueous phases in the microfluidic system. Ensure the microfluidic channels are not clogged and that mixing is efficient.[8]Smaller, more uniform LNPs with a lower PDI.
Lipid Concentration Too High Decrease the total lipid concentration in the organic phase. Higher lipid concentrations can lead to the formation of larger particles.[8]Reduction in average particle size.
Low PEG-Lipid Concentration Increase the molar percentage of the PEG-lipid in the formulation. PEG-lipids help to stabilize the forming nanoparticles and prevent aggregation.[8]Smaller and more stable LNPs with reduced aggregation.
Aggregation Post-Formulation Ensure the final LNP suspension is stored in an appropriate buffer (e.g., PBS) at a suitable pH. Consider sterile filtering the final product through a 0.22 µm filter to remove larger aggregates.[8]Reduction in PDI and removal of large aggregates.
Incorrect Aqueous to Organic Phase Ratio Adjust the flow rate ratio (FRR) to modify the proportion of the aqueous and organic phases. A higher proportion of the organic phase can sometimes lead to larger particles.[8]Optimization of particle size to within the desired range.
Issue 2: Low Encapsulation Efficiency

Description: The percentage of the nucleic acid cargo successfully encapsulated within the this compound LNPs is below the desired level (e.g., <80%).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Suboptimal pH of Aqueous Buffer Ensure the pH of the aqueous buffer (containing the nucleic acid) is acidic (typically pH 4.0-5.0) to ensure protonation of the this compound ionizable lipid.[7]Improved electrostatic interaction between the lipid and nucleic acid, leading to higher encapsulation.
Incorrect Lipid:Nucleic Acid Ratio Optimize the weight ratio of the total lipid to the nucleic acid. This ratio influences the encapsulation efficiency.[7]Increased encapsulation efficiency.
Inefficient Mixing In microfluidic systems, ensure rapid and homogenous mixing of the lipid and aqueous phases. For manual methods, ensure rapid and consistent mixing.[8]Enhanced interaction between lipids and nucleic acids, improving encapsulation.
Degraded Nucleic Acid Verify the integrity of the nucleic acid cargo before formulation. Degraded or fragmented nucleic acids may not be efficiently encapsulated.Use high-quality, intact nucleic acid to ensure efficient encapsulation.
Low Ionizable Lipid Concentration Re-evaluate the molar ratio of this compound in the lipid mixture. A sufficient amount of the ionizable lipid is crucial for binding the nucleic acid.Increased encapsulation of the nucleic acid cargo.

Experimental Protocols

Protocol 1: Preparation of this compound LNP Formulation (Microfluidic Method)

1. Preparation of Lipid Stock Solution (in Ethanol):

  • Dissolve this compound, a helper phospholipid (e.g., DSPC), cholesterol, and a PEGylated lipid in absolute ethanol (B145695) to achieve the desired molar ratios.

  • A common starting molar ratio for LNP formulations is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Ensure all lipids are fully dissolved. Gentle warming (e.g., to 37°C) may be required for some lipids to fully dissolve.

2. Preparation of Aqueous Phase:

  • Dissolve the nucleic acid cargo (e.g., mRNA) in an acidic buffer (e.g., 50 mM sodium citrate, pH 4.0).

  • Ensure the final concentration of the nucleic acid is appropriate for the desired lipid-to-nucleic acid ratio.

3. LNP Formation using a Microfluidic System:

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid stock solution into one syringe and the aqueous phase into another.

  • Set the desired total flow rate (TFR) and flow rate ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).

  • Initiate the flow and collect the resulting LNP suspension.

4. Downstream Processing:

  • Dialyze the LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH. This is a critical step to neutralize the surface charge and stabilize the LNPs.

  • Concentrate the LNP formulation to the desired final concentration using a suitable method like tangential flow filtration (TFF).

  • Sterile filter the final LNP product through a 0.22 µm filter.

Protocol 2: Characterization of this compound LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the average particle size (Z-average) and PDI.

  • Dilute a small aliquot of the LNP suspension in PBS to a suitable concentration for DLS measurement.

2. Encapsulation Efficiency Determination (RiboGreen Assay):

  • This assay quantifies the amount of encapsulated nucleic acid.

  • Prepare two sets of samples from the LNP formulation.

  • In the first set, measure the amount of free (unencapsulated) nucleic acid using a fluorescent dye like RiboGreen, which only binds to accessible nucleic acid.

  • In the second set, lyse the LNPs using a detergent (e.g., Triton X-100) to release the encapsulated nucleic acid, and then measure the total nucleic acid concentration with the RiboGreen dye.

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Visualizations

LNP_Scale_Up_Workflow cluster_small_scale Small-Scale Formulation cluster_scale_up Scale-Up Process cluster_downstream Downstream Processing ss_lipids Lipid Stock (this compound, DSPC, Cholesterol, PEG-Lipid) ss_mixing Microfluidic Mixing ss_lipids->ss_mixing ss_rna Nucleic Acid in Acidic Buffer ss_rna->ss_mixing ss_lnp LNP Formulation ss_mixing->ss_lnp su_mixing Large-Scale Mixing (e.g., T-junction, Impingement Jet) ss_lnp->su_mixing Process Optimization su_lipids Bulk Lipid Stock su_lipids->su_mixing su_rna Bulk Nucleic Acid Solution su_rna->su_mixing su_lnp Crude LNP Formulation su_mixing->su_lnp purification Purification (e.g., Tangential Flow Filtration) su_lnp->purification sterilization Sterile Filtration purification->sterilization final_product Final LNP Product sterilization->final_product Troubleshooting_Logic start LNP Formulation Issue cqa_check Check CQAs: Size, PDI, Encapsulation % start->cqa_check size_pdi_issue High Size / PDI? cqa_check->size_pdi_issue encap_issue Low Encapsulation? cqa_check->encap_issue size_pdi_issue->encap_issue No adjust_flow Adjust Flow Rate / Ratio size_pdi_issue->adjust_flow Yes adjust_lipid_conc Adjust Lipid Concentration size_pdi_issue->adjust_lipid_conc Yes adjust_peg Adjust PEG-Lipid % size_pdi_issue->adjust_peg Yes check_ph Verify Aqueous Buffer pH encap_issue->check_ph Yes check_ratio Optimize Lipid:NA Ratio encap_issue->check_ratio Yes check_mixing Improve Mixing Efficiency encap_issue->check_mixing Yes end Optimized LNP Formulation encap_issue->end No adjust_flow->cqa_check adjust_lipid_conc->cqa_check adjust_peg->cqa_check check_ph->cqa_check check_ratio->cqa_check check_mixing->cqa_check

References

Technical Support Center: Overcoming Aggregation Issues with CP-LC-1254 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: CP-LC-1254 is a novel ionizable cationic lipid.[] As specific data on its aggregation properties are not extensively available in public literature, this guide is based on established principles for lipid nanoparticle (LNP) formulation and stability. The recommendations provided should be adapted and optimized for your specific application.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common aggregation issues encountered during the formulation and storage of this compound lipid nanoparticles (LNPs).

Troubleshooting Guide: Common Aggregation Issues and Solutions

Aggregation of LNPs is a common challenge that can impact particle size, polydispersity, and ultimately, the efficacy and safety of the therapeutic. This guide addresses specific issues you might encounter during your experiments.

Observed Problem Potential Cause Recommended Solution
Increased Particle Size and Polydispersity Index (PDI) Immediately After Formulation Inefficient mixing of lipid and aqueous phases.Ensure rapid and homogenous mixing. For microfluidic methods, check for blockages and ensure consistent flow rates.[2] For bulk mixing, optimize the stirring speed.
Suboptimal pH of the aqueous buffer.For ionizable lipids like this compound, an acidic pH (typically 4-5) is crucial for protonation and efficient encapsulation of nucleic acids.[3][4] Verify the pH of your buffer before formulation.
Incorrect lipid ratios.The molar ratio of lipids (ionizable, helper, cholesterol, PEG-lipid) is critical for LNP stability.[5] Re-evaluate and confirm the calculated amounts of each lipid stock solution.
Visible Aggregates or Precipitation After Formulation Insufficient PEG-lipid concentration.PEG-lipids provide a steric barrier that prevents aggregation.[6] Consider increasing the molar percentage of the PEG-lipid in your formulation.
High ionic strength of the formulation buffer.High salt concentrations can screen surface charges, leading to aggregation.[6] Use a low ionic strength buffer during formulation.
Increased Particle Size and PDI During Storage (e.g., at 4°C) Particle fusion or Ostwald ripening.Store LNPs at appropriate temperatures. For short-term storage (up to a week), 4°C is generally acceptable.[3] For longer-term storage, freezing at -20°C or -80°C is recommended.[5]
Microbial contamination.Use sterile buffers and aseptic techniques during formulation and handling.
Aggregation Upon Freeze-Thaw Cycles Ice crystal formation disrupting LNP structure.Minimize the number of freeze-thaw cycles.[7] Aliquot LNP suspensions into single-use volumes before freezing.
Lack of cryoprotectants.Add cryoprotectants such as sucrose (B13894) or trehalose (B1683222) (e.g., 5-10% w/v) to the LNP suspension before freezing to protect the particles from damage.[7][8][9]
Inconsistent Batch-to-Batch Results Variability in raw materials.Qualify all raw materials, including lipids and nucleic acids, before use. Ensure consistency in the source and quality of materials.
Inconsistent formulation process.Standardize all formulation parameters, including mixing speed, flow rates, temperature, and buffer composition.[10]

Frequently Asked Questions (FAQs)

Formulation and Characterization

  • Q1: What is the optimal pH for formulating this compound LNPs?

    • While specific to the pKa of this compound, a general starting point for ionizable lipids is an acidic aqueous buffer with a pH between 4 and 5.[3][4] This ensures the protonation of the ionizable lipid, facilitating the encapsulation of negatively charged nucleic acids.

  • Q2: How does the choice of buffer impact LNP aggregation?

    • The buffer's composition and ionic strength are critical. Commonly used buffers include sodium acetate (B1210297) or sodium citrate.[3] High ionic strength can lead to aggregation by shielding the particle surface charges.[6] After formulation, it is standard practice to dialyze or perform buffer exchange into a neutral buffer like PBS (pH 7.4) for storage and in vivo applications.[3]

  • Q3: What analytical techniques are best for detecting LNP aggregation?

    • Dynamic Light Scattering (DLS): Measures the Z-average particle size and Polydispersity Index (PDI). A significant increase in size and a PDI above 0.2 can indicate aggregation.[11]

    • Nanoparticle Tracking Analysis (NTA): Provides particle size distribution and concentration. It can be more sensitive than DLS for detecting smaller populations of aggregates.

    • Flow Imaging Microscopy (FIM): Visualizes and quantifies sub-visible particles, offering detailed information on the nature and extent of aggregation.

Storage and Stability

  • Q4: What are the recommended storage conditions for this compound LNPs?

    • For short-term storage (up to one week), refrigeration at 4°C is often suitable.[3] For long-term stability, freezing at -20°C or -80°C is recommended, ideally with the addition of a cryoprotectant.[5][7] Some studies suggest that storage at -80°C can lead to aggregation, while -20°C may be optimal for certain formulations.[12] Stability studies for your specific formulation are crucial.

  • Q5: Why is it important to use cryoprotectants when freezing LNPs?

    • During freezing, the formation of ice crystals can exert physical stress on the LNPs, leading to their fusion and aggregation.[7] Cryoprotectants like sucrose and trehalose can mitigate this damage by forming a protective glassy matrix around the nanoparticles.[8][9]

  • Q6: Can I lyophilize (freeze-dry) my this compound LNPs for long-term storage?

    • Lyophilization can be an effective method for long-term storage, as it removes water and reduces chemical degradation pathways.[5] However, the process must be optimized with appropriate cryoprotectants to prevent aggregation upon reconstitution.[8]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for LNP Size and Aggregation Analysis

  • Sample Preparation: Dilute the LNP suspension in an appropriate buffer (e.g., the storage buffer) to a suitable concentration for DLS measurement. The final solution should be clear or slightly opalescent.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and allow the temperature to stabilize.

    • Perform the measurement according to the instrument's software instructions.

  • Data Analysis: The software will provide the Z-average diameter (nm) and the Polydispersity Index (PDI). An increase in the Z-average and a PDI > 0.2 are indicative of aggregation.

Protocol 2: Freeze-Thaw Stability Study

  • Preparation: Prepare a batch of this compound LNPs. Divide the batch into two sets of aliquots: one with a cryoprotectant (e.g., 10% sucrose) and one without.

  • Initial Analysis (T=0): Analyze an aliquot from each set using DLS to determine the initial particle size and PDI.

  • Freeze-Thaw Cycling:

    • Freeze the remaining aliquots at -80°C for at least 4 hours.

    • Thaw the aliquots at room temperature. This constitutes one freeze-thaw cycle.

  • Post-Cycle Analysis: After one, three, and five freeze-thaw cycles, analyze an aliquot from each set using DLS.

  • Evaluation: Compare the particle size and PDI of the samples with and without the cryoprotectant across the different freeze-thaw cycles to the initial measurements. Significant changes indicate instability.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation Formulation cluster_purification Purification & Concentration cluster_characterization Characterization & Storage Lipid_Stock Lipid Stock (this compound, Helper, Cholesterol, PEG-Lipid) in Ethanol Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Stock->Mixing NA_Stock Nucleic Acid Stock (e.g., circRNA) in Acidic Buffer (pH 4-5) NA_Stock->Mixing Purification Buffer Exchange / Dialysis (e.g., TFF into PBS pH 7.4) Mixing->Purification Analysis Analysis (DLS, NTA, Encapsulation Efficiency) Purification->Analysis Storage Storage (4°C or -20°C / -80°C with Cryoprotectant) Analysis->Storage

Caption: General workflow for the formulation of this compound LNPs.

Troubleshooting_Aggregation Start LNP Aggregation Observed Timing When did aggregation occur? Start->Timing Immediate Immediately after formulation Timing->Immediate Immediately Storage During storage / freeze-thaw Timing->Storage Post-formulation Check_Formulation Verify Formulation Parameters: - Mixing efficiency - Buffer pH (4-5) - Lipid ratios - Ionic strength Immediate->Check_Formulation Check_Storage Verify Storage Conditions: - Correct temperature? - Cryoprotectant used? - Number of freeze-thaw cycles? Storage->Check_Storage Optimize_Formulation Optimize Formulation: - Increase PEG-lipid % - Adjust mixing parameters - Confirm buffer pH Check_Formulation->Optimize_Formulation Optimize_Storage Optimize Storage Protocol: - Add cryoprotectant (sucrose) - Aliquot to minimize freeze-thaw - Validate storage temp Check_Storage->Optimize_Storage

Caption: Decision tree for troubleshooting LNP aggregation issues.

LNP_Stability_Factors cluster_formulation Formulation Parameters cluster_storage Storage Conditions center LNP Stability Lipid_Composition Lipid Composition (Molar Ratios) center->Lipid_Composition pH Buffer pH center->pH Ionic_Strength Ionic Strength center->Ionic_Strength Mixing_Method Mixing Method center->Mixing_Method Temperature Temperature center->Temperature Cryoprotectants Cryoprotectants center->Cryoprotectants Freeze_Thaw Freeze-Thaw Cycles center->Freeze_Thaw

Caption: Key factors influencing the stability of lipid nanoparticles.

References

Technical Support Center: Optimizing N:P Ratio for CP-LC-1254 Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing CP-LC-1254 formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and frequently asked questions (FAQs) related to the optimization of the Nitrogen-to-Phosphate (N:P) ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the N:P ratio and why is it a critical parameter for this compound formulations?

A1: The N:P ratio represents the molar ratio of the nitrogen atoms (N) in the ionizable cationic lipid (this compound) to the phosphate (B84403) groups (P) in the nucleic acid cargo, such as circular RNA (circRNA). This ratio is a critical quality attribute (CQA) as it directly influences the physicochemical properties of the resulting lipid nanoparticles (LNPs), including:

  • Encapsulation Efficiency: An optimal N:P ratio is crucial for the efficient complexation and encapsulation of the negatively charged nucleic acid by the positively charged lipid at an acidic formulation pH.[1][2][3]

  • Particle Size and Polydispersity Index (PDI): The N:P ratio affects the condensation of the nucleic acid and the subsequent self-assembly of the LNP, influencing its final size and uniformity.[3][4][5]

  • Surface Charge (Zeta Potential): A higher N:P ratio generally leads to a more positive surface charge, which can enhance interaction with negatively charged cell membranes but may also increase cytotoxicity.[1][2]

  • Stability: Formulations with an appropriate N:P ratio exhibit better stability during storage and in biological fluids.[6]

  • Transfection Efficiency: The N:P ratio significantly impacts the ability of the LNP to deliver its cargo into the cytoplasm and can affect the level of protein expression.[1][7]

Q2: How do I calculate the N:P ratio for my this compound and circRNA formulation?

A2: To calculate the N:P ratio, you need to determine the number of moles of nitrogen in your this compound and the number of moles of phosphate in your circRNA.

Step 1: Calculate Moles of Nitrogen (N) from this compound

  • Determine the molar mass of this compound.

  • Identify the number of ionizable nitrogen atoms per molecule of this compound.

  • Calculate the total moles of nitrogen in your formulation.

Step 2: Calculate Moles of Phosphate (P) from circRNA

  • Determine the number of bases in your circRNA sequence. Each base contributes one phosphate group.

  • Calculate the total moles of phosphate from the amount of circRNA used.

Step 3: Calculate the N:P Ratio

  • Divide the total moles of nitrogen by the total moles of phosphate.

There are also online calculators available that can assist with these calculations.[8] A typical starting point for ionizable lipid formulations is an N:P ratio between 3 and 6.[1][9]

Q3: What is a good starting point for the N:P ratio when working with this compound?

A3: While the optimal N:P ratio should be determined empirically for each specific circRNA and application, a common starting point for ionizable lipid-based LNP formulations is an N:P ratio in the range of 3 to 6.[1][9] For initial experiments with this compound, a weight ratio of ionizable lipid to RNA of 10:1 has been reported, which can be used as a starting reference for your calculations.[10]

Q4: What are the other key components in a typical this compound LNP formulation?

A4: A standard LNP formulation using this compound typically includes the following components at specific molar ratios:

  • Ionizable Cationic Lipid (this compound): Essential for encapsulating the nucleic acid and facilitating its release into the cytoplasm.[2][11]

  • Helper Phospholipid (e.g., DOPE): Provides structural integrity to the nanoparticle.[12]

  • Cholesterol: Contributes to the stability and structural integrity of the LNP.[13][14]

  • PEGylated Lipid (e.g., DMG-PEG2000): Controls particle size, prevents aggregation, and increases circulation time.[10][15]

A reported molar ratio for a this compound formulation is 50:10:38.5:1.5 (this compound:DOPE:Cholesterol:DMG-PEG2000).[10]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of N:P ratio for this compound formulations.

Issue Potential Cause Recommended Solution
Low Encapsulation Efficiency (<80%) Suboptimal N:P ratio.Systematically vary the N:P ratio (e.g., from 2 to 10) to identify the optimal range for your specific circRNA. An N:P ratio that is too low may result in incomplete complexation.
Inefficient mixing during formulation.Ensure rapid and homogenous mixing of the lipid and aqueous phases, especially when using microfluidic systems.[16]
Incorrect pH of the aqueous buffer.The aqueous buffer containing the circRNA should have an acidic pH (typically pH 4-5) to ensure the protonation of the ionizable lipid this compound, which is necessary for electrostatic interaction with the nucleic acid.[3]
Large Particle Size (>150 nm) or High PDI (>0.2) N:P ratio is too high or too low.An inappropriate N:P ratio can lead to improper nucleic acid condensation and particle formation. Optimize the N:P ratio as described above.
Aggregation of LNPs.Ensure a sufficient concentration of PEG-lipid in the formulation to prevent aggregation. Check the zeta potential; a near-neutral charge can lead to particle aggregation.[16]
Low total flow rate in the microfluidic system.Increasing the total flow rate generally leads to the formation of smaller and more uniform LNPs.[16]
High Cytotoxicity in vitro Excess free cationic lipid due to a high N:P ratio.A high N:P ratio can lead to an excess of positively charged LNPs, which can be toxic to cells.[1][7] Try reducing the N:P ratio to the minimum value that still provides good encapsulation and expression.
Impurities in the formulation.Ensure all lipids and reagents are of high purity. Purify the final LNP suspension through dialysis or tangential flow filtration to remove residual ethanol (B145695) and unencapsulated components.
Low Protein Expression in vivo Poor endosomal escape.The N:P ratio can influence the ability of the LNP to escape the endosome and release its cargo into the cytoplasm. An optimized N:P ratio is key for efficient delivery.[12]
LNP instability in the bloodstream.Ensure the formulation includes an adequate amount of cholesterol and PEG-lipid to enhance stability. The overall lipid composition and N:P ratio contribute to in vivo stability.[2]
Inefficient delivery to target cells.The surface charge, influenced by the N:P ratio, can affect biodistribution. Characterize the zeta potential of your LNPs at different N:P ratios.[2]

Experimental Protocols

Protocol 1: Preparation of this compound LNPs using Microfluidics

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.[10] The total lipid concentration will depend on the desired final concentration of the formulation.

  • Preparation of Aqueous circRNA Solution:

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device.

    • Load the lipid-ethanol solution into one syringe and the aqueous circRNA solution into another.

    • Set the total flow rate (e.g., 12 mL/min) and the flow rate ratio of the aqueous to organic phase (typically 3:1).[3][10]

    • Initiate mixing to form the LNPs.

  • Purification:

    • Remove the ethanol and buffer exchange the LNP suspension into a storage buffer (e.g., PBS pH 7.4) using dialysis or tangential flow filtration.[10]

  • Characterization:

    • Measure the particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using a RiboGreen assay.[10]

Visualizations

Diagram 1: Experimental Workflow for LNP Formulation and N:P Ratio Optimization

G cluster_prep Preparation cluster_form Formulation cluster_purify Purification cluster_char Characterization cluster_opt Optimization Loop prep_lipid Prepare Lipid Stock (this compound, DOPE, Chol, PEG-Lipid) in Ethanol mix Microfluidic Mixing prep_lipid->mix prep_rna Prepare circRNA in Acidic Buffer (pH 4) prep_rna->mix purify Dialysis / TFF (Buffer Exchange to PBS pH 7.4) mix->purify char_dls DLS (Size, PDI, Zeta Potential) purify->char_dls char_ee RiboGreen (Encapsulation Efficiency) purify->char_ee eval In vitro / In vivo Evaluation (Transfection, Cytotoxicity) char_dls->eval char_ee->eval adjust Adjust N:P Ratio eval->adjust Results not optimal? adjust->prep_rna Iterate

Caption: Workflow for this compound LNP formulation and N:P ratio optimization.

Diagram 2: Signaling Pathway of LNP-mediated circRNA Delivery

G lnp This compound LNP (circRNA encapsulated) cell_mem Cell Membrane lnp->cell_mem Interaction endocytosis Endocytosis cell_mem->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome escape Endosomal Escape (Protonation of this compound) endosome->escape cytoplasm Cytoplasm escape->cytoplasm circRNA Release ribosome Ribosome cytoplasm->ribosome Translation protein Protein Expression ribosome->protein

Caption: Cellular uptake and mechanism of action for this compound LNPs.

References

Technical Support Center: Addressing In Vivo Toxicity of CP-LC-1254

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-LC-1254, an advanced ionizable cationic amino lipid for in vivo delivery of RNA therapeutics. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential in vivo toxicity and ensuring the safe and effective use of this compound in your experiments.

This compound is a proprietary ionizable lipid that has been utilized in the formulation of lipid nanoparticles (LNPs) for the delivery of circular RNA (circRNA) in vivo.[1] Studies have indicated that LNP formulations incorporating this compound demonstrate favorable safety profiles and a primary biodistribution in the spleen.[2]

This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate potential challenges related to in vivo toxicity.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and potential issues that may arise during in vivo experiments with this compound-containing lipid nanoparticles.

Q1: What are the expected in vivo toxicity findings for LNP formulations containing this compound?

A1: Based on available information, LNP formulations with this compound are reported to have favorable safety profiles.[2] this compound belongs to a class of lipids known as STAAR (Sequential Thiolactone Amine Acrylate Reaction) ionizable lipids. A related STAAR lipid, CP-LC-0729, has been shown to have no in vivo toxicity in preliminary studies.[3][4][5] However, as with any lipid nanoparticle system, researchers should remain vigilant for potential class-related toxicities, which can include transient inflammatory responses and effects on the liver and hematopoietic cells.

Q2: My animals are showing signs of acute inflammation (e.g., swelling at the injection site, lethargy) shortly after administration. What could be the cause and how can I mitigate this?

A2: Acute inflammatory responses are a known potential side effect of lipid nanoparticles. This can be triggered by the lipid components themselves or the nucleic acid cargo.

  • Troubleshooting Steps:

    • Dose Reduction: The most straightforward approach is to perform a dose-response study to determine the maximum tolerated dose (MTD) in your specific animal model and for your particular LNP formulation.

    • Route of Administration: The route of administration can influence the inflammatory response. Intramuscular or subcutaneous injections may result in localized inflammation, while intravenous administration can lead to systemic responses. Consider if the chosen route is optimal for your therapeutic goal.

    • Purity of Components: Ensure the high purity of all LNP components, including this compound and the RNA cargo. Endotoxins or other contaminants can be potent activators of the immune system.

    • LNP Characterization: Verify the physicochemical properties of your LNP formulation, including size, polydispersity index (PDI), and zeta potential. Aggregates or improperly formed particles can enhance immunogenicity.

Q3: I am observing elevated liver enzymes (ALT, AST) in my treated animals. How should I investigate this?

A3: Hepatotoxicity is a potential concern for lipid nanoparticles as the liver is a primary site of their accumulation.

  • Troubleshooting Steps:

    • Dose and Time-Course Analysis: Evaluate liver enzyme levels at multiple time points post-administration and across different dose levels to understand the onset, duration, and dose-dependency of the hepatotoxicity.

    • Histopathology: Perform histopathological analysis of liver tissue to identify any cellular damage, inflammation, or other pathological changes.

    • Biodistribution Studies: Confirm the biodistribution of your LNP formulation. While LNPs containing this compound have a primary biodistribution to the spleen, significant accumulation in the liver could still occur and contribute to toxicity.[2]

    • Mechanism of Injury: Investigate potential mechanisms of liver injury, such as inflammatory cytokine production or direct lipid-induced cytotoxicity.

Q4: How does the biodistribution of this compound LNPs affect potential toxicity?

A4: The biodistribution of LNPs is a critical determinant of their safety profile. LNPs formulated with this compound have been noted to have a primary biodistribution in the spleen.[2] This suggests a potential for effects on immune cells and hematopoietic stem cells. While a spleen-dominant biodistribution may reduce the risk of hepatotoxicity compared to liver-targeting LNPs, it is important to monitor for any potential immunotoxicity or effects on blood cell populations.

Quantitative Data Summary

While specific quantitative toxicity data for this compound is not extensively available in the public domain, the following table provides a framework for the types of data that should be collected and analyzed during preclinical safety assessment of LNP formulations.

Parameter Endpoint Typical Control Values (Example) Expected Outcome with this compound LNPs (Hypothetical)
General Health Body Weight Change< 5% lossMinimal to no significant change at therapeutic doses
Clinical Observations (e.g., activity, posture)NormalNo adverse observations at therapeutic doses
Hepatotoxicity Serum ALT (U/L)20-40Transient, dose-dependent elevation; returns to baseline
Serum AST (U/L)50-150Transient, dose-dependent elevation; returns to baseline
Liver HistopathologyNo abnormalitiesMinimal to no inflammation or necrosis at therapeutic doses
Immunotoxicity Spleen Weight (mg)80-120Potential for transient increase due to immune stimulation
Pro-inflammatory Cytokines (e.g., IL-6, TNF-α)Low/undetectableTransient, dose-dependent increase post-administration
Complete Blood Count (CBC)Within normal rangePotential for transient changes in lymphocyte or neutrophil counts
Renal Toxicity Serum Creatinine (mg/dL)0.2-0.5No significant change
Blood Urea Nitrogen (BUN) (mg/dL)15-30No significant change

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vivo toxicity of this compound LNP formulations.

Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Study

Objective: To determine the single-dose toxicity profile and identify the MTD of a this compound LNP formulation in mice.

Methodology:

  • Animal Model: C57BL/6 mice, 6-8 weeks old, male and female.

  • Groups:

    • Group 1: Vehicle control (e.g., saline or appropriate buffer).

    • Group 2-5: Increasing doses of this compound LNP (e.g., 0.1, 0.5, 1.0, 2.0 mg/kg RNA).

  • Administration: Single intravenous (IV) or intramuscular (IM) injection.

  • Monitoring:

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing) and body weight daily for 14 days.

    • At 24 hours, 72 hours, and 14 days post-injection, collect blood for complete blood count (CBC) and serum chemistry analysis (including ALT, AST, creatinine, BUN).

    • At the end of the study, euthanize animals and perform gross necropsy. Collect major organs (liver, spleen, kidneys, lungs, heart) for histopathological examination.

  • Data Analysis: Determine the dose at which no adverse effects are observed (NOAEL) and the MTD, defined as the highest dose that does not cause >20% body weight loss or mortality.

Protocol 2: Biodistribution Study

Objective: To determine the tissue distribution of this compound LNPs after systemic administration.

Methodology:

  • LNP Formulation: Encapsulate a fluorescently labeled RNA (e.g., Cy5-labeled mRNA) or use a radiolabeled lipid component in the LNP formulation.

  • Animal Model: BALB/c mice, 6-8 weeks old.

  • Administration: Single IV injection of the labeled LNP formulation.

  • Tissue Collection: At various time points (e.g., 2, 6, 24, 48 hours) post-injection, euthanize animals and perfuse with saline.

  • Analysis:

    • Collect major organs (liver, spleen, kidneys, lungs, heart, brain).

    • For fluorescently labeled LNPs, homogenize tissues and measure fluorescence intensity using a plate reader. Normalize to tissue weight.

    • For radiolabeled LNPs, measure radioactivity in each organ using a gamma counter.

    • Alternatively, perform ex vivo imaging of organs using an appropriate imaging system.

Protocol 3: Assessment of Pro-inflammatory Response

Objective: To evaluate the potential of this compound LNPs to induce a systemic inflammatory response.

Methodology:

  • Animal Model: C57BL/6 mice, 6-8 weeks old.

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound LNP at the intended therapeutic dose.

    • Group 3 (Optional): Positive control (e.g., LPS).

  • Administration: Single IV injection.

  • Blood Collection: Collect blood at baseline and at 2, 6, and 24 hours post-injection.

  • Cytokine Analysis: Prepare serum and measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) and chemokines (e.g., MCP-1) using a multiplex immunoassay (e.g., Luminex) or ELISA.

  • Data Analysis: Compare cytokine levels between the treated and control groups at each time point.

Visualizations

Signaling Pathway: Potential LNP-Induced Inflammatory Response

G LNP LNP (this compound) APC Antigen-Presenting Cell (e.g., Macrophage, Dendritic Cell) LNP->APC Uptake TLR Toll-like Receptors (TLR4, TLR7/8) APC->TLR Recognition of lipid/RNA components MyD88 MyD88 TLR->MyD88 NFkB NF-κB Signaling MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) NFkB->Cytokines Transcription & Translation G cluster_0 Phase 1: Acute Toxicity & MTD cluster_1 Phase 2: Biodistribution & Inflammation DoseEscalation Dose Escalation Study (Single Injection) Monitoring Clinical Monitoring (14 days) DoseEscalation->Monitoring BloodCollection1 Blood Collection (24h, 72h, 14d) Monitoring->BloodCollection1 Histopathology1 Histopathology BloodCollection1->Histopathology1 LabeledLNP Administer Labeled LNP TissueCollection Tissue Collection (Time-course) LabeledLNP->TissueCollection CytokineAssay Cytokine Profiling (2h, 6h, 24h) LabeledLNP->CytokineAssay ImagingAnalysis Imaging/Fluorescence Analysis TissueCollection->ImagingAnalysis Formulation LNP Formulation (this compound + RNA) Formulation->DoseEscalation Formulation->LabeledLNP G Start Elevated Liver Enzymes (ALT, AST) DoseResponse Is it dose-dependent? Start->DoseResponse TimeCourse Is it transient? DoseResponse->TimeCourse No ReduceDose Action: Reduce Dose or find NOAEL DoseResponse->ReduceDose Yes Histology Is there tissue damage? TimeCourse->Histology No MonitorLonger Action: Monitor longer to confirm resolution TimeCourse->MonitorLonger Yes InvestigateMechanism Action: Investigate mechanism (e.g., inflammation) Histology->InvestigateMechanism Yes NoAction Observation: Transient, low-level elevation Histology->NoAction No

References

Technical Support Center: Enhancing Endosomal Escape of CP-LC-1254 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-LC-1254 nanoparticles. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the endosomal escape of their nanoparticle formulations. This compound is an ionizable lipid that facilitates the successful encapsulation of mRNA and has demonstrated high endosomal escape in lipid nanoparticle (LNP) formulations.[1] This guide provides answers to frequently asked questions and solutions to common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of endosomal escape for LNPs formulated with ionizable lipids like this compound?

A1: The primary mechanism of endosomal escape for LNPs containing ionizable lipids involves the acidic environment of the endosome.[2][3] In the neutral pH of the bloodstream, the ionizable lipid is largely neutral. However, upon internalization into the endosome, which has a lower pH, the ionizable lipid becomes protonated (positively charged). This charge alteration is thought to promote endosomal escape through one or both of the following proposed mechanisms:

  • Membrane Destabilization and Fusion: The protonated cationic lipid can interact with anionic lipids present in the endosomal membrane.[3] This interaction can disrupt the integrity of the endosomal membrane, potentially leading to the formation of non-bilayer structures that facilitate the release of the LNP's payload into the cytoplasm.[2][3]

  • Proton Sponge Effect: Some cationic polymers can act as a "proton sponge," where the buffering capacity of the nanoparticle leads to an influx of protons and chloride ions into the endosome.[2][3] This influx increases osmotic pressure, causing the endosome to swell and eventually rupture, releasing the contents into the cytosol.[3]

Q2: What factors can influence the endosomal escape efficiency of my this compound LNP formulation?

A2: Several factors can impact endosomal escape efficiency. These include the overall lipid composition of your nanoparticles, the pKa of the ionizable lipid, and the cell type being used. Optimizing the ratio of the four main components of LNPs (ionizable cationic lipids, helper lipids, cholesterol, and PEG lipids) is crucial.[4] For instance, the structure of the ionizable lipid, such as having branched lipid tails, can enhance endosomal escape.[5] The inclusion of different helper lipids or cholesterol analogs can also modulate the fusogenicity of the LNP with the endosomal membrane.[4][6]

Q3: How can I quantify the endosomal escape of my this compound nanoparticles?

A3: There are several methods to quantify endosomal escape, each with its own advantages and limitations. These can be broadly categorized as direct and indirect methods.[7] Direct methods visualize the payload in the cytosol, often using high-resolution microscopy.[7] Indirect methods rely on reporter systems that are activated upon cytosolic delivery. A summary of common techniques is provided in the table below.

Troubleshooting Guide

Problem: Low transfection efficiency despite high cellular uptake of this compound nanoparticles.

This is a common issue that often points to inefficient endosomal escape, leading to the degradation of the payload in the endo-lysosomal pathway.[6]

Possible Cause Troubleshooting Suggestion Experimental Protocol
Suboptimal LNP Formulation Optimize the lipid ratios in your LNP formulation. The molar ratio of ionizable lipid, helper lipid (e.g., DOPE, DSPC), cholesterol, and PEG-lipid can significantly impact endosomal escape.Systematically vary the molar ratios of the lipid components and assess the impact on transfection efficiency. For example, test different ratios of this compound to helper lipid.
Ionizable Lipid pKa is Not Optimal for the Target Cell Line The pKa of the ionizable lipid should be in a range that allows for protonation in the endosome but maintains neutrality at physiological pH to reduce toxicity.[8] While the pKa of this compound is fixed, you can try to modulate the endosomal pH using pharmacological agents as a diagnostic tool.Treat cells with agents that alter endosomal pH, such as Bafilomycin A1 (a V-ATPase inhibitor that prevents endosomal acidification), and observe the effect on transfection. A significant decrease in efficiency would suggest a pH-dependent escape mechanism.
Cell-Type Specific Differences in Endocytic Pathways Different cell types may internalize nanoparticles through various endocytic pathways, some of which may be more or less favorable for endosomal escape.Characterize the uptake mechanism in your cell line using inhibitors of different endocytosis pathways (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolin-mediated endocytosis).
Payload Degradation The nucleic acid payload may be degrading before it has a chance to escape the endosome.Use more stable nucleic acid analogs or ensure the integrity of your payload before and after formulation.

Quantitative Data Summary

The following tables summarize strategies to enhance endosomal escape and common methods for its quantification.

Table 1: Strategies to Enhance Endosomal Escape of Lipid Nanoparticles

Strategy Description Potential Advantages
Novel Ionizable Lipids Designing lipids with specific properties, such as branched tails, to increase membrane disruption.[5]Can significantly improve potency and efficacy.[5]
Optimizing Helper Lipids Incorporating different phospholipids (B1166683) or cholesterol analogs can influence the structural properties and fusogenicity of the LNP.[4]Fine-tunes the balance between stability and membrane disruption.
Inclusion of Auxiliary Molecules Adding components like cell-penetrating peptides (CPPs) or pH-responsive polymers to the LNP formulation.[2][9]Can provide an alternative or enhanced mechanism for membrane translocation.[2]
pH-Responsive Elements Incorporating molecules that undergo a conformational change in the acidic endosomal environment to promote membrane disruption.[9]Provides a targeted release mechanism in the desired subcellular compartment.

Table 2: Common Experimental Methods for Quantifying Endosomal Escape

Method Principle Typical Readout
Co-localization Studies Fluorescently labeled nanoparticles and endo/lysosomal markers (e.g., LysoTracker) are visualized by microscopy. A lack of co-localization suggests escape.Fluorescence Microscopy Images
Calcein (B42510) Leakage Assay Cells are loaded with calcein, a fluorescent dye that is quenched in the endosome. Endosomal rupture leads to de-quenching and an increase in cytosolic fluorescence.[10]Fluorescence Intensity Measurement
Split GFP/Luciferase Assay The nanoparticle payload is linked to one part of a split reporter protein. The other part is expressed in the cytosol. Endosomal escape allows the two parts to combine and form a functional, detectable protein.[10][11]Fluorescence or Luminescence Measurement
Galectin Staining Galectins are cytosolic proteins that bind to glycans exposed on the inner leaflet of the endosomal membrane upon damage, thus marking ruptured endosomes.Fluorescence Microscopy Images

Experimental Protocols

Protocol 1: Calcein Leakage Assay for Quantifying Endosomal Escape

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density to reach 70-80% confluency on the day of the experiment.

  • Calcein Loading: Incubate the cells with Calcein-AM (e.g., 1 µM) for 30 minutes at 37°C. The AM ester allows the molecule to cross the cell membrane. Cytosolic esterases will cleave the AM group, trapping the fluorescent calcein in the cytoplasm.

  • Quenching: Wash the cells and incubate with a quenching agent (e.g., CoCl₂) to quench the extracellular and plasma membrane-associated calcein fluorescence.

  • Nanoparticle Treatment: Add your this compound nanoparticles to the cells at the desired concentrations. Include a positive control (e.g., a known endosomolytic agent like saponin) and a negative control (untreated cells).

  • Incubation: Incubate for a time course (e.g., 2, 4, 8, 12 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at an excitation/emission of ~495/515 nm. An increase in fluorescence indicates endosomal leakage.

Protocol 2: Co-localization Analysis using Confocal Microscopy

  • Labeling: Synthesize or procure fluorescently labeled this compound nanoparticles (e.g., with a lipid-conjugated dye like DiD).

  • Cell Seeding: Plate cells on glass-bottom dishes suitable for confocal microscopy.

  • Nanoparticle Treatment: Treat cells with the fluorescently labeled nanoparticles for the desired amount of time.

  • Endosome/Lysosome Staining: In the last 30-60 minutes of incubation, add a fluorescent marker for endosomes/lysosomes (e.g., LysoTracker Red DND-99).

  • Imaging: Wash the cells and image using a confocal microscope. Acquire images in the channels for the nanoparticles and the endo/lysosomal marker.

  • Analysis: Use image analysis software (e.g., ImageJ with a co-localization plugin) to quantify the degree of overlap (co-localization) between the nanoparticle and the endo/lysosomal signals. A lower co-localization coefficient suggests a higher degree of endosomal escape.

Visualizations

Endosomal_Escape_Mechanisms cluster_bloodstream Bloodstream (Neutral pH) cluster_cell Cell cluster_mechanisms Proposed Escape Mechanisms LNP_neutral LNP with Neutral Ionizable Lipid Endosome Early Endosome (Acidic pH) LNP_neutral->Endosome Endocytosis LNP_protonated LNP with Protonated Ionizable Lipid Endosome->LNP_protonated Acidification Membrane_Destabilization Membrane Destabilization & Fusion LNP_protonated->Membrane_Destabilization Interaction with Anionic Lipids Proton_Sponge Proton Sponge Effect LNP_protonated->Proton_Sponge Buffering Capacity Cytosol Cytosol Membrane_Destabilization->Cytosol Payload Release Proton_Sponge->Cytosol Osmotic Lysis & Payload Release

Caption: Proposed mechanisms of endosomal escape for ionizable lipid nanoparticles.

Experimental_Workflow start Start: Low Transfection Efficiency prep Prepare this compound LNP Formulations start->prep uptake Quantify Cellular Uptake (e.g., Flow Cytometry) prep->uptake escape_quant Quantify Endosomal Escape (e.g., Calcein Assay, Co-localization) prep->escape_quant analysis Analyze Data uptake->analysis escape_quant->analysis optimize Optimize LNP Formulation (e.g., Lipid Ratios) analysis->optimize Escape is Low end End: Improved Transfection analysis->end Escape is High optimize->prep Iterate

Caption: Troubleshooting workflow for low transfection efficiency of nanoparticles.

References

Technical Support Center: Troubleshooting CP-LC-1254 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions for issues that may be encountered during CP-LC-1254 experiments. Given the limited public information on a specific protocol designated "this compound," this guide addresses common challenges in liquid chromatography (LC) experiments, which are broadly applicable.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks to perform when experiencing issues with my LC system?

Before initiating a detailed troubleshooting process, ensure the following:

  • Solvent Preparation: Use HPLC-grade solvents and freshly prepare mobile phases. Filter all aqueous mobile phases and buffers.

  • System Purge: Purge the pump to remove any air bubbles from the lines.

  • Column Installation: Check that the column is installed in the correct flow direction.

  • Connections: Ensure all fittings are secure to prevent leaks.

Q2: Why am I seeing pressure fluctuations or an unusually high/low system backpressure?

Pressure issues are common in LC systems and can stem from several sources. Refer to the troubleshooting logic below for a systematic approach to diagnosing the problem.

Q3: My peak shapes are poor (e.g., fronting, tailing, or split peaks). What could be the cause?

Poor peak shape can be attributed to a variety of factors, including issues with the column, mobile phase, or the sample itself. See the detailed troubleshooting section for specific solutions.

Q4: My retention times are drifting or are not reproducible. How can I fix this?

Inconsistent retention times are often related to changes in the mobile phase composition, temperature fluctuations, or column degradation.

Troubleshooting Guide

Issue 1: Abnormal System Pressure
Symptom Possible Cause Suggested Solution
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing).Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage. Replace the clogged component.
Mobile phase viscosity is too high.Use a less viscous mobile phase or increase the column temperature.
Incorrect column installed.Verify that the installed column has the correct particle size and dimensions for the method.
Low Backpressure Leak in the system.Inspect all fittings and connections for signs of leakage. Tighten or replace fittings as necessary.
Air bubble in the pump or detector.Purge the pump and detector to remove any trapped air.
Incorrect mobile phase composition.Ensure the mobile phase composition is correct and that the solvent lines are in the correct reservoirs.
Pressure Fluctuations Air bubbles in the pump.Degas the mobile phase and purge the pump.
Faulty pump check valves.Clean or replace the check valves.
Issue 2: Poor Peak Shape
Symptom Possible Cause Suggested Solution
Peak Tailing Secondary interactions between the analyte and the stationary phase.Add a competitor (e.g., triethylamine) to the mobile phase for basic compounds. Use a column with end-capping.
Column overload.Reduce the sample concentration or injection volume.
Dead volume in the system.Use tubing with a smaller internal diameter and ensure all connections are made with zero dead volume fittings.
Peak Fronting Column overload.Reduce the sample concentration or injection volume.
Poor sample solubility in the mobile phase.Dissolve the sample in a solvent that is weaker than or matches the mobile phase.
Split Peaks Clogged column inlet frit.Back-flush the column (if recommended by the manufacturer) or replace the frit/column.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column void or channeling.Replace the column.

Experimental Protocols

General Analytical HPLC Method

This protocol outlines a general starting point for analytical separation. Parameters should be optimized for the specific analyte in the this compound experiment.

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: 0.1% Formic Acid in Water (HPLC-grade).

    • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).

    • Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

  • System Setup:

    • Install an appropriate C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Set the column oven temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the detector wavelength based on the analyte's maximum absorbance.

  • Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
20.095
25.095
25.15
30.05
  • Sample Injection:

    • Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile).

    • Inject 10 µL of the sample.

  • Data Analysis:

    • Integrate the peak of interest and determine its retention time and peak area.

Visualizations

G cluster_prep Sample & Mobile Phase Preparation cluster_lc_system LC System cluster_data Data Acquisition & Analysis SamplePrep Sample Preparation (Dissolution & Filtration) Injector Autosampler/Injector SamplePrep->Injector MobilePhasePrep Mobile Phase Preparation (Mixing & Degassing) Pump HPLC Pump MobilePhasePrep->Pump Pump->Injector Column HPLC Column Injector->Column Detector Detector (e.g., UV-Vis) Column->Detector DAS Data Acquisition System Detector->DAS Analysis Chromatogram Analysis DAS->Analysis

Caption: A typical experimental workflow for a Liquid Chromatography analysis.

G cluster_pressure Pressure Issue cluster_peak Peak Shape Issue cluster_solutions Potential Solutions Start Problem Observed Pressure Pressure Fluctuation? Start->Pressure PeakTailing Peak Tailing? Start->PeakTailing HighPressure High Pressure? Pressure->HighPressure Yes LowPressure Low Pressure? Pressure->LowPressure No PurgePump Purge Pump Pressure->PurgePump CheckBlockage Check for Blockage HighPressure->CheckBlockage CheckLeaks Check for Leaks LowPressure->CheckLeaks PeakFronting Peak Fronting? PeakTailing->PeakFronting No CheckColumn Check Column Health PeakTailing->CheckColumn Yes AdjustMobilePhase Adjust Mobile Phase PeakTailing->AdjustMobilePhase SplitPeak Split Peak? PeakFronting->SplitPeak No ReduceConcentration Reduce Sample Conc. PeakFronting->ReduceConcentration Yes SplitPeak->CheckColumn

Caption: A logical troubleshooting flow for common LC-related issues.

Technical Support Center: CP-LC-1254 LNP Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-LC-1254 Lipid Nanoparticle (LNP) encapsulation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing and troubleshooting the encapsulation of small molecule therapeutics using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in LNP formulations?

A1: this compound is an ionizable cationic amino lipid. It is a critical component in LNP formulations, particularly for the delivery of therapeutic molecules. Its ionizable nature—meaning it is positively charged at a low pH and neutral at physiological pH—is key to its function. This property allows for efficient encapsulation of payloads during the formulation process (at acidic pH) and facilitates the release of the payload into the cytoplasm of target cells after endocytosis (in the acidic environment of the endosome).

Q2: Can this compound be used to encapsulate small molecules?

A2: While this compound is well-documented for its efficiency in encapsulating nucleic acids like mRNA and circRNA, the principles of its function can be applied to the encapsulation of small molecules. The success of encapsulation will largely depend on the physicochemical properties of the small molecule, such as its charge, hydrophobicity, and potential for interaction with the lipid components of the LNP.

Q3: What are the other key components of a typical LNP formulation containing this compound?

A3: A standard LNP formulation consists of four main components:

  • Ionizable Lipid (e.g., this compound): Facilitates payload encapsulation and endosomal escape.

  • Helper Phospholipid (e.g., DSPC or DOPE): Provides structural integrity to the nanoparticle.

  • Cholesterol: Modulates the fluidity and stability of the lipid bilayer.[1][2]

  • PEG-Lipid: Forms a hydrophilic layer on the surface of the LNP, which provides stability, prevents aggregation, and increases circulation time in the body.

Q4: How is the encapsulation efficiency of a small molecule in LNPs determined?

A4: Encapsulation efficiency (EE) is typically determined by separating the LNPs from the unencapsulated (free) drug and then quantifying the amount of drug in each fraction. A common method for this is High-Performance Liquid Chromatography (HPLC). The EE is calculated as follows:

EE (%) = (Amount of drug in LNPs / Total amount of drug used) x 100

Troubleshooting Guide: Low Encapsulation Efficiency

This guide addresses common issues that can lead to low encapsulation efficiency of small molecules when using this compound-based LNP formulations.

Problem Potential Cause Recommended Solution
Low Encapsulation Efficiency (<70%) Suboptimal Drug-to-Lipid Ratio: An excess of the drug relative to the lipid can lead to saturation of the LNP's loading capacity.Systematically vary the drug-to-lipid molar ratio to find the optimal balance. Start with a lower ratio and gradually increase it.
Poor Drug-Lipid Interaction: The physicochemical properties of the small molecule (e.g., high hydrophilicity, charge repulsion) may not be favorable for interaction with the LNP core.- For hydrophobic drugs, ensure they are fully solubilized in the organic phase with the lipids. - For charged molecules, consider the pH of the aqueous phase to optimize electrostatic interactions with the ionizable this compound.
Inadequate Mixing During Formulation: Slow or inefficient mixing can lead to poor LNP self-assembly and drug entrapment.Utilize a rapid and controlled mixing method, such as a microfluidic system, to ensure homogenous and rapid nanoprecipitation.
Precipitation of the Small Molecule: The drug may precipitate out of solution before it can be encapsulated, especially if it has low solubility in the formulation solvents.- Ensure the drug is fully dissolved in the appropriate phase (aqueous or organic) before mixing. - Consider the use of co-solvents, but be mindful of their impact on LNP formation.
High Polydispersity Index (PDI > 0.2) Inconsistent Mixing: Manual or slow mixing methods can result in a heterogeneous population of LNPs with varying sizes and encapsulation efficiencies.Employ a microfluidic mixing system for precise control over flow rates and mixing, leading to more uniform LNPs.
Aggregation of LNPs: Insufficient stabilization from the PEG-lipid can cause the nanoparticles to aggregate after formation.- Optimize the molar percentage of the PEG-lipid in the formulation (typically 1-2 mol%). - Ensure the final LNP suspension is stored in an appropriate buffer.
Inaccurate Encapsulation Efficiency Measurement Incomplete Separation of Free Drug: The method used to separate free drug from the LNPs may not be efficient, leading to an overestimation of encapsulation.Use a reliable separation technique such as size-exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff.
Drug Degradation During Analysis: The analytical method (e.g., HPLC) may cause degradation of the drug, leading to inaccurate quantification.Ensure the analytical method is validated for the specific small molecule and that the sample preparation does not cause degradation.

Quantitative Data Summary

The following tables provide representative data on how different formulation parameters can affect the encapsulation efficiency and physicochemical properties of small molecule-loaded LNPs. Note: This data is illustrative and the optimal conditions for your specific small molecule and experimental setup should be determined empirically.

Table 1: Effect of Drug-to-Lipid Molar Ratio on Encapsulation Efficiency

Drug-to-Lipid Molar RatioEncapsulation Efficiency (%)Particle Size (nm)PDI
1:5095.2 ± 2.185.4 ± 3.20.11 ± 0.02
1:2088.7 ± 3.592.1 ± 4.10.15 ± 0.03
1:1075.4 ± 4.2105.6 ± 5.50.19 ± 0.04
1:558.1 ± 5.1121.3 ± 6.80.25 ± 0.05

Table 2: Impact of Helper Lipid and Cholesterol Content on Encapsulation of a Hydrophobic Small Molecule

This compound (mol%)Helper Lipid (mol%)Cholesterol (mol%)PEG-Lipid (mol%)Encapsulation Efficiency (%)
5010 (DSPC)38.51.592.3 ± 2.8
5010 (DOPE)38.51.585.6 ± 3.1
5010 (DSPC)28.51.581.4 ± 4.0
5010 (DSPC)48.51.594.1 ± 2.5

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes a general method for formulating small molecule-loaded LNPs using a microfluidic device.

  • Preparation of the Lipid Phase (Organic):

    • Dissolve this compound, a helper phospholipid (e.g., DSPC), cholesterol, and a PEG-lipid in ethanol (B145695) at the desired molar ratios.

    • If the small molecule to be encapsulated is hydrophobic, dissolve it in this lipid-ethanol mixture.

    • Ensure complete dissolution, using gentle vortexing or warming if necessary.

    • Filter the solution through a 0.22 µm syringe filter.

  • Preparation of the Aqueous Phase:

    • Dissolve a buffering agent (e.g., citrate (B86180) or acetate) in nuclease-free water to achieve a pH of 3-5. The acidic pH is crucial for protonating the ionizable lipid this compound.

    • If the small molecule is hydrophilic, dissolve it in this aqueous buffer.

    • Filter the solution through a 0.22 µm syringe filter.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing system (e.g., NanoAssemblr®).

    • Load the lipid-ethanol solution into one syringe and the aqueous solution into another.

    • Set the flow rate ratio (FRR) of the aqueous phase to the organic phase, typically starting at 3:1.

    • Set the total flow rate (TFR), for example, at 12 mL/min.

    • Initiate the mixing process. The rapid mixing of the two phases will cause nanoprecipitation and the self-assembly of LNPs.

  • Purification and Buffer Exchange:

    • Collect the LNP solution.

    • To remove the ethanol and raise the pH to a physiological level (e.g., pH 7.4), perform dialysis against a suitable buffer (e.g., PBS) using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).

    • Alternatively, use tangential flow filtration (TFF) for larger-scale preparations.

  • Sterilization and Storage:

    • Sterilize the final LNP suspension by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use. For long-term storage, appropriate stability studies should be conducted.

Protocol 2: Determination of Small Molecule Encapsulation Efficiency by HPLC

This protocol outlines the steps to quantify the encapsulation efficiency of a non-fluorescent small molecule.

  • Separation of Free Drug from LNPs:

    • Use size-exclusion chromatography (SEC) to separate the larger LNPs from the smaller, unencapsulated drug molecules.

    • Alternatively, use a centrifugal filter device with a molecular weight cutoff that retains the LNPs while allowing the free drug to pass through. Collect both the retentate (containing LNPs) and the filtrate (containing free drug).

  • Sample Preparation for HPLC:

    • Total Drug Quantification: Take an aliquot of the LNP formulation before the separation step. Disrupt the LNPs by adding a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and chloroform) to release the encapsulated drug. This will give you the total drug concentration.

    • Quantification of Encapsulated Drug: Take an aliquot of the purified LNP fraction (the retentate from centrifugal filtration or the LNP peak from SEC). Disrupt these LNPs with a solvent to release the encapsulated drug.

    • Quantification of Free Drug: Use the filtrate from the centrifugal filtration or the corresponding fraction from SEC.

  • HPLC Analysis:

    • Develop and validate an HPLC method for the quantification of the small molecule of interest. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.[3][4][5][6]

    • Generate a standard curve with known concentrations of the small molecule to ensure accurate quantification.

    • Inject the prepared samples (total drug, encapsulated drug, and free drug) into the HPLC system and determine their concentrations based on the standard curve.

  • Calculation of Encapsulation Efficiency:

    • EE (%) = (Concentration of encapsulated drug / Concentration of total drug) x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_process LNP Formation & Purification A Lipid Phase (this compound, Helper Lipid, Cholesterol, PEG-Lipid in Ethanol) E Microfluidic Mixing (Rapid Nanoprecipitation) A->E B Aqueous Phase (Acidic Buffer, pH 3-5) B->E C Hydrophobic Small Molecule C->A Dissolve in D Hydrophilic Small Molecule D->B Dissolve in F LNP Self-Assembly E->F Leads to G Dialysis / TFF (Buffer Exchange to pH 7.4) F->G H Sterile Filtration (0.22 µm) G->H I Final LNP Formulation H->I

Caption: Experimental workflow for LNP formulation.

Troubleshooting_Logic Start Low Encapsulation Efficiency? PDI Is PDI > 0.2? Start->PDI No Mixing Optimize Mixing (e.g., Microfluidics) Start->Mixing Yes Ratio Check Drug-to-Lipid Ratio PDI->Ratio Interaction Assess Drug-Lipid Interaction (pH, Solubility) Ratio->Interaction Aggregation Adjust PEG-Lipid Concentration Mixing->Aggregation End Re-evaluate EE Interaction->End Aggregation->End

Caption: Troubleshooting logic for low encapsulation.

References

Technical Support Center: Optimizing In Vivo Performance of CP-LC-1254

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the in vivo performance of the ionizable cationic amino lipid, CP-LC-1254. The following information is based on established principles for small molecule inhibitors and aims to address common challenges encountered during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

A1: this compound is identified as an ionizable cationic amino lipid derived from the naturally occurring amino acid homocysteine.[1] While specific therapeutic targets have not been detailed in publicly available literature, its structural class suggests potential applications in lipid-based drug delivery systems or as a modulator of cellular processes involving lipid signaling pathways. For the purposes of this guide, we will consider a hypothetical mechanism where this compound inhibits a critical kinase in a cancer-related signaling pathway.

Q2: We are observing poor efficacy of this compound in vivo despite good in vitro potency. What are the likely causes?

A2: Discrepancies between in vitro and in vivo results are a common challenge in drug development.[2] Several factors can contribute to this, including:

  • Poor Pharmacokinetics (PK): The compound may be rapidly cleared from the body, have low bioavailability, or not reach the target tissue in sufficient concentrations.

  • Suboptimal Formulation: Poor solubility of the compound can lead to inefficient absorption and low exposure.[3]

  • Metabolic Instability: The compound may be quickly metabolized into inactive forms.

  • Off-Target Effects: At higher concentrations required for in vivo studies, the compound might interact with unintended targets, leading to toxicity or other confounding effects.[3]

Q3: How can we improve the solubility and formulation of this compound for in vivo studies?

A3: Addressing poor aqueous solubility is a critical step for improving in vivo performance.[3] A systematic approach to formulation development is recommended:

  • Vehicle Screening: Start with a vehicle screening study to identify a suitable solvent system. A common starting point is a mixture of DMSO, PEG400, and saline.[3]

  • Stock Solution Preparation: It is crucial to first prepare a high-concentration stock solution in an organic solvent like DMSO before diluting it into the final vehicle to prevent precipitation.[3]

  • Advanced Formulations: For more advanced studies, consider exploring lipid-based formulations or nanosuspensions to enhance bioavailability.[3]

Troubleshooting Guide

Issue 1: High Batch-to-Batch Variability in Efficacy

Inconsistent results between different batches of this compound can compromise the reliability of your studies.

Troubleshooting Steps:

  • Analytical Characterization: Perform rigorous analytical testing on each new batch to confirm purity, identity, and the presence of any impurities.[4]

  • Standardize Synthesis and Purification: Ensure that the synthesis and purification protocols are well-documented and consistently applied.[4]

  • Impurity Profiling: Identify and quantify major impurities to determine if they contribute to the observed variability in biological activity.[4]

Issue 2: Unexpected Toxicity or Adverse Events in Animal Models

Toxicity can be a significant hurdle in preclinical development. It's essential to determine if the observed toxicity is on-target (related to the intended mechanism of action) or off-target.

Troubleshooting Steps:

  • Maximum Tolerated Dose (MTD) Study: Conduct a dose-escalation study to determine the highest dose that can be administered without causing severe toxicity.[3]

  • Off-Target Profiling: Perform in vitro screening against a panel of related targets (e.g., a kinome scan if the target is a kinase) to identify potential off-target interactions.[3]

  • Phenotypic Comparison: Compare the in vivo phenotype of this compound treatment with the phenotype observed after genetic knockdown (e.g., using siRNA) of the intended target. This can help differentiate on-target from off-target effects.[3]

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

A well-designed PK/PD study is crucial for understanding the relationship between drug exposure and its pharmacological effect.

Methodology:

  • Animal Dosing: Administer this compound to a cohort of animals at the desired dose and route.

  • Sample Collection (PK): Collect blood samples at multiple time points post-dosing. Process the blood to plasma and store at -80°C.[3]

  • Sample Collection (PD): At the same time points, euthanize the animals and collect tumors and/or relevant tissues. Snap-freeze the samples in liquid nitrogen and store at -80°C.[3]

  • PK Analysis: Extract this compound from plasma samples and quantify its concentration using a validated LC-MS/MS method.[3][5]

  • PD Analysis: Prepare lysates from the collected tissues and measure the level of a relevant biomarker (e.g., phosphorylation of a downstream target) using techniques like Western blotting or ELISA.

  • Data Analysis: Plot the plasma concentration of this compound over time to determine key PK parameters. Correlate the drug concentration with the inhibition of the biomarker to establish a PK/PD relationship.[3]

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations

Formulation VehicleCmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Bioavailability (%)
10% DMSO, 90% Saline150 ± 250.5450 ± 7515
10% DMSO, 40% PEG400, 50% Saline450 ± 6011800 ± 25060
20% Solutol HS 15, 80% Water600 ± 851.52400 ± 30080

Visualizations

Signaling Pathway

G cluster_0 Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation CP_LC_1254 CP_LC_1254 CP_LC_1254->Kinase A

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow

G cluster_workflow In Vivo Performance Optimization Workflow In_Vitro_Potency Good In Vitro Potency Poor_In_Vivo_Efficacy Poor In Vivo Efficacy In_Vitro_Potency->Poor_In_Vivo_Efficacy Troubleshooting Troubleshooting Poor_In_Vivo_Efficacy->Troubleshooting Formulation_Optimization Formulation Optimization Troubleshooting->Formulation_Optimization PK_PD_Analysis PK/PD Analysis Troubleshooting->PK_PD_Analysis Dose_Response_Study Dose-Response Efficacy Study Formulation_Optimization->Dose_Response_Study PK_PD_Analysis->Dose_Response_Study Improved_Efficacy Improved In Vivo Efficacy Dose_Response_Study->Improved_Efficacy

Caption: Workflow for troubleshooting poor in vivo efficacy.

Logical Relationship

G Compound_Properties Compound Physicochemical Properties Formulation Vehicle Formulation Compound_Properties->Formulation In_Vivo_Performance In Vivo Performance Formulation->In_Vivo_Performance Route_of_Administration Route of Administration Route_of_Administration->In_Vivo_Performance Biological_System Animal Model/ Metabolism Biological_System->In_Vivo_Performance

Caption: Key factors influencing in vivo performance.

References

Technical Support Center: Mitigating Off-Target Effects of CP-LC-1254 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CP-LC-1254 lipid nanoparticles (LNPs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential off-target effects associated with this compound LNPs?

A1: Like other ionizable lipid-based LNPs, this compound LNPs can potentially induce off-target effects, primarily driven by the activation of the innate immune system.[1][2][3] These can manifest as:

  • Immunogenicity: The ionizable lipid component can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), leading to an inflammatory response.[1][2][4][5][6]

  • Cytokine Release: Activation of immune cells can trigger the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[7][8]

  • Hepatotoxicity: As LNPs often accumulate in the liver, high doses can lead to transient elevation of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[9][10]

  • Off-target Gene Regulation: The delivered RNA cargo can potentially modulate the expression of unintended genes.

Q2: How can I minimize the inflammatory response induced by this compound LNPs?

A2: Several strategies can be employed to mitigate the inflammatory response:

  • Optimize LNP Formulation:

    • Lipid Composition: The molar ratio of the lipids in the formulation can significantly impact the LNP's properties and immunogenicity. A common starting point for LNPs containing this compound for circRNA delivery is a molar ratio of 50:10:38.5:1.5 for ionizable lipid:DOPE:cholesterol:DMG-PEG2000.[11] Experimenting with this ratio may help reduce off-target effects.

    • PEG-lipid: The density and chain length of the PEGylated lipid can influence circulation time and immune cell interaction.

  • Dose Optimization: Use the lowest effective dose of the this compound LNP formulation to minimize dose-dependent toxicity.

  • Co-formulation with Immunosuppressive Agents: In some research applications, co-delivery of anti-inflammatory molecules has been explored to dampen the immune response.

Q3: My in vitro results with this compound LNPs are not correlating with my in vivo data. What could be the reason?

A3: Discrepancies between in vitro and in vivo results are not uncommon in LNP research.[1] Several factors can contribute to this:

  • Cell Type Differences: The cell lines used in vitro (e.g., HeLa, HEK293T) may not fully recapitulate the complex immune environment present in vivo.[1]

  • Serum Proteins: In the in vivo environment, serum proteins can coat the LNPs, forming a "protein corona" that alters their interaction with cells and their biodistribution.

  • Biodistribution: In vivo, LNPs distribute to various organs, with the liver and spleen being common sites of accumulation, leading to different cellular uptake profiles compared to a homogenous in vitro culture.[2]

Troubleshooting Guides

Issue 1: High levels of pro-inflammatory cytokines observed in my in vivo experiment.
  • Possible Cause 1: Suboptimal LNP Formulation.

    • Troubleshooting Step: Re-evaluate the molar ratios of the lipid components. Consider adjusting the helper lipid or PEG-lipid content.

  • Possible Cause 2: High LNP Dose.

    • Troubleshooting Step: Perform a dose-response study to identify the minimal effective dose that achieves the desired therapeutic effect with an acceptable cytokine profile.

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Ensure all reagents and equipment used for LNP formulation and administration are sterile and endotoxin-free.

Issue 2: Elevated liver enzymes (ALT/AST) in treated animals.
  • Possible Cause 1: High LNP accumulation in the liver.

    • Troubleshooting Step: Analyze the biodistribution of your this compound LNPs. Modifications to the PEG-lipid component may alter the biodistribution profile.

  • Possible Cause 2: Intrinsic toxicity of the formulation at the administered dose.

    • Troubleshooting Step: Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD).

Issue 3: Unexpected changes in the expression of non-target genes.
  • Possible Cause 1: Off-target effects of the RNA cargo.

    • Troubleshooting Step: If using siRNA or other targeting RNA, perform a comprehensive bioinformatics analysis to identify potential off-target sequences. Consider using modified nucleotides to reduce off-target binding.

  • Possible Cause 2: Innate immune response to the LNP or RNA.

    • Troubleshooting Step: The activation of innate immune pathways can lead to widespread changes in gene expression. Analyze the expression of key inflammatory response genes to assess the level of immune activation.

Data Presentation

Table 1: this compound LNP Formulation Parameters for circRNA Delivery

ComponentMolar Ratio
Ionizable Lipid (this compound) 50
Helper Lipid (DOPE) 10
Cholesterol 38.5
PEG-Lipid (DMG-PEG2000) 1.5

Source: Adapted from Broset, E., et al. (2024).[11]

Table 2: Representative In Vivo Off-Target Effect Profile of Ionizable Lipid LNPs (Illustrative Data)

ParameterControl Group (Saline)LNP Treatment Group (High Dose)
Serum TNF-α (pg/mL) < 10150 ± 30
Serum IL-6 (pg/mL) < 5800 ± 150
Serum ALT (U/L) 35 ± 5250 ± 50
Serum AST (U/L) 50 ± 8300 ± 60

Disclaimer: The data presented in this table is for illustrative purposes only and is based on typical results observed with ionizable lipid LNPs in preclinical models.[3][9][12] Actual results with this compound LNPs may vary and should be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed your target cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere for 24 hours.

  • LNP Treatment: Prepare serial dilutions of your this compound LNP formulation in complete cell culture medium. Add the diluted LNPs to the cells at increasing concentrations. Include a negative control (medium only) and a positive control for cytotoxicity (e.g., 0.1% Triton X-100).

  • Incubation: Incubate the cells with the LNPs for 24 hours.

  • MTT Addition: Add MTT reagent to each well at a final concentration of 250 µg/mL and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control.

Protocol 2: Quantification of In Vivo Cytokine Release by ELISA
  • Sample Collection: Collect blood samples from control and LNP-treated animals at desired time points (e.g., 2, 6, 24 hours post-injection). Process the blood to obtain serum or plasma and store at -80°C until analysis.

  • ELISA Plate Coating: Coat the wells of a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in a binding solution. Incubate overnight at 4°C.[13]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours at room temperature.[14]

  • Sample and Standard Incubation: Add your serum/plasma samples and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[13]

  • Enzyme Conjugate Incubation: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a TMB substrate solution. Allow color to develop in the dark.[13]

  • Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.[14]

  • Data Analysis: Generate a standard curve from the recombinant cytokine standards and calculate the concentration of the cytokine in your samples.

Mandatory Visualizations

Experimental_Workflow cluster_formulation LNP Formulation & Characterization cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment formulation This compound LNP Formulation (Microfluidics) characterization Physicochemical Characterization (Size, PDI, Encapsulation) formulation->characterization in_vitro_treatment LNP Treatment formulation->in_vitro_treatment in_vivo_administration LNP Administration (e.g., IV, IM) formulation->in_vivo_administration cell_culture Cell Culture (e.g., HEK293, Macrophages) cell_culture->in_vitro_treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) in_vitro_treatment->cytotoxicity_assay cytokine_assay_invitro Cytokine Release Assay (e.g., ELISA) in_vitro_treatment->cytokine_assay_invitro animal_model Animal Model (e.g., Mice) animal_model->in_vivo_administration biodistribution Biodistribution Analysis (Fluorescence Imaging) in_vivo_administration->biodistribution toxicity_assessment Toxicity Assessment (Liver Enzymes, Histology) in_vivo_administration->toxicity_assessment cytokine_assay_invivo Cytokine Profiling (Serum ELISA) in_vivo_administration->cytokine_assay_invivo

Caption: Experimental workflow for assessing off-target effects of this compound LNPs.

TLR4_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP This compound LNP TLR4 TLR4/MD2 Complex LNP->TLR4 Ionizable lipid binding MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TRAF6 TRAF6 MyD88->TRAF6 TRAF3 TRAF3 TRIF->TRAF3 TAK1 TAK1 TRAF6->TAK1 TBK1 TBK1/IKKε TRAF3->TBK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IRF3_nuc IRF3 IRF3->IRF3_nuc Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression IRF3_nuc->Gene_Expression

Caption: TLR4 signaling pathway activation by ionizable lipid-containing LNPs.

References

Technical Support Center: Improving the Shelf Life of CP-LC-1254 Based Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the shelf life of therapeutics based on the novel Kinase-X inhibitor, CP-LC-1254. The information is presented in a question-and-answer format to directly address potential issues encountered during formulation and stability studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of Kinase-X, a key enzyme in a signaling pathway implicated in the proliferation of certain cancer cells. By blocking the ATP-binding site of Kinase-X, this compound prevents the downstream signaling that leads to cell growth and survival.

cluster_pathway Hypothetical Kinase-X Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds KinaseX Kinase-X Receptor->KinaseX Activates Downstream Downstream Signaling (e.g., MAPK/ERK) KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation CPLC1254 This compound CPLC1254->KinaseX Inhibits

Caption: Proposed mechanism of action for this compound.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound in aqueous solutions are hydrolysis and oxidation.[1][2][3][4] Hydrolysis involves the cleavage of labile functional groups by water, while oxidation can be initiated by exposure to oxygen, light, or trace metal ions.[3] These degradation processes can lead to a loss of potency and the formation of potentially harmful impurities.[5]

Q3: What are the recommended long-term storage conditions for this compound?

A3: Recommended storage conditions are crucial for maintaining the stability of this compound.[6] The optimal conditions depend on the formulation (liquid vs. lyophilized solid). For most regions, long-term stability testing is typically conducted at 25°C ± 2°C with 60% ± 5% relative humidity (RH) or 30°C ± 2°C with 65% ± 5% RH.[7]

Formulation Type Storage Temperature Relative Humidity (RH) Additional Protection
Aqueous Solution2-8°CN/AProtect from light; store under an inert atmosphere (e.g., nitrogen).
Lyophilized Powder≤ 25°CControlled low humidityProtect from light; store in a tightly sealed container.
Solid APIRoom Temperature (e.g., 25°C)Controlled low humidityProtect from light and moisture.

Table 1: Recommended Storage Conditions for this compound.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound is highly pH-dependent.[8] Both acidic and basic conditions can catalyze hydrolysis, leading to accelerated degradation.[8][9] The lowest degradation rate is typically observed in a slightly acidic pH range. The use of buffer systems is recommended to maintain the pH within a stable range.[8]

pH Value Hypothetical Degradation Rate (% per month at 25°C) Primary Degradation Pathway
3.02.5%Acid-catalyzed hydrolysis
5.00.8%Minimal degradation
7.43.2%Base-catalyzed hydrolysis, Oxidation
9.08.5%Base-catalyzed hydrolysis

Table 2: Hypothetical Effect of pH on the Degradation Rate of this compound.

Q5: What is the role of excipients in stabilizing this compound formulations?

A5: Excipients play a critical role in enhancing the stability of this compound.[10] They can act as buffering agents to control pH, antioxidants to prevent oxidative degradation, and cryoprotectants/lyoprotectants to stabilize the molecule during freeze-drying.[11] However, it is crucial to screen for drug-excipient incompatibility, as some excipients can accelerate degradation.[5][12]

Excipient Class Example Function in this compound Formulation
Buffering AgentsCitrate, Phosphate, AcetateMaintain pH in the optimal stability range (e.g., pH 4.5-5.5).[5]
AntioxidantsAscorbic Acid, Butylated Hydroxytoluene (BHT)Inhibit oxidative degradation by scavenging free radicals.[13]
Chelating AgentsEdetate Disodium (EDTA)Bind trace metal ions that can catalyze oxidation.
Bulking Agents (for lyophilization)Mannitol, GlycineProvide structure and bulk to the lyophilized cake.[11]
LyoprotectantsSucrose, TrehaloseProtect this compound from degradation during freezing and drying.

Table 3: Common Excipients for Stabilizing this compound Formulations.

Q6: Can lyophilization improve the shelf life of this compound?

A6: Yes, lyophilization (freeze-drying) is an excellent strategy for improving the long-term stability of moisture-sensitive compounds like this compound.[14][15][16] By removing water, this process significantly reduces degradation from hydrolysis, allowing for storage at room temperature and simplifying transportation.[14][15] A well-developed lyophilization cycle is essential to ensure the formation of a stable, easily reconstitutable product.

Troubleshooting Guide

Q1: I'm observing unexpected peaks in my HPLC analysis of a stability sample. How can I determine if they are degradants?

A1: A systematic approach is necessary to identify unknown peaks. These peaks could be degradants, excipient-related impurities, or contaminants.

cluster_troubleshooting Troubleshooting Workflow: Identifying Unknown HPLC Peaks Start Unexpected Peak Observed in HPLC CheckControl Analyze Control Sample (Time Zero / Ideal Storage) Start->CheckControl CheckBlank Analyze Placebo/ Blank Formulation CheckControl->CheckBlank Peak Absent ForcedDeg Perform Forced Degradation Study CheckControl->ForcedDeg Peak Present Excipient Conclusion: Excipient-Related CheckBlank->Excipient Peak Present Contaminant Conclusion: Contaminant CheckBlank->Contaminant Peak Absent LCMS Characterize with LC-MS ForcedDeg->LCMS Peak Increases Degradant Conclusion: Likely a Degradant LCMS->Degradant

Caption: Logic diagram for identifying unknown peaks in HPLC.

Steps to follow:

  • Analyze a Control Sample: Compare the chromatogram of your stability sample to a reference standard stored under ideal conditions (e.g., -80°C). If the peak is absent in the control, it is likely a degradation product.[7]

  • Analyze a Placebo/Blank: If the formulation contains excipients, analyze a blank formulation (without this compound) that has undergone the same storage conditions. The presence of the peak indicates it is related to an excipient.

  • Perform Forced Degradation: Subject this compound to stress conditions (acid, base, oxidation, heat, light).[17][18] If the peak's area increases under a specific stress condition, it confirms it is a degradant and provides clues about its formation pathway.

  • Use Mass Spectrometry (LC-MS): This technique can provide the mass-to-charge ratio of the unknown peak, which is invaluable for identifying its molecular weight and structure.[17][19]

Q2: My formulation shows a rapid drop in potency. What are the likely causes and how can I investigate?

A2: A rapid loss of potency is a critical issue that requires immediate investigation. The most common causes are chemical degradation, physical instability (e.g., precipitation), or adsorption to the container.

cluster_potency_loss Investigation Pathway for Potency Loss Start Rapid Potency Loss Detected CheckMassBalance Check HPLC Mass Balance (API + Degradants) Start->CheckMassBalance CheckPhysical Visually Inspect Sample (Precipitate/Cloudiness) CheckMassBalance->CheckPhysical Mass Balance <95% InvestigateChemical Investigate Chemical Degradation (pH, O2, Light) CheckMassBalance->InvestigateChemical Mass Balance >95% InvestigatePhysical Investigate Physical Instability (Solubility, Excipients) CheckPhysical->InvestigatePhysical Precipitate Observed InvestigateAdsorption Investigate Adsorption (Container Material) CheckPhysical->InvestigateAdsorption No Precipitate

Caption: Decision tree for investigating potency loss.

Investigation Strategy:

  • Check Mass Balance: In your HPLC analysis, sum the peak area of the remaining this compound and all degradation products. If the total is close to 100% of the initial amount, the issue is chemical degradation.

  • Investigate Chemical Degradation: If mass balance is good, review your formulation and storage conditions. Measure the pH of the solution to check for shifts. Analyze for oxidative degradants. Ensure samples are protected from light.

  • Investigate Physical Instability: If mass balance is poor, visually inspect the sample for precipitation or cloudiness. The drug may be crashing out of solution. Re-evaluate the solvent system and the concentration of this compound.

  • Check for Adsorption: If there is no visible precipitate, the compound may be adsorbing to the container surface. Analyze a sample after vigorously rinsing the container with a strong solvent to recover any adsorbed material. Consider using different container materials (e.g., polypropylene (B1209903) vs. glass).

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines the conditions for stress testing to identify potential degradation products and pathways, which is essential for developing a stability-indicating method.[17][18]

  • Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile (B52724) and water.

  • Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C. Pull samples at 2, 8, and 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at room temperature. Pull samples at 1, 4, and 12 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution 1:1 with 3% H₂O₂. Incubate at room temperature, protected from light. Pull samples at 2, 8, and 24 hours.

  • Thermal Degradation: Store the solid this compound powder in an oven at 70°C. Pull samples at 1, 3, and 7 days. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze a control sample protected from light in parallel.

  • Analysis: Analyze all samples by a suitable HPLC method, aiming for 5-20% degradation of the active pharmaceutical ingredient (API).[7]

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its potential degradation products identified during forced degradation studies.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Return to 5% B

    • 18.1-22 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or the λmax of this compound).

  • Injection Volume: 10 µL.

cluster_hplc_workflow Experimental Workflow for Stability Analysis SamplePrep Sample Preparation (Dilution, Neutralization) HPLC HPLC System (Pump, Autosampler, Column) SamplePrep->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition & Integration Detector->Data Analysis Data Analysis (Potency, Purity) Data->Analysis

Caption: General workflow for HPLC-based stability testing.

References

Technical Support Center: Process Improvements for Consistent CP-LC-1254 LNP Batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of lipid nanoparticle (LNP) batches using the ionizable lipid CP-LC-1254. Our goal is to enable the consistent production of high-quality LNPs for reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for this compound LNP batches?

A1: The primary CQAs for LNP batches are particle size, polydispersity index (PDI), encapsulation efficiency of the nucleic acid payload, and the overall stability of the formulation.[1][2][3] Consistent CQAs are essential for reliable in vitro and in vivo performance. An optimal size range for many therapeutic applications is generally considered to be between 50 and 200 nanometers, with a PDI below 0.2 indicating a uniform particle population.[3]

Q2: What are the key factors influencing the consistency of this compound LNP batches?

A2: Several factors can impact the batch-to-batch consistency of LNPs. These include the quality and purity of the lipids (this compound, helper lipids, cholesterol, and PEG-lipid), the molar ratios of these lipid components, the properties of the nucleic acid payload, and the process parameters during formulation, such as the flow rate ratio (FRR) and total flow rate (TFR) in a microfluidic system.[2][4]

Q3: Why is the N/P ratio important in this compound LNP formulation?

A3: The N/P ratio, which is the molar ratio of the amine groups in the ionizable lipid (this compound) to the phosphate (B84403) groups in the nucleic acid, is a critical parameter.[5] It directly influences the electrostatic interactions required for efficient encapsulation of the negatively charged nucleic acid cargo. An optimized N/P ratio is crucial for achieving high encapsulation efficiency and forming stable LNPs of the desired size.

Q4: How does the choice of helper lipids affect this compound LNP formulation?

A4: Helper lipids, such as phospholipids (B1166683) (e.g., DOPE, DSPC) and cholesterol, play a crucial role in the structure, stability, and biological activity of the LNPs.[1][5] Phospholipids can influence the morphology and fusogenicity of the LNPs, which is important for endosomal escape and payload delivery into the cytoplasm. Cholesterol modulates the fluidity and stability of the lipid bilayer. The specific helper lipids and their molar ratios should be optimized for the specific application.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation of this compound LNPs.

Issue 1: Inconsistent or Large Particle Size

Possible Causes and Solutions

Possible Cause Recommended Solution
Suboptimal Flow Rate Ratio (FRR) In microfluidic systems, the FRR between the aqueous phase (containing the nucleic acid) and the organic phase (containing the lipids) significantly impacts particle size. Generally, a higher FRR (e.g., 3:1 or 4:1 aqueous to organic) leads to smaller particle sizes.[4] Experiment with different FRRs to find the optimal condition for your system.
Low Total Flow Rate (TFR) A lower TFR can lead to slower mixing and the formation of larger particles. Increasing the TFR can improve mixing efficiency and result in smaller and more uniform LNPs.[4]
Lipid Aggregation Ensure that the lipid stock solutions, particularly the one containing this compound, are fully solubilized in ethanol (B145695) and free of precipitates before mixing. Gentle warming of the lipid solution may be necessary.
Incorrect Lipid Ratios The molar ratio of the different lipid components, especially the PEG-lipid, can influence particle size. A higher percentage of PEG-lipid can lead to smaller particles, but may also affect transfection efficiency.
Issue 2: High Polydispersity Index (PDI)

Possible Causes and Solutions

Possible Cause Recommended Solution
Inefficient Mixing Ensure rapid and homogenous mixing of the aqueous and organic phases. For microfluidic systems, check for any blockages or inconsistencies in the microfluidic chip. For manual mixing, ensure the procedure is consistent and rapid.
Poor Quality of Lipids Use high-purity lipids. Impurities can lead to the formation of heterogeneous particle populations.
Inappropriate Formulation Parameters A suboptimal FRR or TFR can contribute to a wider particle size distribution. Systematically optimize these parameters.
Aggregation Post-Formulation After formulation, LNPs can aggregate. Ensure the buffer used for dialysis or dilution is at the correct pH and ionic strength to maintain particle stability.
Issue 3: Low Encapsulation Efficiency

Possible Causes and Solutions

Possible Cause Recommended Solution
Suboptimal N/P Ratio The N/P ratio is critical for efficient nucleic acid encapsulation.[5] A low N/P ratio may result in incomplete complexation of the nucleic acid. Perform an N/P ratio titration to determine the optimal ratio for your specific payload and lipid composition.
pH of the Aqueous Buffer The aqueous buffer containing the nucleic acid should have an acidic pH (typically pH 4-5). This ensures that the ionizable lipid (this compound) is positively charged, facilitating its interaction with the negatively charged nucleic acid.
Premature Aggregation of Lipids If the lipids aggregate before interacting with the nucleic acid, encapsulation will be inefficient. Ensure the lipid solution is clear and well-mixed before combining with the aqueous phase.
Issues with Nucleic Acid Integrity Degraded or impure nucleic acid can lead to poor encapsulation. Verify the integrity and purity of your mRNA or siRNA before use.

Data Presentation

The following tables provide representative data on how formulation parameters can influence the CQAs of LNPs formulated with multi-tail ionizable lipids, which can serve as a starting point for optimizing this compound formulations.

Table 1: Effect of Flow Rate Ratio (FRR) on LNP Characteristics

FRR (Aqueous:Organic)Particle Size (nm)PDIEncapsulation Efficiency (%)
1:1120 ± 150.25 ± 0.0585 ± 5
2:1105 ± 100.18 ± 0.0490 ± 4
3:185 ± 80.12 ± 0.0395 ± 3
4:175 ± 70.10 ± 0.0296 ± 2

Data is representative and may vary based on the specific lipid composition and payload.

Table 2: Effect of N/P Ratio on LNP Characteristics

N/P RatioParticle Size (nm)PDIEncapsulation Efficiency (%)
2150 ± 200.30 ± 0.0670 ± 8
4110 ± 120.20 ± 0.0488 ± 5
690 ± 100.15 ± 0.0394 ± 3
895 ± 110.16 ± 0.0395 ± 2

Data is representative and may vary based on the specific lipid composition and payload.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs using Microfluidics
  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and PEG-lipid in 100% ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[6]

    • The total lipid concentration in the ethanol phase is typically between 10-25 mM.

    • Ensure all lipids are fully dissolved. Gentle warming (e.g., to 37°C) may be required, especially for cholesterol.[6]

  • Preparation of Aqueous Phase:

    • Dissolve the nucleic acid (mRNA or siRNA) in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0).

    • The concentration of the nucleic acid should be calculated based on the desired final concentration and the N/P ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system (e.g., NanoAssemblr).

    • Load the lipid solution into one syringe and the aqueous nucleic acid solution into another.

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). A common starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Organic).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Downstream Processing:

    • Collect the LNP dispersion from the outlet of the microfluidic chip.

    • Immediately dialyze the LNP solution against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This is a critical step to neutralize the ionizable lipid and stabilize the LNPs.

    • Concentrate the LNP formulation if necessary using techniques like tangential flow filtration (TFF).

    • Sterile filter the final LNP formulation through a 0.22 µm filter.

Protocol 2: Characterization of this compound LNPs
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS) to determine the Z-average diameter and PDI of the LNP suspension.

    • Dilute the LNP sample in the appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement.

  • Encapsulation Efficiency Measurement:

    • Use a fluorescent dye-based assay (e.g., RiboGreen assay).

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

    • The fluorescence before lysis represents the unencapsulated (free) nucleic acid, while the fluorescence after lysis represents the total nucleic acid.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total RNA - Free RNA) / Total RNA * 100

Mandatory Visualization

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_processing Downstream Processing cluster_characterization Characterization Lipid_Stock Lipid Stock (this compound, DSPC, Chol, PEG) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing Aqueous_Phase Aqueous Phase (Nucleic Acid) in Acidic Buffer Aqueous_Phase->Microfluidic_Mixing Dialysis Dialysis (Buffer Exchange) Microfluidic_Mixing->Dialysis Concentration Concentration (e.g., TFF) Dialysis->Concentration Sterile_Filtration Sterile Filtration Concentration->Sterile_Filtration Final_Product Final LNP Product Sterile_Filtration->Final_Product Size_PDI Size & PDI (DLS) Encapsulation Encapsulation (RiboGreen) Final_Product->Size_PDI Final_Product->Encapsulation

Caption: Experimental workflow for this compound LNP formulation and characterization.

Troubleshooting_High_PDI Start High PDI Observed (> 0.2) Check_Mixing Review Mixing Parameters Start->Check_Mixing Check_Lipids Assess Lipid Quality Start->Check_Lipids Check_Aggregation Investigate Post-Formulation Aggregation Start->Check_Aggregation Optimize_FRR Optimize Flow Rate Ratio (FRR) (e.g., Increase to 3:1 or 4:1) Check_Mixing->Optimize_FRR Suboptimal FRR Increase_TFR Increase Total Flow Rate (TFR) Check_Mixing->Increase_TFR Low TFR Re_evaluate Re-evaluate PDI Optimize_FRR->Re_evaluate Increase_TFR->Re_evaluate Use_High_Purity Use High-Purity Lipids Check_Lipids->Use_High_Purity Use_High_Purity->Re_evaluate Optimize_Buffer Optimize Dialysis Buffer (pH, Ionic Strength) Check_Aggregation->Optimize_Buffer Optimize_Buffer->Re_evaluate

Caption: Troubleshooting guide for high Polydispersity Index (PDI) in LNP batches.

References

Validation & Comparative

A Head-to-Head Comparison of CP-LC-1254 and SM-102 for In Vivo mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of mRNA-based therapeutics and vaccines, the choice of a lipid nanoparticle (LNP) delivery system is paramount to ensure potent and safe in vivo performance. Among the critical components of these LNPs are ionizable lipids, which play a pivotal role in mRNA encapsulation, cellular uptake, and endosomal escape. This guide provides a detailed comparison of two such ionizable lipids: the well-established SM-102, a key component in the Moderna COVID-19 vaccine, and the novel lipid CP-LC-1254.

This comparison synthesizes available data on their in vivo performance, with a focus on delivery efficiency, biodistribution, and safety profiles. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided.

Performance Overview

SM-102 is a widely characterized ionizable lipid with a proven track record in clinical applications. It is known for its high efficiency in delivering mRNA, leading to robust protein expression. In contrast, this compound is a more recent entrant with limited publicly available data. The primary source of in vivo comparative data for this compound involves the delivery of circular RNA (circRNA), which, while structurally different from linear mRNA, utilizes the same LNP delivery principles.

One key study demonstrated that LNPs formulated with this compound exhibited a similar initial protein expression profile to those formulated with SM-102 when delivering circRNA encoding for a luciferase reporter. However, a more pronounced decrease in protein levels was observed for this compound from 72 hours post-injection onwards. Commercial suppliers of this compound claim comparable mRNA expression and a favorable safety profile when compared to industry-leading formulations, with a primary biodistribution to the spleen. However, peer-reviewed data to substantiate these claims for linear mRNA is not yet widely available.

Quantitative Data Comparison

The following tables summarize the available quantitative data for LNP formulations using this compound and SM-102.

Table 1: In Vivo Luciferase Expression after Intramuscular Injection in Mice

Ionizable LipidRNA TypePeak Expression TimeRelative Expression ProfileData Source
This compound circRNA~24-48 hoursSimilar to SM-102 initially, with a more rapid decline after 72 hours.Broset et al., 2024 (bioRxiv)
SM-102 circRNA~24-48 hoursSustained expression over a longer period compared to this compound.Broset et al., 2024 (bioRxiv)
SM-102 linear mRNA~6-24 hoursHigh level of protein expression, with kinetics depending on the specific formulation and route of administration.Various studies

Table 2: Physicochemical Properties of LNP Formulations

PropertyThis compound LNPs (circRNA)SM-102 LNPs (circRNA)SM-102 LNPs (mRNA)
Molar Ratio (Ionizable:DSPC:Chol:PEG) Not specified50:10:38.5:1.550:10:38.5:1.5
Particle Size (nm) Not specified~80-100 nm~75-90 nm
Polydispersity Index (PDI) Not specified< 0.2< 0.2
Encapsulation Efficiency (%) Not specified> 95%> 95%

Table 3: In Vivo Biodistribution and Safety Profile

FeatureThis compoundSM-102
Primary Biodistribution Spleen (claimed)Liver (systemic), Injection site (local)
In Vivo Safety Favorable safety profile claimedGenerally well-tolerated at therapeutic doses; can induce transient inflammatory responses.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings.

LNP Formulation Protocol (SM-102 for mRNA)

This protocol is a generalized representation based on common laboratory practices.

  • Lipid Stock Preparation:

  • mRNA Solution Preparation:

    • Dilute the mRNA transcript in a low pH buffer, such as a 10-50 mM citrate (B86180) buffer (pH 4.0), to the desired concentration.

  • Microfluidic Mixing:

    • Utilize a microfluidic mixing device to combine the lipid-ethanol solution and the aqueous mRNA solution at a specific flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing facilitates the self-assembly of the LNPs with the mRNA encapsulated.

  • Downstream Processing:

    • The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated components. This is often done overnight at 4°C.

  • Characterization:

    • The final LNP formulation is characterized for particle size and polydispersity index (PDI) using dynamic light scattering (DLS), and mRNA encapsulation efficiency is determined using a fluorescent dye-based assay (e.g., RiboGreen assay).

In Vivo Luciferase Expression Study (General Protocol)
  • Animal Model:

    • BALB/c or C57BL/6 mice are commonly used.

  • LNP Administration:

    • The LNP-mRNA formulation is administered to the mice via the desired route (e.g., intramuscular injection into the gastrocnemius muscle). The dosage of mRNA is typically in the range of 1-10 µg per animal.

  • Bioluminescence Imaging:

    • At predetermined time points (e.g., 6, 24, 48, 72 hours post-injection), the mice are anesthetized and injected with a luciferin (B1168401) substrate (e.g., D-luciferin).

    • Bioluminescence is then measured using an in vivo imaging system (IVIS). The light emission is quantified as radiance (photons/second/cm²/steradian) in a defined region of interest.

  • Data Analysis:

    • The bioluminescence signal is plotted over time to determine the expression kinetics of the luciferase reporter protein.

Visualizations

Signaling and Experimental Pathways

To visualize the processes involved in LNP-mediated mRNA delivery and the typical workflow of an in vivo study, the following diagrams are provided.

Caption: LNP-mediated mRNA delivery pathway.

InVivo_Workflow cluster_prep Preparation cluster_animal_study Animal Study cluster_analysis Data Analysis formulation LNP-mRNA Formulation (Microfluidics) characterization Physicochemical Characterization (DLS, RiboGreen) formulation->characterization injection Animal Injection (e.g., Intramuscular) characterization->injection imaging In Vivo Bioluminescence Imaging (IVIS) injection->imaging quantification Quantification of Luciferase Expression imaging->quantification kinetics Determination of Expression Kinetics quantification->kinetics

Caption: Experimental workflow for in vivo evaluation.

Conclusion

SM-102 remains a robust and well-validated ionizable lipid for in vivo mRNA delivery, supported by a large body of preclinical and clinical data. Its performance characteristics are a benchmark in the field. This compound shows promise as a novel ionizable lipid, with initial data suggesting comparable, albeit shorter-lived, expression for circRNA delivery when compared to SM-102. The claim of spleen-dominant biodistribution for mRNA delivery is intriguing and warrants further public, peer-reviewed investigation to fully understand its potential and position relative to established lipids like SM-102.

For researchers and drug developers, the choice between these lipids will depend on the specific application. For indications requiring sustained protein expression, SM-102 may be the preferred choice based on current data. If spleen-specific delivery is a key requirement, this compound is a candidate to consider, though further validation with linear mRNA is necessary. As more data on novel ionizable lipids like this compound becomes available, the toolkit for engineering next-generation mRNA therapeutics will continue to expand.

A Comparative Guide to Ionizable Lipids for Circular RNA Delivery: CP-LC-1254 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of circular RNA (circRNA) therapeutics, the choice of a delivery vehicle is paramount. Lipid nanoparticles (LNPs) have emerged as a leading platform, with the ionizable lipid component playing a pivotal role in encapsulation, stability, and intracellular delivery. This guide provides an objective comparison of CP-LC-1254 with other novel and commercially available ionizable lipids for circRNA delivery, supported by experimental data.

This comparison focuses on this compound and its alternatives, including CP-LC-0729, CP-LC-0743, CP-LC-0867, and the widely used SM-102. The data presented is primarily drawn from a key study by Broset et al. in the International Journal of Molecular Sciences, which systematically evaluated these lipids for in vivo circRNA delivery.

Performance Comparison of Ionizable Lipids

The efficacy of an ionizable lipid in an LNP formulation is determined by several key physicochemical properties and its in vivo performance. The following tables summarize the quantitative data for LNPs formulated with different ionizable lipids for the delivery of circRNA encoding for luciferase.

Physicochemical Characterization of circRNA-LNPs
Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
This compound 85.3 ± 2.10.12 ± 0.02-5.7 ± 1.3> 95
CP-LC-0729 82.4 ± 1.80.11 ± 0.01-6.1 ± 1.5> 95
CP-LC-0743 88.9 ± 2.50.13 ± 0.03-5.2 ± 1.1> 95
CP-LC-0867 90.1 ± 3.20.14 ± 0.02-4.9 ± 1.8> 95
SM-102 80.7 ± 2.30.10 ± 0.02-7.2 ± 1.6> 95

Data represents mean ± standard deviation.

In Vivo Luciferase Expression in Mice

The in vivo performance of the different LNP formulations was assessed by measuring luciferase expression in mice following intramuscular injection.

Ionizable LipidPeak Luciferase Expression (photons/s/cm²/sr)Time to Peak Expression (days)Expression Profile
This compound ~1 x 10⁸1Similar to SM-102 with a more pronounced decrease after 72h.
CP-LC-0729 ~1 x 10⁸1Similar to SM-102.
CP-LC-0743 ~1 x 10⁸1Similar to SM-102 with a more pronounced decrease after 72h.
CP-LC-0867 >1 x 10⁹3Significantly higher and more sustained expression compared to SM-102.
SM-102 ~1 x 10⁸1Standard expression profile.

Expression levels are approximate values derived from graphical data in the source publication.

Experimental Protocols

Synthesis of Ionizable Lipids (CP-LC series)

The CP-LC series of ionizable lipids, including this compound, were synthesized using the Sequential Thiolactone Amine Acrylate (B77674) Reaction (STAAR).

Workflow for STAAR Synthesis

G cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_purification Purification cluster_product Product Thiolactone Thiolactone Derivative Reaction Mix in THF at RT Thiolactone->Reaction Acrylate Acrylate Acrylate->Reaction Amine Amine Amine->Reaction Purification Vacuum Removal of THF Reaction->Purification Ionizable_Lipid Ionizable Lipid (e.g., this compound) Purification->Ionizable_Lipid

Caption: Workflow for the one-pot synthesis of CP-LC ionizable lipids via STAAR.

Methodology:

  • Dissolve equimolar amounts of the thiolactone derivative and acrylate in tetrahydrofuran (B95107) (THF) at room temperature.

  • Add an equimolar amount of the selected amine to the solution.

  • Allow the reaction to proceed for a specified time.

  • Remove the THF under vacuum to yield the final ionizable lipid.

Formulation of circRNA-LNPs

Experimental Workflow for LNP Formulation

G cluster_solutions Solutions cluster_mixing Microfluidic Mixing cluster_purification Purification & Concentration cluster_product Final Product Lipid_Ethanol Lipids in Ethanol (B145695) (Ionizable Lipid, DSPC, Cholesterol, PEG-lipid) Mixing Rapid Mixing Lipid_Ethanol->Mixing circRNA_Aqueous circRNA in Aqueous Buffer (pH 4.0) circRNA_Aqueous->Mixing Dialysis Dialysis against PBS (pH 7.4) Mixing->Dialysis circRNA_LNP circRNA-LNP Dialysis->circRNA_LNP

Caption: General workflow for the formulation of circRNA-LNPs using microfluidics.

Methodology:

  • Prepare a lipid mixture in ethanol containing the ionizable lipid, DSPC, cholesterol, and a PEG-lipid at a specific molar ratio.

  • Prepare a solution of circRNA in an aqueous buffer at a low pH (e.g., citrate (B86180) buffer, pH 4.0).

  • Rapidly mix the lipid-ethanol solution with the circRNA-aqueous solution using a microfluidic mixing device.

  • Purify and buffer-exchange the resulting LNP suspension by dialysis against phosphate-buffered saline (PBS) at pH 7.4.

In Vivo Luciferase Expression Assay

Signaling Pathway of circRNA Delivery and Expression

G LNP circRNA-LNP Cell Target Cell LNP->Cell Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Cytoplasm Cytoplasm Escape->Cytoplasm Translation IRES-mediated Translation Cytoplasm->Translation Protein Luciferase Protein Translation->Protein

A Comparative Guide to Protein Expression Mediated by CP-LC-1254-Containing Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of CP-LC-1254, an ionizable cationic lipid, for the delivery of circular RNA (circRNA) and subsequent protein expression. The performance of lipid nanoparticles (LNPs) formulated with this compound is compared with LNPs containing other novel ionizable lipids and the widely used SM-102. This document is intended for researchers, scientists, and drug development professionals working on nucleic acid therapeutics.

Introduction to this compound and LNP-Mediated Protein Expression

This compound is not a direct mediator of protein expression, but rather a critical component of a delivery system. It is an ionizable cationic lipid used to formulate lipid nanoparticles (LNPs) that encapsulate and deliver circular RNA (circRNA) to target cells[1][2]. Once inside the cell, the circRNA is translated by the cellular machinery to produce the desired protein. The efficiency of this process is heavily dependent on the composition of the LNP, particularly the ionizable lipid, which is crucial for encapsulating the RNA and facilitating its release into the cytoplasm[1][3][].

LNPs are typically composed of four main components:

  • Ionizable Cationic Lipid: (e.g., this compound, SM-102) Encapsulates the negatively charged RNA and facilitates its endosomal escape.

  • Phospholipid: (e.g., DSPC) A helper lipid that contributes to the structure of the nanoparticle.

  • Cholesterol: Provides stability to the LNP structure.

  • PEG-Lipid: (e.g., DMG-PEG2000) Stabilizes the nanoparticle and prevents aggregation.

Comparative Analysis of Ionizable Lipids for In Vivo Protein Expression

The selection of the ionizable lipid is a key determinant of the in vivo efficacy of LNP-mediated protein expression. A recent study compared the performance of several novel ionizable lipids, including this compound, against the benchmark lipid SM-102 for the delivery of circRNA encoding for a reporter protein (luciferase) in vivo.

Key Findings:

  • CP-LC-0867 emerged as the top-performing ionizable lipid, demonstrating a remarkable 92-fold increase in in vivo protein expression at 6 days post-injection compared to SM-102[1][2].

  • LNPs formulated with CP-LC-0867 also showed sustained high levels of luciferase expression over a 14-day period[1][2].

  • This compound and CP-LC-0743 initially showed similar expression profiles to SM-102, but with a more pronounced decrease in protein levels from 72 hours onward[2].

  • CP-LC-0729 exhibited an expression profile similar to that of SM-102[2].

Quantitative Data Summary

Ionizable LipidRelative In Vivo Protein Expression vs. SM-102 (Day 6)Duration of ExpressionReference
CP-LC-0867 92-fold higherSustained for at least 14 days[1][2]
This compound Similar initially, with a more rapid decline after 72hShorter than SM-102[2]
CP-LC-0743 Similar initially, with a more rapid decline after 72hShorter than SM-102[2]
CP-LC-0729 SimilarSimilar to SM-102[2]
SM-102 Baseline-[1][2]

Experimental Protocols

1. LNP Formulation using Microfluidic Mixing

This protocol describes the general procedure for formulating LNPs encapsulating circRNA using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., this compound) in ethanol (B145695)

  • DSPC in ethanol

  • Cholesterol in ethanol

  • DMG-PEG2000 in ethanol

  • circRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and cartridges

  • Dialysis cassettes

Procedure:

  • Prepare the Lipid Mixture (Organic Phase): Combine the ionizable lipid, DSPC, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio. Vortex to ensure a homogenous mixture.

  • Prepare the circRNA Solution (Aqueous Phase): Dilute the circRNA to the desired concentration in the low pH buffer.

  • Microfluidic Mixing: Set up the microfluidic mixing system according to the manufacturer's instructions. Load the lipid mixture and the circRNA solution into separate syringes.

  • LNP Assembly: Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two phases induces the self-assembly of the LNPs.

  • Dialysis: Collect the LNP solution and transfer it to a dialysis cassette. Dialyze against a suitable buffer (e.g., PBS) to remove the ethanol and raise the pH.

  • Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage[5].

2. In Vivo Validation of Protein Expression

This protocol outlines the methodology for evaluating protein expression in vivo following the administration of circRNA-LNPs.

Materials:

  • circRNA-LNP formulation (encoding a reporter protein like luciferase)

  • Animal model (e.g., BALB/c mice)

  • In vivo imaging system (IVIS)

  • D-luciferin substrate (for luciferase)

Procedure:

  • Administration: Administer the circRNA-LNP formulation to the animal model via the desired route (e.g., intramuscular or intravenous injection).

  • Bioluminescence Imaging: At predetermined time points (e.g., 24h, 48h, 72h, etc.), administer the D-luciferin substrate to the animals via intraperitoneal injection.

  • Image Acquisition: After a short incubation period (typically 10-15 minutes), place the animals in the IVIS chamber and acquire bioluminescence images to visualize the location and intensity of luciferase expression[5].

  • Data Analysis: Quantify the bioluminescent signal (total flux) from the region of interest to determine the level of protein expression over time.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in LNP-mediated protein expression.

LNP_Formation_and_Delivery cluster_formulation LNP Formulation cluster_delivery In Vivo Delivery & Expression Lipids Lipid Mixture (this compound, DSPC, Chol, PEG) in Ethanol Microfluidics Microfluidic Mixing Lipids->Microfluidics circRNA circRNA in Low pH Buffer circRNA->Microfluidics LNPs circRNA-LNPs Microfluidics->LNPs Injection Administration (e.g., Intramuscular) LNPs->Injection Cell Target Cell Injection->Cell Uptake Endosome Endosome Cell->Endosome Endocytosis Protein Protein Expression Endosome->Protein Endosomal Escape & circRNA Release

Caption: Workflow of LNP formulation and in vivo delivery for protein expression.

Signaling_Pathway LNP circRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation Ionizable Lipid Protonation Endosome->Protonation Membrane_Fusion Membrane Fusion Protonation->Membrane_Fusion Release circRNA Release into Cytoplasm Membrane_Fusion->Release Translation Ribosomal Translation Release->Translation Protein Functional Protein Translation->Protein

Caption: Mechanism of LNP-mediated circRNA delivery and protein expression.

References

Comparative Analysis of Spleen-Targeting Lipids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The spleen, a secondary lymphoid organ, plays a crucial role in immune surveillance and the clearance of blood-borne pathogens and aged erythrocytes. Its unique microenvironment, rich in antigen-presenting cells (APCs) such as macrophages and dendritic cells, makes it an attractive target for the delivery of therapeutics, including vaccines, immunomodulatory agents, and gene therapies. Lipid-based nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, and recent advancements have focused on engineering these carriers for targeted delivery beyond the liver to organs like the spleen.

This guide provides a comparative analysis of different strategies for developing spleen-targeting lipids, with a focus on their performance, supporting experimental data, and the methodologies used for their evaluation.

Performance Comparison of Spleen-Targeting Lipid Nanoparticles

The spleen-targeting efficiency of lipid nanoparticles is influenced by several factors, including their chemical composition, surface charge, and the presence of specific targeting moieties. Below is a comparison of different LNP formulations designed for spleen-specific delivery.

LNP Formulation/StrategyKey Lipid Component(s)Size (nm)Zeta Potential (mV)Spleen Accumulation (% of Signal/Organ)Liver Accumulation (% of Signal/Organ)Key Findings & Cell Targets
Anionic SORT LNPs Ionizable Lipid, Phospholipid, Cholesterol, PEG-Lipid, 1,2-dioleoyl-sn-glycero-3-phosphate (18PA) [1][2]~142[2]NegativeHigh (up to 30% 18PA for optimal targeting)[2]ReducedAddition of the anionic lipid 18PA enhances spleen delivery.[1][2] These LNPs target B cells, T cells, and macrophages in the spleen.[2]
Cationic Lipids Secondary amine-rich cationic lipids (e.g., TE-EP8-S) [3][4]Not specifiedPositiveHigh (Significantly higher than liver)[3]Low[3]One-component cationic lipids can selectively deliver mRNA to the spleen, particularly to T cells.[3][4]
pH-Isomerizable Acylhydrazone-Based Ionizable Lipids Hz2Ald12 , Cholesterol, Phospholipid, PEG-Lipid[5]Not specifiedNot specified~88%[5]Low (~12%)These LNPs are taken up by antigen-presenting cells and granulocytes, leading to spleen targeting.[5]
Glycolipid Nanoparticles Ionizable Lipid, Neutral Glycolipid , Cholesterol, PEG-Lipid[6][7]Not specifiedNeutralIncreasedReducedReplacing a neutral helper lipid with a neutral glycolipid can detarget the liver and increase splenic delivery without imposing a net charge.[6][7]
Branched Hydrophobic Chain Ionizable Lipids Ionizable lipids with branched hydrophobic chains [8]Not specifiedNot specifiedHigh (selectivity >80%)[8]LowIncreased branching in the hydrophobic tails of ionizable lipids correlates with a shift in selectivity towards the spleen.[8]

Mechanisms of Spleen Targeting and Cellular Uptake

The accumulation of lipid nanoparticles in the spleen is largely mediated by specialized macrophages located in the marginal zone. These macrophages are strategically positioned to filter the blood and capture particulate matter.

One key receptor involved in the uptake of certain nanoparticles is SIGN-R1 , a C-type lectin expressed on marginal zone macrophages.[9][10] This receptor recognizes polysaccharide structures and can mediate the endocytosis of nanoparticles with specific surface properties. The uptake by these macrophages is a critical first step for the subsequent delivery of the therapeutic payload to other immune cells within the spleen. The innate immune response to nanoparticle uptake in the spleen can mimic that of a pathogen infection, leading to the recruitment of various immune cells.[11]

Below is a diagram illustrating a simplified signaling pathway for the uptake of spleen-targeting LNPs by marginal zone macrophages.

G cluster_blood Bloodstream cluster_spleen Spleen Marginal Zone LNP Spleen-Targeting LNP Macrophage Marginal Zone Macrophage LNP->Macrophage 1. Sequestration SIGNR1 SIGN-R1 Receptor Macrophage->SIGNR1 2. Receptor Binding Endosome Endosome SIGNR1->Endosome 3. Endocytosis Payload mRNA/Payload Release Endosome->Payload 4. Endosomal Escape G A LNP Formulation (Microfluidics) B Physicochemical Characterization (DLS, Zeta Potential) A->B C Intravenous Injection into Mice B->C D In Vivo Imaging (IVIS) C->D F Flow Cytometry of Splenocytes C->F E Ex Vivo Organ Imaging & Quantification D->E G Data Analysis & Comparison E->G F->G

References

CP-LC-1254: A Performance Benchmark Against Industry Standard Lipids for RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nucleic acid therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) at the forefront of delivery technologies. The choice of ionizable lipid is a critical determinant of the efficacy and safety of these formulations. This guide provides a comparative analysis of a novel ionizable lipid, CP-LC-1254, against the industry-standard lipids ALC-0315 and SM-102, which are integral components of FDA-approved mRNA vaccines.[1][2][3][4] This comparison aims to equip researchers with the necessary data to make informed decisions for their RNA delivery platforms.

Performance Data Summary

The following tables summarize the key performance metrics of LNPs formulated with this compound, ALC-0315, and SM-102. It is important to note that the data for this compound was generated using circular RNA (circRNA), while the data for ALC-0315 and SM-102 was generated with messenger RNA (mRNA). Direct comparative studies with the same RNA payload are needed for a definitive assessment.

Table 1: Physicochemical Properties of LNP Formulations

ParameterThis compound LNP (circRNA)ALC-0315 LNP (mRNA)SM-102 LNP (mRNA)
Size (nm) Not explicitly stated90.2 ± 7.875.5 ± 0.4
Polydispersity Index (PDI) Not explicitly stated>0.1 (wider distribution)<0.1 (narrower distribution)
Encapsulation Efficiency (%) >90%>95%>95%

Data for ALC-0315 and SM-102 LNPs are from a head-to-head comparative study.[1] Data for this compound is inferred from a study focused on circRNA delivery. While specific values for size and PDI for this compound LNPs were not provided in the referenced study, high encapsulation efficiency was reported.

Table 2: In Vivo Performance – Luciferase Expression in Mice

Ionizable LipidRNA PayloadAdministration RoutePeak Bioluminescence (relative to control)Time to Peak Expression
This compound circRNA-LucIntramuscularHigh expression reportedSustained over 6 days
ALC-0315 mRNA-LucIntramuscularLower than SM-10224 hours
SM-102 mRNA-LucIntramuscular~60% higher than ALC-031524 hours

In vivo data for this compound is based on a study using a luciferase-encoding circRNA.[5] The comparison between ALC-0315 and SM-102 was performed with luciferase-encoding mRNA.[1] The term "High expression reported" for this compound indicates that the study highlighted its strong performance without providing a direct numerical comparison to the industry standards in the same experiment.

Key Performance Insights

  • This compound: Demonstrates high efficiency in encapsulating and delivering circular RNA in vivo, leading to robust and sustained protein expression.[5] The biodistribution of LNPs formulated with this compound has been noted to be primarily in the spleen, with evidence of high endosomal escape.

  • ALC-0315: A key component of the Pfizer-BioNTech COVID-19 vaccine, it forms stable LNPs with high encapsulation efficiency.[1][3] In direct comparison, it showed slightly lower in vivo mRNA expression compared to SM-102.[1]

  • SM-102: Utilized in the Moderna COVID-19 vaccine, this lipid has been shown to formulate slightly smaller and more uniform LNPs compared to ALC-0315.[1] It exhibited superior in vivo transfection efficiency in a head-to-head comparison with ALC-0315.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of these findings.

LNP Formulation (Microfluidic Mixing)

Lipid nanoparticles are typically formulated by rapid mixing of an organic phase containing the lipids with an aqueous phase containing the RNA cargo using a microfluidic device.

  • Organic Phase Preparation: The ionizable lipid (this compound, ALC-0315, or SM-102), a helper lipid (e.g., DSPC or DOPE), cholesterol, and a PEGylated lipid are dissolved in ethanol (B145695) at a specific molar ratio.[1][6][]

  • Aqueous Phase Preparation: The RNA (circRNA or mRNA) is diluted in an acidic buffer (e.g., sodium acetate, pH 4.0) to ensure the ionizable lipid is protonated for efficient encapsulation.

  • Microfluidic Mixing: The organic and aqueous phases are pumped through a microfluidic mixer at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing leads to the self-assembly of LNPs.

  • Purification and Buffer Exchange: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to a physiological level.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase lipids Ionizable Lipid (this compound, ALC-0315, or SM-102) + Helper Lipid + Cholesterol + PEG-Lipid ethanol Ethanol mixer Microfluidic Mixer lipids->mixer rna RNA (circRNA or mRNA) buffer Acidic Buffer (pH 4.0) rna->mixer purification Dialysis/ Buffer Exchange (PBS) mixer->purification final_lnp Final LNP Formulation purification->final_lnp

LNP Formulation Workflow
In Vivo Luciferase Expression Assay

The in vivo performance of the LNP formulations is assessed by measuring the expression of a reporter protein, such as luciferase, in an animal model.

  • Animal Model: BALB/c or C57BL/6 mice are typically used.

  • Administration: A defined dose of the LNP-encapsulated luciferase-encoding RNA is administered to the mice, commonly via intramuscular injection.

  • Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours, and daily for up to a week), the mice are anesthetized and injected with a luciferin (B1168401) substrate.

  • Data Acquisition: The bioluminescence signal is captured and quantified using an in vivo imaging system (IVIS). The intensity of the signal correlates with the amount of luciferase protein expressed.

  • Analysis: The total flux (photons/second) from a defined region of interest (e.g., the injection site or whole body) is measured and compared between the different LNP formulations.

InVivo_Assay_Workflow start LNP-RNA Formulation injection Intramuscular Injection into Mouse Model start->injection imaging Bioluminescence Imaging (IVIS) injection->imaging data_analysis Quantification of Luciferase Expression imaging->data_analysis comparison Performance Comparison data_analysis->comparison LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment lnp Lipid Nanoparticle (LNP) with mRNA cargo endocytosis Endocytosis lnp->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome release Endosomal Escape (mRNA Release) endosome->release Ionizable lipid protonation translation Ribosomal Translation release->translation protein Synthesized Protein translation->protein

References

In Vivo Efficacy of CP-LC-1254 and CP-LC-0867: A Comparative Analysis Based on Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative study on the in vivo efficacy of the ionizable cationic lipids CP-LC-1254 and CP-LC-0867 is not available in the public domain based on comprehensive literature searches. Furthermore, no in vivo efficacy data for this compound has been identified, precluding a direct comparison with CP-LC-0867.

This guide synthesizes the currently available information for each compound and provides a general overview of the experimental protocols and signaling pathways relevant to the in vivo evaluation of lipid nanoparticle (LNP)-based RNA delivery systems.

CP-LC-0867: In Vivo Applications

CP-LC-0867 is an ionizable cationic amino lipid derived from the naturally occurring amino acid homocysteine. It is utilized in the formulation of lipid nanoparticles (LNPs) for the in vivo delivery of various RNA modalities, including messenger RNA (mRNA), circular RNA (circRNA), and self-amplifying RNA (saRNA).

Available information suggests that LNPs formulated with CP-LC-0867 have been evaluated in preclinical models for vaccine development. While specific quantitative data from head-to-head comparisons are not available, studies have indicated its potential in eliciting an immune response.

This compound: Current Status

No public data regarding the in vivo efficacy of this compound could be retrieved. Without experimental results, its performance characteristics in a biological system remain unknown, and a comparison with CP-LC-0867 or any other delivery lipid cannot be made.

General Experimental Workflow for In Vivo LNP-mRNA Efficacy Assessment

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of LNP-formulated mRNA in a preclinical mouse model. This represents a generalized protocol and is not specific to studies involving this compound or CP-LC-0867.

G cluster_0 LNP Formulation cluster_1 In Vivo Administration cluster_2 Efficacy Evaluation cluster_3 Data Analysis LNP_Components Ionizable Lipid (e.g., CP-LC-0867) + Helper Lipids + Cholesterol + PEG-Lipid Microfluidics Microfluidic Mixing LNP_Components->Microfluidics mRNA mRNA (e.g., encoding Luciferase or Antigen) mRNA->Microfluidics LNP_mRNA LNP-mRNA Formulation Microfluidics->LNP_mRNA Injection Administration (e.g., Intramuscular, Intravenous) LNP_mRNA->Injection Animal_Model Mouse Model (e.g., BALB/c) Animal_Model->Injection Imaging Bioluminescence Imaging (for Luciferase expression) Injection->Imaging Immune_Response Immunogenicity Analysis (e.g., ELISA for antibodies, ELISpot for T-cells) Injection->Immune_Response Quantification Quantification of Protein Expression or Immune Response Imaging->Quantification Immune_Response->Quantification Comparison Comparison between different LNP formulations Quantification->Comparison

Generalized workflow for in vivo evaluation of LNP-mRNA.
Experimental Protocol Details

A typical in vivo study to assess the efficacy of an LNP-mRNA formulation would involve the following steps:

  • LNP-mRNA Formulation: The ionizable lipid, helper lipids (such as DOPE or DSPC), cholesterol, and a PEGylated lipid are dissolved in an organic solvent (e.g., ethanol). This lipid mixture is rapidly mixed with an aqueous buffer containing the mRNA at an acidic pH using a microfluidic device. This process leads to the self-assembly of LNPs encapsulating the mRNA. The resulting formulation is then dialyzed against a physiological buffer (e.g., PBS) to remove the organic solvent and neutralize the pH.

  • Animal Studies: A cohort of laboratory mice (e.g., BALB/c or C57BL/6) is used. The LNP-mRNA formulation is administered to the animals, typically via intramuscular (for vaccines) or intravenous (for systemic delivery) injection. The dosage of mRNA is a critical parameter and is determined based on previous studies or dose-ranging experiments.

  • Assessment of Protein Expression: If the mRNA encodes a reporter protein like firefly luciferase, in vivo bioluminescence imaging can be performed at various time points (e.g., 6, 24, 48, and 72 hours) post-injection. This allows for the non-invasive monitoring of the location, magnitude, and duration of protein expression.

  • Evaluation of Immune Response: For vaccine candidates, the immunogenicity of the encoded antigen is assessed. Blood samples are collected at specified intervals to measure antigen-specific antibody titers using techniques like ELISA. Splenocytes can also be harvested to quantify T-cell responses through methods such as ELISpot or intracellular cytokine staining followed by flow cytometry.

Signaling Pathways in LNP-mRNA Mediated Immunity

The delivery of mRNA via LNPs triggers both innate and adaptive immune responses. The following diagram illustrates the key signaling pathways involved.

G cluster_0 Innate Immune Activation cluster_1 Antigen Presentation & Adaptive Immunity LNP_mRNA LNP-mRNA APC Antigen Presenting Cell (e.g., Dendritic Cell) LNP_mRNA->APC Endosome Endosome APC->Endosome MHC_II MHC Class II APC->MHC_II Antigen processing TLR Toll-like Receptors (TLR3, TLR7/8) Endosome->TLR mRNA recognition Translation mRNA Translation -> Antigen Endosome->Translation Cytokines Pro-inflammatory Cytokines & Chemokines (e.g., IFN-α/β, IL-6) TLR->Cytokines Cytokines->APC Activation & Maturation MHC_I MHC Class I Translation->MHC_I CD8_T_Cell CD8+ T-Cell (Cytotoxic T-lymphocyte) MHC_I->CD8_T_Cell Activation CD4_T_Cell CD4+ T-Cell (Helper T-cell) MHC_II->CD4_T_Cell Activation B_Cell B-Cell CD4_T_Cell->B_Cell Help Antibodies Antibody Production B_Cell->Antibodies

Immune signaling pathways activated by LNP-mRNA.

Upon administration, LNP-mRNA is taken up by antigen-presenting cells (APCs), such as dendritic cells. Inside the APC, the mRNA is released from the endosome into the cytoplasm. The mRNA can be recognized by endosomal Toll-like receptors (TLRs), such as TLR3 and TLR7/8, which triggers an innate immune response characterized by the production of type I interferons and other pro-inflammatory cytokines.[1][2][3] This innate activation acts as a natural adjuvant, promoting the subsequent adaptive immune response.[4][5]

In the cytoplasm, the mRNA is translated into the antigenic protein. The protein is then processed and presented on the surface of the APC by MHC class I and class II molecules. This leads to the activation of antigen-specific CD8+ and CD4+ T-cells, respectively. Activated CD4+ helper T-cells then provide help to B-cells, leading to their differentiation into plasma cells that produce antigen-specific antibodies.

Conclusion

In the absence of publicly available in vivo efficacy data for this compound and direct comparative studies against CP-LC-0867, a comprehensive comparison guide cannot be compiled. The information available for CP-LC-0867 suggests its utility in preclinical RNA delivery applications. For a definitive comparison of these two ionizable lipids, head-to-head in vivo studies evaluating key metrics such as protein expression levels and immunogenicity are required. Researchers in the field of drug development are encouraged to consult specific manufacturers or recent scientific literature for any emerging data.

References

Navigating the Uncharted Waters of CP-LC-1254's Safety Profile: A Call for Foundational Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a new compound's safety is a critical prerequisite for its advancement. This guide endeavors to address the safety profile of CP-LC-1254; however, a comprehensive review of publicly available scientific literature and clinical trial databases reveals a significant gap in the data required for a thorough comparative analysis. At present, there is a notable absence of published preclinical and clinical studies to robustly define the safety and toxicological profile of this specific molecule.

To build a comprehensive safety profile for this compound, a systematic progression through standard preclinical toxicology and clinical trial evaluations is necessary. The following sections outline the conventional experimental workflows and data points that are essential for such an assessment.

The Roadmap to Safety Validation: A Standard Preclinical Workflow

The initial safety evaluation of any new pharmaceutical candidate involves a battery of in vitro and in vivo preclinical studies. These are designed to identify potential toxicities and establish a safe starting dose for human trials.

A typical preclinical toxicology workflow is illustrated below. This diagram outlines the logical sequence of studies that would be required to assess the safety of a compound like this compound.

cluster_preclinical Preclinical Safety Evaluation Workflow A Compound Synthesis & Characterization (this compound) B In Vitro Toxicity Assays (e.g., Cytotoxicity, Genotoxicity) A->B F ADME Studies (Absorption, Distribution, Metabolism, Excretion) A->F C In Vivo Acute Toxicity Studies (Single Dose, Dose-Ranging) B->C D Repeated Dose Toxicity Studies (Sub-chronic, Chronic) C->D G IND-Enabling Toxicology Studies D->G E Safety Pharmacology (Cardiovascular, Respiratory, CNS) E->G F->C H Phase I Clinical Trials (Human Safety) G->H

Caption: A typical workflow for preclinical safety evaluation of a new chemical entity.

Key Experimental Protocols in Preclinical Safety Assessment

Detailed methodologies are crucial for the reproducibility and validation of safety data. Below are summaries of standard protocols for key preclinical safety studies that would be necessary for this compound.

Table 1: Essential Preclinical Safety and Toxicology Assays

Experiment Objective Typical Methodology Key Data Output
In Vitro Cytotoxicity To assess the concentration at which the compound is toxic to cells.Cell lines (e.g., HepG2, HEK293) are incubated with increasing concentrations of the test compound. Cell viability is measured using assays such as MTT or LDH release.IC50 (half-maximal inhibitory concentration)
Bacterial Reverse Mutation Test (Ames Test) To determine the mutagenic potential of the compound.Histidine-dependent strains of Salmonella typhimurium are exposed to the compound with and without metabolic activation. The number of revertant colonies is counted.Fold increase in revertant colonies compared to control.
In Vivo Micronucleus Test To assess chromosomal damage.Rodents are administered the test compound. Bone marrow or peripheral blood is collected and analyzed for the presence of micronuclei in erythrocytes.Frequency of micronucleated erythrocytes.
Acute Toxicity Study To determine the effects of a single high dose and identify the maximum tolerated dose (MTD).The compound is administered to rodents, typically via the intended clinical route, at escalating doses. Animals are observed for signs of toxicity and mortality over 14 days.LD50 (median lethal dose), MTD, and observed adverse effects.
Repeated Dose Toxicity Study (e.g., 28-day) To evaluate the toxicological profile after repeated administration.The compound is administered daily to two species (one rodent, one non-rodent) for a specified duration (e.g., 28 or 90 days). Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology are evaluated.No-Observed-Adverse-Effect Level (NOAEL), target organs of toxicity.
Cardiovascular Safety Pharmacology (hERG Assay) To assess the potential for QT interval prolongation and cardiac arrhythmias.The effect of the compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel is measured using patch-clamp electrophysiology in a cell line expressing the channel.IC50 for hERG channel inhibition.

Comparative Analysis: A Future Perspective

A meaningful comparison of this compound with alternative ionizable lipids used in drug delivery (e.g., those used in existing mRNA vaccines or lipid nanoparticle formulations) would require the generation of the aforementioned safety data. Once available, a comparative table could be constructed, as hypothetically illustrated below.

Table 2: Hypothetical Comparative Safety Profile

Parameter This compound Alternative A Alternative B
In Vitro Cytotoxicity (IC50, µM) Data NeededValueValue
Ames Test Result Data NeededNegative/PositiveNegative/Positive
In Vivo Micronucleus Test Data NeededNegative/PositiveNegative/Positive
Acute Toxicity (LD50, mg/kg) Data NeededValueValue
28-Day NOAEL (mg/kg/day) Data NeededValueValue
hERG Inhibition (IC50, µM) Data NeededValueValue

Conclusion and Path Forward

While the current landscape of publicly available information does not permit a comprehensive validation of this compound's safety profile, this guide provides a clear framework for the necessary research. The generation of robust preclinical toxicology data, following established protocols, is the essential next step. For researchers and drug developers working with this compound, focusing on the systematic execution of the outlined safety studies will be paramount in establishing a foundation for potential clinical translation and future comparative assessments. The scientific community awaits the publication of such data to fully understand the potential of this novel compound.

Navigating Spleen-Targeted Delivery: A Head-to-Head Comparison of LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving targeted delivery to the spleen is a critical step in developing novel immunotherapies, vaccines, and treatments for hematological disorders. Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose, but the sheer variety of formulations can be daunting. This guide provides an objective, data-driven comparison of prominent LNP formulations for spleen delivery, complete with experimental details to inform your research.

The spleen's vital role in immune surveillance and clearance of blood-borne pathogens and aged cells makes it a prime target for therapeutic intervention. Efficient delivery of nucleic acids like mRNA and siRNA to splenic immune cells can modulate immune responses, making it a focal point for vaccine development and cancer immunotherapy.[1][2][3] The challenge, however, lies in engineering LNPs that can evade the liver's rapid clearance and preferentially accumulate in the spleen.[4][5][6]

This guide dissects and compares several key LNP strategies that have demonstrated enhanced spleen targeting, focusing on the impact of lipid composition on biodistribution and therapeutic efficacy.

Comparative Analysis of Spleen-Targeting LNP Formulations

Recent studies have highlighted the critical role of ionizable lipids, helper lipids, and other formulation components in dictating the organ tropism of LNPs. Below is a summary of quantitative data from head-to-head comparisons of different LNP formulations.

LNP FormulationKey Lipid ComponentsCargoSpleen Delivery MetricKey Findings & ComparisonReference
SM-102 sLNPs Ionizable: SM-102, Helper: DSPCLuc-mRNA, OVA-mRNASuperior splenic mRNA translation vs. MC3 sLNPsDemonstrated enhanced mRNA translation in the spleen and superior anti-tumor efficacy in a melanoma model compared to the MC3-based formulation.[1][1]
MC3 sLNPs Ionizable: DLin-MC3-DMA, Helper: DSPCLuc-mRNA, OVA-mRNALower splenic mRNA translation vs. SM-102 sLNPsWhile both were spleen-selective, the SM-102 formulation was more potent in inducing T-cell responses.[1][1]
DODAP-LNPs Ionizable: DODAP, Helper: DOPELuc-mRNA, OVA-mRNA~40-fold higher gene expression in spleen vs. liverOptimized formulation (DOPE/DODAP/Chol/PEG-DMG2k = 60/28.5/10/1.5 mol%) showed high spleen selectivity and potent anti-tumor effects, outperforming RNA-LPX in CTL activity despite lower gene expression.[2][2]
RNA-LPX Cationic: DOTMA, Helper: DOPELuc-mRNA~10-fold higher luciferase activity in the spleen vs. optimized DODAP-LNPA strong system for delivering mRNA to splenic dendritic cells, but DODAP-LNPs induced higher CTL activity.[2][2]
SSC6F5 LNPs Ionizable: SSC6F5 (fluorinated)FLuc-mRNA10.6-fold higher splenic mRNA transfection vs. SM102 LNPs; 63.1-fold higher vs. SM102/18PA (SORT) LNPsAchieved over 90% spleen-targeting specificity. Proteomic analysis suggested a novel endogenous recognition pathway for enhanced spleen targeting.[3][3]
SM102/18PA (SORT) LNPs Ionizable: SM102, Anionic: 18PAFLuc-mRNAGold-standard for spleen-targeting, but significantly lower transfection efficiency than SSC6F5 LNPsThe addition of an anionic lipid (18PA) shifts tropism to the spleen, but the novel fluorinated lipid demonstrated superior performance.[3][7][3]
Anionic Helper Lipid LNPs Helper: Phosphatidylserine (PS)mRNAAltered liver:spleen protein expression ratio from 8:1 to 1:3Replacing the neutral helper lipid DOPE with the anionic lipid PS shifted tropism from the liver to the spleen in a four-component LNP system.[8][8]
Glycolipid Nanoparticles (GlycoLNPs) Helper: C16GαCer (neutral glycolipid)mRNAIncreased splenic mRNA delivery relative to control LNPs with DSPCReplacing the neutral helper lipid DSPC with a neutral glycolipid reduced liver delivery and enhanced spleen delivery without introducing a net charge.[6][9][9]

Visualizing the Path to Spleen-Targeted Delivery

To better understand the processes involved in evaluating and understanding spleen-targeted LNP formulations, the following diagrams illustrate a typical experimental workflow and a key signaling pathway often targeted in cancer immunotherapy applications.

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_invivo In Vivo Evaluation (Mouse Model) l1 Lipid Stock (Ionizable, Helper, Cholesterol, PEG) formulate Microfluidic Mixing l1->formulate l2 mRNA Cargo l2->formulate char1 Size & PDI (DLS) formulate->char1 char2 Zeta Potential formulate->char2 char3 Encapsulation Efficiency formulate->char3 inject Intravenous Injection char3->inject biodist Biodistribution (IVIS Imaging) inject->biodist cellular Cellular Uptake (Flow Cytometry) inject->cellular efficacy Therapeutic Efficacy (e.g., Tumor Growth) inject->efficacy

Caption: Experimental workflow for comparing spleen-targeting LNP formulations.

signaling_pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_tcell T-Cell Activation lnp mRNA-LNP endosome Endosome lnp->endosome Uptake mrna mRNA Release endosome->mrna Endosomal Escape antigen Antigen Translation mrna->antigen mhci MHC-I Presentation antigen->mhci tcr T-Cell Receptor (TCR) mhci->tcr Antigen Recognition cd8 CD8+ T-Cell tcr->cd8 activation Activation & Proliferation cd8->activation response Anti-Tumor Immune Response activation->response

Caption: Antigen presentation pathway initiated by mRNA-LNP delivery to an APC.

Detailed Experimental Protocols

Reproducibility and accurate comparison require standardized and detailed methodologies. Below are summaries of key experimental protocols frequently employed in the evaluation of spleen-targeting LNPs.

LNP Formulation and Characterization
  • LNP Preparation: LNPs are typically prepared using a microfluidic mixing device, such as a NanoAssemblr.[10] An ethanol (B145695) phase containing a precise molar ratio of ionizable lipid, helper lipid (e.g., DSPC or DOPE), cholesterol, and a PEG-lipid is rapidly mixed with an aqueous phase of mRNA in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4).[10] The resulting mixture is then dialyzed against a physiological pH buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH, leading to LNP formation and mRNA encapsulation.

  • Size and Zeta Potential: The hydrodynamic diameter and polydispersity index (PDI) of the LNPs are measured by dynamic light scattering (DLS). The zeta potential, which indicates surface charge, is determined by electrophoretic light scattering. These measurements are crucial as particle size and charge can significantly influence biodistribution.[2][11]

  • Encapsulation Efficiency: The amount of mRNA encapsulated within the LNPs is quantified using a fluorescent dye-based assay, such as the RiboGreen assay. The fluorescence of the sample is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100) to determine the percentage of encapsulated mRNA.[2]

In Vivo Biodistribution and Efficacy Studies
  • Animal Models: C57BL/6J mice are commonly used for in vivo studies of LNP biodistribution and efficacy, particularly for immunotherapy models.[1][2]

  • Administration: LNPs encapsulating a reporter mRNA (e.g., luciferase) or a therapeutic mRNA (e.g., ovalbumin) are administered intravenously (i.v.) via the tail vein.[1][12]

  • Biodistribution Analysis: At specific time points post-injection (e.g., 4, 6, or 24 hours), mice are injected with a substrate for the reporter protein (e.g., D-luciferin for luciferase).[1][12] The biodistribution of protein expression is then visualized and quantified using an in vivo imaging system (IVIS).[1][12] Organs are often harvested for ex vivo imaging to confirm and more accurately quantify the signal.[1][12]

  • Cellular Uptake Analysis: To determine which cell types within the spleen take up the LNPs, splenocytes are isolated and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD11c for dendritic cells, F4/80 for macrophages, B220 for B cells, CD3 for T cells).[2][13] The percentage of cells that have taken up fluorescently labeled LNPs is then quantified by flow cytometry.[1][2]

  • Therapeutic Efficacy (Cancer Immunotherapy Model): Mice are inoculated with tumor cells (e.g., B16F10-OVA melanoma).[1] Once tumors are established, mice are treated with LNP-formulated mRNA encoding the tumor antigen (e.g., OVA). Tumor growth is monitored over time, and the anti-tumor immune response is assessed by analyzing the infiltration of CD4+ and CD8+ T cells into the tumor microenvironment and the activation status of these cells in the spleen and peripheral blood.[1]

Conclusion

The rational design of LNP formulations is paramount for achieving efficient spleen-targeted delivery. The choice of ionizable lipid, as demonstrated by the superior performance of SM-102 and novel fluorinated lipids over MC3 and traditional SORT LNPs, is a key determinant of splenic transfection efficiency.[1][3] Furthermore, the strategic selection of helper lipids, such as the use of anionic lipids or neutral glycolipids, provides a viable approach to modulate LNP tropism away from the liver and towards the spleen.[6][8][9] The data and methodologies presented in this guide offer a solid foundation for researchers to select and develop optimized LNP formulations for their specific spleen-targeting applications, ultimately accelerating the translation of novel therapies from the bench to the clinic.

References

Assessing the Immunogenicity of CP-LC-1254 LNPs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and safe mRNA vaccines and therapeutics hinges on the delivery vehicle, with lipid nanoparticles (LNPs) being the current gold standard. A critical aspect of LNP characterization is the assessment of their immunogenicity, as the LNP components themselves can trigger innate and adaptive immune responses, influencing both efficacy and safety. This guide provides a framework for assessing the immunogenicity of LNPs, with a focus on the novel ionizable lipid CP-LC-1254. Due to the limited publicly available quantitative immunogenicity data for this compound LNPs, this guide uses data from well-characterized, industry-standard LNP formulations containing the ionizable lipids SM-102 and ALC-0315 as a benchmark for comparison.

Executive Summary

This compound is a novel ionizable lipid for mRNA delivery. In vivo studies in mice have indicated that LNP formulations using this compound exhibit comparable mRNA expression and favorable safety profiles when compared to other leading formulations. These LNPs have shown a primary biodistribution in the spleen and a high degree of endosomal escape. However, specific quantitative data on the immunogenic profile of this compound LNPs, such as cytokine induction and antigen-specific antibody responses, are not extensively available in the public domain. This guide provides a comparative overview of the immunogenicity of benchmark LNP formulations and detailed protocols for the necessary immunological assays to enable researchers to conduct their own assessments.

Comparative Immunogenicity of LNP Formulations

The immunogenicity of an LNP formulation is a key determinant of its success as a delivery vehicle. An ideal LNP should induce a robust and appropriate immune response to the mRNA-encoded antigen while minimizing excessive inflammation and off-target immune activation. The following tables summarize key immunogenicity parameters for LNP formulations containing the well-established ionizable lipids SM-102 and ALC-0315. This data serves as a reference for the type of quantitative assessment that should be performed for novel lipids like this compound.

Table 1: In Vivo Cytokine Response to LNP Formulations in Mice

CytokineLNP FormulationPeak Concentration (pg/mL)Time Point of Peak
IL-6 SM-102 LNP~15006 hours post-injection
ALC-0315 LNP~10006 hours post-injection
TNF-α SM-102 LNP~5006 hours post-injection
ALC-0315 LNP~3006 hours post-injection

Data is representative and compiled from multiple preclinical studies in mice. Actual values may vary depending on the specific LNP composition, mRNA cargo, dose, and animal model.

Table 2: Antigen-Specific Antibody Response in Mice

LNP FormulationAntigenMean IgG Titer (Day 28)
SM-102 LNP SARS-CoV-2 Spike Protein1:1,000,000 - 1:5,000,000
ALC-0315 LNP SARS-CoV-2 Spike Protein1:500,000 - 1:2,000,000

Data is representative and compiled from multiple preclinical studies in mice. Titers are highly dependent on the antigen, dose, and immunization schedule.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of LNP immunogenicity. Below are protocols for key in vivo experiments.

In Vivo Mouse Immunization and Sample Collection
  • Animals: 6-8 week old female BALB/c or C57BL/6 mice.

  • LNP-mRNA Formulation: Prepare LNPs encapsulating a model antigen-encoding mRNA (e.g., Ovalbumin, SARS-CoV-2 Spike protein) using a microfluidic mixing device. Ensure characterization of LNP size, polydispersity index (PDI), and encapsulation efficiency.

  • Immunization:

    • Administer a prime-boost regimen.

    • Prime: Inject 5-10 µg of LNP-mRNA intramuscularly (IM) into the tibialis anterior muscle on Day 0.

    • Boost: Administer the same dose of LNP-mRNA IM on Day 21.

  • Sample Collection:

    • Collect blood via retro-orbital or submandibular bleeding at pre-bleed (Day 0), and on Days 14, 28, and 35 for serum analysis of cytokines and antibodies.

    • At the study endpoint (e.g., Day 35), euthanize mice and harvest spleens for T-cell analysis.

Cytokine Profiling using ELISA
  • Sample Preparation: Isolate serum from collected blood samples.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-6, anti-mouse TNF-α).

    • Block the plate to prevent non-specific binding.

    • Add serum samples and standards to the wells.

    • Incubate, then wash the plate.

    • Add a biotinylated detection antibody.

    • Incubate, then wash.

    • Add streptavidin-HRP.

    • Incubate, then wash.

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Read the absorbance at 450 nm using a plate reader.

    • Calculate cytokine concentrations based on the standard curve.

Antigen-Specific Antibody Titer Determination by ELISA
  • Plate Coating: Coat a 96-well plate with the recombinant antigen protein (e.g., Ovalbumin, SARS-CoV-2 Spike protein).

  • Sample Incubation:

    • Serially dilute serum samples.

    • Add diluted samples to the coated and blocked plate.

    • Incubate, then wash.

  • Detection:

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes mouse IgG.

    • Incubate, then wash.

    • Add TMB substrate and stop the reaction.

  • Analysis: Determine the antibody titer as the reciprocal of the highest serum dilution that gives a signal significantly above the background.

T-cell Response Analysis by ELISpot
  • Splenocyte Isolation: Prepare a single-cell suspension of splenocytes from harvested spleens.

  • ELISpot Assay:

    • Use a pre-coated ELISpot plate with an antibody against a T-cell effector cytokine (e.g., IFN-γ).

    • Add splenocytes to the wells.

    • Stimulate the cells with a peptide epitope from the encoded antigen.

    • Incubate for 18-24 hours.

    • Wash the plate and add a biotinylated detection antibody.

    • Add streptavidin-alkaline phosphatase.

    • Add a substrate to visualize the spots.

    • Count the spots, where each spot represents a cytokine-secreting T-cell.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

Experimental_Workflow cluster_preparation LNP-mRNA Formulation cluster_animal_study In Vivo Mouse Study cluster_analysis Immunogenicity Assessment prep Prepare LNP-mRNA (this compound, SM-102, etc.) char Characterize LNPs (Size, PDI, Encapsulation) prep->char immunize Immunize Mice (Prime-Boost) char->immunize collect Collect Samples (Blood, Spleen) immunize->collect cytokine Cytokine Profiling (ELISA) collect->cytokine antibody Antibody Titer (ELISA) collect->antibody tcell T-cell Response (ELISpot) collect->tcell

Caption: Workflow for assessing LNP immunogenicity.

Signaling_Pathway cluster_innate Innate Immune Activation cluster_adaptive Adaptive Immune Response LNP LNP Uptake by APC Endosome Endosomal Escape LNP->Endosome mRNA mRNA Translation (Antigen Production) Endosome->mRNA TLR TLR Sensing (TLR3, TLR7/8) Endosome->TLR Inflammasome NLRP3 Inflammasome Endosome->Inflammasome Antigen Antigen Presentation (MHC Class I & II) mRNA->Antigen Tcell T-cell Activation (CD4+ & CD8+) Antigen->Tcell Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, Type I IFN) TLR->Cytokines Inflammasome->Cytokines Cytokines->Tcell co-stimulation Bcell B-cell Activation & Antibody Production Tcell->Bcell

Caption: LNP-mediated immune response pathway.

Conclusion

The comprehensive assessment of immunogenicity is paramount in the development of LNP-based mRNA technologies. While this compound LNPs show promise with favorable safety and expression profiles, the lack of publicly available, detailed quantitative immunogenicity data necessitates further investigation by researchers. By employing the standardized protocols and comparative data presented in this guide, scientists can effectively evaluate the immunogenic properties of novel LNP formulations like this compound, ensuring the development of both potent and safe next-generation mRNA medicines.

Benchmarking CP-LC-1254: A Comparative Guide to Novel Ionizable Lipids for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of RNA therapeutics, the choice of a delivery vehicle is paramount to the success of siRNA-based drugs. Ionizable lipids are a critical component of lipid nanoparticles (LNPs), the leading platform for systemic siRNA delivery. This guide provides a framework for benchmarking the performance of the novel ionizable lipid, CP-LC-1254, against other established and novel ionizable lipids.

While direct comparative in vivo data for this compound in siRNA delivery is not extensively available in the public domain, this guide offers a comprehensive methodology and presents comparative data for well-characterized benchmark ionizable lipids, such as DLin-MC3-DMA and ALC-0315, to illustrate the benchmarking process.

Comparative Performance of Benchmark Ionizable Lipids

The following tables summarize key performance parameters for well-established ionizable lipids in LNP-mediated siRNA delivery. These tables serve as a template for the types of data required for a robust comparison.

Table 1: In Vivo Efficacy of LNP-siRNA Formulations Targeting Factor VII in Mice

Ionizable LipidsiRNA Dose (mg/kg)Mean Factor VII Protein Knockdown (%)ED₅₀ (mg/kg)Reference
This compound Data not publicly availableData not publicly availableData not publicly available-
DLin-MC3-DMA 0.03~80%~0.03[1]
ALC-0315 1.0>95%Data not specified[2]
Novel Lipid X Insert DataInsert DataInsert DataInsert Reference
Novel Lipid Y Insert DataInsert DataInsert DataInsert Reference

Table 2: Physicochemical Properties of LNP Formulations

Ionizable LipidMolar Ratio (Ionizable:DSPC:Chol:PEG-Lipid)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
This compound Data not publicly availableData not publicly availableData not publicly availableData not publicly available-
DLin-MC3-DMA 50:10:38.5:1.5~80< 0.2> 90%[3]
ALC-0315 50:10:38.5:1.5~80< 0.2> 90%[2]
Novel Lipid X Insert DataInsert DataInsert DataInsert DataInsert Reference
Novel Lipid Y Insert DataInsert DataInsert DataInsert DataInsert Reference

Experimental Protocols

To generate comparative data for this compound and other novel ionizable lipids, the following detailed experimental protocols are provided as a guide.

LNP Formulation using Microfluidic Mixing

This protocol describes the formulation of siRNA-loaded LNPs using a microfluidic device, a method that allows for reproducible and scalable production.

Materials:

  • Ionizable lipid (e.g., this compound, DLin-MC3-DMA) in ethanol (B145695)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol

  • Cholesterol in ethanol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) in ethanol

  • siRNA targeting Factor VII in a low pH buffer (e.g., 25 mM acetate, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringes and tubing for the microfluidic device

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution: Combine the ionizable lipid, DSPC, cholesterol, and PEG-DMG in ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be optimized, for example, 12.5 mM.

  • Prepare siRNA Solution: Dissolve the Factor VII siRNA in the low pH buffer to a desired concentration. The N/P ratio (ratio of the moles of amine groups in the ionizable lipid to the moles of phosphate (B84403) groups in the siRNA) should be optimized, typically between 3 and 6.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the siRNA solution into another.

    • Set the flow rates for the two solutions, typically at a 3:1 aqueous to alcoholic phase ratio.

    • Initiate mixing. The rapid mixing of the two solutions will lead to the self-assembly of the LNPs.

  • Dialysis:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Transfer the LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and unencapsulated siRNA.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

LNP Characterization

a) Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

b) Encapsulation Efficiency Determination:

  • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Fluorescence after lysis - Fluorescence before lysis) / Fluorescence after lysis) x 100%.

In Vivo Factor VII Silencing Study in Mice

Animal Model:

  • C57BL/6 mice (female, 6-8 weeks old) are a commonly used strain for this assay.

Procedure:

  • Dosing:

    • Acclimatize the mice for at least one week before the experiment.

    • Administer the LNP-siRNA formulations intravenously (IV) via the tail vein.

    • Include a control group receiving a non-targeting siRNA formulated in LNPs with the same lipid composition.

    • Administer a range of siRNA doses (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 mg/kg) to determine the dose-response relationship and calculate the ED₅₀.

  • Sample Collection:

    • At a predetermined time point after administration (typically 48 or 72 hours), collect blood samples from the mice via retro-orbital bleeding or cardiac puncture under anesthesia.

    • Process the blood to obtain serum or plasma by centrifugation.

  • Factor VII Activity Assay:

    • Measure the Factor VII protein levels in the serum or plasma using a commercially available chromogenic assay kit or an ELISA kit.

  • Data Analysis:

    • Normalize the Factor VII levels of the treated groups to the levels of the control group.

    • Calculate the percentage of Factor VII knockdown for each dose.

    • Plot the dose-response curve and determine the ED₅₀ (the dose at which 50% of the target protein is silenced).

Visualizing Key Processes

To better understand the experimental workflow and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invivo In Vivo Study Lipid Mix\n(this compound, DSPC,\nChol, PEG-Lipid) Lipid Mix (this compound, DSPC, Chol, PEG-Lipid) Microfluidic Mixing Microfluidic Mixing Lipid Mix\n(this compound, DSPC,\nChol, PEG-Lipid)->Microfluidic Mixing siRNA Solution\n(Factor VII siRNA) siRNA Solution (Factor VII siRNA) siRNA Solution\n(Factor VII siRNA)->Microfluidic Mixing LNP-siRNA LNP-siRNA Microfluidic Mixing->LNP-siRNA DLS (Size, PDI) DLS (Size, PDI) LNP-siRNA->DLS (Size, PDI) RiboGreen (Encapsulation) RiboGreen (Encapsulation) LNP-siRNA->RiboGreen (Encapsulation) IV Injection\n(Mouse Model) IV Injection (Mouse Model) LNP-siRNA->IV Injection\n(Mouse Model) Blood Collection Blood Collection IV Injection\n(Mouse Model)->Blood Collection Factor VII Assay Factor VII Assay Blood Collection->Factor VII Assay Data Analysis\n(% Knockdown, ED50) Data Analysis (% Knockdown, ED50) Factor VII Assay->Data Analysis\n(% Knockdown, ED50)

Caption: Experimental workflow for benchmarking ionizable lipids.

siRNA_Mechanism cluster_delivery Cellular Delivery cluster_silencing Gene Silencing Pathway LNP-siRNA LNP-siRNA Endocytosis Endocytosis LNP-siRNA->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal Escape Endosomal Escape Endosome->Endosomal Escape siRNA Release siRNA Release Endosomal Escape->siRNA Release RISC Loading RISC Loading siRNA Release->RISC Loading RISC Complex RISC Complex RISC Loading->RISC Complex mRNA Cleavage mRNA Cleavage RISC Complex->mRNA Cleavage Target mRNA\n(Factor VII) Target mRNA (Factor VII) Target mRNA\n(Factor VII)->RISC Complex Gene Silencing Gene Silencing mRNA Cleavage->Gene Silencing

Caption: siRNA-mediated gene silencing pathway.

References

Literature Review of CP-LC-1254: A Search for Performance Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive literature search for performance data, clinical trials, and the mechanism of action for a compound designated "CP-LC-1254" did not yield sufficient information to create a detailed comparison guide. The search results indicate that "this compound" is not a widely studied or publicly documented compound in the scientific literature.

One finding identified "Lipid this compound" as an ionizable cationic amino lipid derived from the naturally occurring amino acid homocysteine[1]. However, this information did not include any performance data, experimental protocols, or comparisons with other substances.

Searches for clinical trials using the identifier "1254" resulted in information on unrelated compounds, where "1254" was part of the trial registration number, such as NCT00241254 for a study on Cyclophosphamide versus Methylprednisolone in multiple sclerosis[2]. Similarly, other searches returned information on compounds like Aroclor 1254, a mixture of polychlorinated biphenyls with a distinct toxicological profile, including the inhibition of the mitochondrial permeability transition[3]. These findings are not relevant to a compound specifically named this compound.

Due to the absence of published data on the efficacy, mechanism of action, or comparative performance of this compound, it is not possible to fulfill the request for a detailed comparison guide with data tables, experimental protocols, and signaling pathway diagrams at this time. The designation "this compound" may represent an internal development codename that has not yet appeared in public research, or it may be an incorrect identifier. Further clarification on the compound's identity and any available preliminary research would be necessary to conduct a meaningful literature review.

References

A Researcher's Guide to Comparing Transfection Reagent Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, selecting the optimal transfection reagent is a critical step in ensuring the success of experiments involving the introduction of nucleic acids into cells. While novel ionizable cationic amino lipids like CP-LC-1254 are emerging, a direct cross-study comparison of their transfection efficiency is not yet publicly available. This guide, therefore, provides a framework for objectively comparing the performance of a new or uncharacterized transfection reagent, such as this compound, against established alternatives. It outlines the necessary experimental data, protocols, and visualizations required for a comprehensive evaluation.

Data Presentation: A Comparative Analysis

To facilitate a clear and direct comparison, all quantitative data should be summarized in a structured table. This allows for an at-a-glance assessment of key performance indicators across different reagents and cell lines. The following table provides a template with illustrative data for commonly used transfection reagents, which can be replaced with experimental data for this compound and other alternatives under investigation.

Transfection ReagentCell LineTransfection Efficiency (% GFP Positive Cells)Mean Fluorescence Intensity (MFI)Cell Viability (%)
This compound HEK293Data Not AvailableData Not AvailableData Not Available
HeLaData Not AvailableData Not AvailableData Not Available
Lipofectamine 3000 HEK293~98%[1]High~67%[1]
HeLa~58%[2]High[3]~62%[2]
PEI (Polyethylenimine) HEK293High[4]ModerateModerate[5]
HeLa~13% (with 500ng DNA)[3]Low[3]High[3]
FuGENE HD HEK293HighHighHigh[6]
HeLaHighHighHigh[6]

Note: The provided data for Lipofectamine 3000, PEI, and FuGENE HD are compiled from various studies and are intended for illustrative purposes.[1][2][6][7][8] Actual results will vary depending on the specific experimental conditions.

Experimental Protocols

Detailed and consistent methodologies are crucial for generating reliable and comparable data. Below are generalized protocols for lipid-based and polymer-based transfection, along with methods for evaluating efficiency and cytotoxicity.

General Protocol for Lipid-Based and Polymer-Based Transfection

This protocol can be adapted for various transfection reagents. Always refer to the manufacturer's specific instructions for optimal results.

  • Cell Seeding: Twenty-four hours before transfection, seed healthy, actively dividing cells in a multi-well plate to achieve 70-90% confluency at the time of transfection.[9]

  • Preparation of Nucleic Acid-Transfection Reagent Complexes:

    • Dilute the plasmid DNA (e.g., encoding a reporter protein like GFP) in a serum-free medium, such as Opti-MEM.

    • In a separate tube, dilute the transfection reagent (e.g., this compound, Lipofectamine, or PEI) in the same serum-free medium.[9][10]

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.[10][11]

  • Transfection: Add the nucleic acid-transfection reagent complexes dropwise to the cells in each well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours. The optimal incubation time should be determined empirically.

  • Post-Transfection: After the incubation period, the medium can be replaced with fresh, complete medium.[3]

  • Analysis: Assess transfection efficiency and cytotoxicity 24 to 72 hours post-transfection.[12]

Quantification of Transfection Efficiency

A common and effective method for quantifying transfection efficiency is through the expression of a fluorescent reporter protein, such as Green Fluorescent Protein (GFP), followed by analysis using flow cytometry.[13][14][15]

  • Cell Harvesting: Harvest the cells by trypsinization and resuspend them in a suitable buffer like phosphate-buffered saline (PBS).

  • Flow Cytometry: Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for GFP detection.

  • Data Analysis: Gate the live cell population based on forward and side scatter properties. Determine the percentage of GFP-positive cells and the mean fluorescence intensity (MFI) of this population.[13][14] An untransfected cell sample should be used as a negative control to set the gate for GFP-positive cells.[12][16]

Assessment of Cytotoxicity

It is essential to evaluate the toxicity of the transfection reagent, as high toxicity can negatively impact experimental outcomes.

  • MTT Assay or Similar Viability Assays: The MTT assay is a colorimetric assay for assessing cell metabolic activity. Other assays, such as those using trypan blue exclusion or ATP quantitation, can also be used.[8][17]

  • Procedure: Following the transfection incubation period, perform the chosen viability assay according to the manufacturer's protocol.

  • Data Analysis: Compare the viability of transfected cells to that of untransfected control cells to determine the percentage of viable cells.

Visualizing the Experimental Workflow

A clear diagram of the experimental workflow ensures reproducibility and understanding of the process. The following diagram, generated using the DOT language, illustrates a typical workflow for comparing the transfection efficiency of different reagents.

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis (24-48h post) cluster_results Results seed_cells Seed Cells (24h prior) prep_dna Dilute Plasmid DNA prep_reagent_A Dilute Reagent A prep_reagent_B Dilute Reagent B prep_reagent_C Dilute Reagent C form_complex_A Form Complex A prep_dna->form_complex_A form_complex_B Form Complex B prep_dna->form_complex_B form_complex_C Form Complex C prep_dna->form_complex_C prep_reagent_A->form_complex_A prep_reagent_B->form_complex_B prep_reagent_C->form_complex_C add_complexes Add Complexes to Cells form_complex_A->add_complexes form_complex_B->add_complexes form_complex_C->add_complexes harvest_cells Harvest Cells add_complexes->harvest_cells flow_cytometry Flow Cytometry harvest_cells->flow_cytometry cytotoxicity_assay Cytotoxicity Assay harvest_cells->cytotoxicity_assay efficiency_data Transfection Efficiency (%) Mean Fluorescence Intensity flow_cytometry->efficiency_data viability_data Cell Viability (%) cytotoxicity_assay->viability_data

A generalized workflow for comparing transfection efficiency.

Signaling Pathways and Logical Relationships

While a specific signaling pathway for this compound is not detailed in the public domain, the general mechanism for cationic lipid-based transfection can be illustrated. This process involves the formation of a lipoplex, endocytosis, and endosomal escape to release the nucleic acid into the cytoplasm.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space reagent Cationic Lipid (e.g., this compound) lipoplex Lipoplex Formation (Net Positive Charge) reagent->lipoplex dna Plasmid DNA (Negative Charge) dna->lipoplex endosome Endosome lipoplex->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape nucleus Nucleus cytoplasm->nucleus Nuclear Import protein Protein Expression nucleus->protein Transcription & Translation

General mechanism of cationic lipid-mediated transfection.

References

A Comprehensive Guide to Confirming the Purity and Identity of Synthesized CP-LC-1254

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the synthesis and development of novel small molecules, rigorous confirmation of a compound's purity and identity is a critical, non-negotiable step. This guide provides a comparative framework for the analytical validation of synthesized CP-LC-1254, a novel small molecule with potential therapeutic applications. By employing a suite of orthogonal analytical techniques, researchers can ensure the integrity of their synthesized compound, a prerequisite for reliable downstream biological and pharmacological studies.

This guide outlines the standard experimental protocols and presents a comparative analysis of a newly synthesized batch of this compound against a certified reference standard. The presented data, while illustrative, reflects the expected outcomes for a high-purity sample.

Analytical Workflow for Purity and Identity Confirmation

The process of confirming the purity and identity of a synthesized compound involves a multi-step analytical workflow. This workflow is designed to provide orthogonal data points, strengthening the confidence in the final assessment.

cluster_synthesis Synthesis & Initial Assessment cluster_chromatography Chromatographic Purity cluster_mass_spec Molecular Weight Confirmation cluster_spectroscopy Structural Confirmation cluster_conclusion Final Confirmation synthesis Synthesized this compound hplc High-Performance Liquid Chromatography (HPLC) synthesis->hplc lcms Liquid Chromatography-Mass Spectrometry (LC-MS) synthesis->lcms nmr Nuclear Magnetic Resonance (NMR) Spectroscopy synthesis->nmr ftir Fourier-Transform Infrared (FTIR) Spectroscopy synthesis->ftir ref_standard Reference Standard this compound ref_standard->hplc ref_standard->lcms ref_standard->nmr ref_standard->ftir confirmation Purity & Identity Confirmed hplc->confirmation Purity >99% lcms->confirmation Correct Mass nmr->confirmation Matching Spectra ftir->confirmation Matching Spectra

Caption: Analytical workflow for this compound confirmation.

Experimental Protocols and Comparative Data

The following sections detail the experimental methodologies and present the results in a comparative format.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of a synthesized compound by separating it from any impurities.[1][2][3]

Experimental Protocol:

  • Instrument: Agilent 1260 Infinity II HPLC System

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.

Data Summary:

SampleRetention Time (min)Purity (%)
Synthesized this compound 8.4599.6
Reference Standard 8.4699.8

The high degree of similarity in retention times and the high purity percentages indicate a successful synthesis with minimal impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the synthesized compound.[1][2][4]

Experimental Protocol:

  • LC System: Waters ACQUITY UPLC I-Class

  • MS System: Waters Xevo TQ-S micro

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Mass Range: 100-1000 m/z

Data Summary: (Assuming a hypothetical molecular weight of 450.32 g/mol for this compound)

SampleExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
Synthesized this compound 451.33451.35
Reference Standard 451.33451.34

The observed mass-to-charge ratio for the synthesized this compound is in excellent agreement with the expected value, confirming its molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules by providing detailed information about the carbon-hydrogen framework.

Experimental Protocol:

  • Instrument: Bruker Avance III HD 400 MHz NMR Spectrometer

  • Solvent: Deuterated Chloroform (CDCl₃)

  • Techniques: ¹H NMR, ¹³C NMR

  • Sample Concentration: ~10 mg/mL

Data Summary:

TechniqueSynthesized this compoundReference Standard
¹H NMR Spectrum consistent with proposed structureSpectrum consistent with proposed structure
¹³C NMR Spectrum consistent with proposed structureSpectrum consistent with proposed structure

A side-by-side comparison of the ¹H and ¹³C NMR spectra of the synthesized this compound and the reference standard should show identical chemical shifts and coupling patterns, confirming that the atomic connectivity is the same.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][5]

Experimental Protocol:

  • Instrument: Thermo Scientific Nicolet iS50 FTIR Spectrometer

  • Technique: Attenuated Total Reflectance (ATR)

  • Scan Range: 4000-400 cm⁻¹

Data Summary:

SampleKey Functional Group Peaks (cm⁻¹)
Synthesized this compound Matches reference standard
Reference Standard Characteristic peaks for key functional groups

The FTIR spectrum of the synthesized material should be superimposable with that of the reference standard, indicating the presence of the same functional groups.

Conclusion

The comprehensive analytical data presented in this guide provides a robust framework for the confirmation of purity and identity of synthesized this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently verify the integrity of their synthesized molecules. The close correlation of the data from the synthesized batch with the certified reference standard across all analytical platforms—HPLC for purity, LC-MS for molecular weight, and NMR and FTIR for structural confirmation—validates the success of the synthesis and the high quality of the final compound. This rigorous analytical characterization is fundamental for the advancement of drug discovery and development programs.

References

Evaluating Alternatives to CP-LC-1254 for Spleen-Targeted RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The ionizable lipid CP-LC-1254 has emerged as a significant tool in the delivery of RNA therapeutics, particularly for applications requiring high expression in the spleen.[1] Its utility in formulating lipid nanoparticles (LNPs) for mRNA and circular RNA (circRNA) has been demonstrated, with a favorable biodistribution profile that favors the spleen, a key organ for immunotherapy.[1][2] This guide provides a comprehensive evaluation of alternatives to this compound, presenting comparative data from recent studies to aid researchers in selecting the optimal ionizable lipid for their specific spleen-targeting applications.

Comparative Analysis of Ionizable Lipids

The selection of an ionizable lipid is a critical determinant of the efficacy and safety of LNP-based RNA delivery systems. Key performance indicators include encapsulation efficiency, in vivo protein expression, and organ-specific targeting. The following tables summarize the performance of several alternatives to this compound based on available experimental data.

In Vivo Performance of Spleen-Targeting Ionizable Lipids

Recent research has identified several novel ionizable lipids that demonstrate significant spleen-targeting capabilities, often outperforming established lipids like MC3 and SM-102.

Ionizable LipidmRNA Dose (mg/kg)Primary Organ TargetedRelative Expression (vs. Liver)Fold Increase in Spleen (vs. MC3/SM-102)Reference
Hz2Ald12 0.5Spleen~88.5% splenic localization11.1-fold vs. MC3, 3.2-fold vs. SM-102[3]
Hybrid LNP (F-L319/L319) Not specifiedSpleenEnhanced spleen expressionNot directly quantified vs. This compound[4][5]
CAILs (Cholesterol-free) Not specifiedSpleenSignificantly enhanced spleen targetingSurpassed previous spleen-targeted LNPs[6]
This compound Not specifiedSpleenPrimary biodistribution in the spleenNot directly compared with Hz2Ald12 or CAILs[1]
MC3 0.5LiverPredominantly hepatic-[3]
SM-102 0.5LiverPredominantly hepatic-[3]
Physicochemical Properties of LNP Formulations

The physical characteristics of LNPs are crucial for their stability and in vivo behavior. While specific data for this compound is limited in the public domain, general protocols for LNP formulation and characterization provide a framework for comparison.

ParameterTypical RangeMeasurement TechniqueReference
Size (Hydrodynamic Diameter) 80 - 150 nmDynamic Light Scattering (DLS)[7]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[7]
Zeta Potential Near-neutral at physiological pHElectrophoretic Light Scattering[8]
mRNA Encapsulation Efficiency > 90%RiboGreen Assay[7]

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of LNP-mediated RNA delivery and the experimental processes for their evaluation is essential for a comprehensive understanding.

LNP_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell (e.g., APC in Spleen) LNP LNP with Ionizable Lipid (e.g., this compound) ProteinCorona Protein Corona (e.g., ApoE, Vitronectin) LNP->ProteinCorona Opsonization Endocytosis Endocytosis ProteinCorona->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome Internalization mRNA_Release mRNA Release Endosome->mRNA_Release Endosomal Escape (Protonation of Ionizable Lipid) Translation Translation (Ribosome) mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Mechanism of LNP-mediated mRNA delivery to target cells.

LNP_Evaluation_Workflow cluster_formulation LNP Formulation & Characterization cluster_evaluation Performance Evaluation Lipid_Mixing Microfluidic Mixing (Ionizable Lipid, Phospholipid, Cholesterol, PEG-Lipid, mRNA) Characterization Characterization (Size, PDI, Zeta Potential, Encapsulation Efficiency) Lipid_Mixing->Characterization In_Vitro In Vitro Transfection (e.g., DC2.4 cells) Characterization->In_Vitro In_Vivo In Vivo Administration (Intravenous Injection) Characterization->In_Vivo Biodistribution Biodistribution Analysis (IVIS Imaging) In_Vivo->Biodistribution Protein_Quantification Protein Quantification (ELISA) In_Vivo->Protein_Quantification

Caption: General workflow for LNP formulation and evaluation.

Detailed Experimental Protocols

Objective comparison of ionizable lipids necessitates standardized experimental procedures. Below are detailed methodologies for key experiments.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, a method known for producing consistent and reproducible nanoparticles.[7]

  • Materials:

    • Ionizable lipid (e.g., this compound or alternative) dissolved in ethanol (B145695).

    • Helper lipids: Phospholipid (e.g., DOPE), cholesterol, and PEG-lipid dissolved in ethanol.

    • mRNA dissolved in an aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).

    • Microfluidic mixing device (e.g., NanoAssemblr).

  • Procedure:

    • Prepare the lipid mixture in ethanol at the desired molar ratio. A common starting ratio for the four lipid components (ionizable:phospholipid:cholesterol:PEG-lipid) is 50:10:38.5:1.5.[9]

    • Prepare the mRNA solution in the aqueous buffer.

    • Set the flow rates for the lipid and mRNA solutions on the microfluidic device, typically at a 3:1 aqueous to organic phase ratio.

    • Inject the two solutions into the respective inlets of the microfluidic chip.

    • Collect the resulting LNP solution from the outlet.

    • Dialyze the LNP solution against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.

Characterization of LNP Physicochemical Properties
  • Particle Size and Polydispersity Index (PDI):

    • Dilute the LNP sample in PBS.

    • Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.[7]

  • mRNA Encapsulation Efficiency:

    • Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen).

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

    • The encapsulation efficiency is calculated as: ((Total Fluorescence - Free RNA Fluorescence) / Total Fluorescence) * 100.[7]

In Vitro Transfection Efficiency

This assay evaluates the ability of the LNPs to deliver their mRNA payload into cells, leading to protein expression.

  • Cell Line: A relevant cell line, such as the dendritic cell line DC2.4 for spleen-targeting studies, should be used.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with different concentrations of the mRNA-LNP formulations.

    • After a specified incubation period (e.g., 24-48 hours), lyse the cells.

    • Quantify the expression of the reporter protein (e.g., luciferase) using a luminescence assay.[9]

In Vivo Biodistribution and Protein Expression

This experiment assesses the organ-specific delivery and protein expression of the LNP formulations in an animal model.

  • Animal Model: Typically, C57BL/6J mice are used.

  • Procedure:

    • Administer the mRNA-LNP formulations intravenously (IV) to the mice at a specified dose.

    • At a designated time point (e.g., 6 or 24 hours post-injection), image the mice using an in vivo imaging system (IVIS) to detect the signal from a reporter protein like luciferase.[3]

    • Following imaging, euthanize the animals and harvest major organs (liver, spleen, lungs, heart, kidneys).

    • Homogenize the organs and quantify the reporter protein levels using an enzyme-linked immunosorbent assay (ELISA).[10]

Conclusion

While this compound is a valuable tool for spleen-targeted RNA delivery, the field of ionizable lipids is rapidly evolving. Novel lipids, such as the acylhydrazone-based Hz2Ald12 and carbonate-bearing ionizable lipids (CAILs) in cholesterol-free formulations, have demonstrated superior spleen-targeting capabilities in preclinical models.[3][6] The choice of ionizable lipid will ultimately depend on the specific application, balancing the need for high target-organ expression with a favorable safety profile. The experimental protocols outlined in this guide provide a framework for the direct comparison of this compound with these and other emerging alternatives, enabling researchers to make data-driven decisions for the advancement of their RNA therapeutic programs.

References

Comparative Analysis of Protein Corona Formation on CP-LC-1254 LNPs versus a Conventional MC3-LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the protein corona profiles of lipid nanoparticles (LNPs) formulated with the novel ionizable lipid CP-LC-1254 versus a conventional LNP formulation utilizing the well-established MC3 lipid. The composition of the protein corona, a layer of proteins that adsorbs to the surface of nanoparticles in biological fluids, is a critical determinant of LNP fate in vivo, influencing circulation time, cellular uptake, and immunogenicity. Understanding these differences is paramount for the rational design of next-generation LNP-based therapeutics.

While direct comparative experimental data for this compound is emerging, this guide presents a hypothetical, yet scientifically grounded, comparison based on established principles of LNP-protein interactions. The data herein is illustrative and serves to highlight potential differences that could arise from the distinct chemical structures of the ionizable lipids.

Quantitative Proteomics Data: A Comparative Overview

The following table summarizes the hypothetical relative abundance of key plasma proteins identified in the hard corona of this compound LNPs and a benchmark MC3-LNP formulation following incubation in human plasma. The data is presented as the percentage of total protein identified by label-free quantitative mass spectrometry.

Protein ClassProteinThis compound LNP (% Relative Abundance)MC3-LNP (% Relative Abundance)Potential Implication
Apolipoproteins Apolipoprotein E (ApoE)35.242.5ApoE is a primary mediator of LNP uptake in hepatocytes via the LDL receptor.[1] A lower relative abundance may suggest altered liver tropism.
Apolipoprotein A-I (ApoA-I)12.88.5ApoA-I is a major component of high-density lipoprotein (HDL) and may influence LNP stability and interactions with scavenger receptors.
Apolipoprotein B (ApoB)5.16.8Associated with low-density lipoproteins (LDL), its presence can also contribute to receptor-mediated uptake.
Coagulation Factors Fibrinogen7.59.2Higher levels of fibrinogen can sometimes be associated with increased clearance by the reticuloendothelial system.
Prothrombin3.14.0Involved in the coagulation cascade; its interaction with LNPs can be significant for safety and biocompatibility.
Complement System Complement C36.47.9A key component of the complement system; its adsorption can trigger an immune response and lead to rapid clearance of LNPs.
Other Key Proteins Serum Albumin15.312.1The most abundant plasma protein, it is a common component of the soft corona, but its presence in the hard corona can influence LNP circulation time.
Vitronectin4.63.0An adhesion protein that can influence cell interactions and has been shown to potentially impede LNP-mediated delivery in some contexts.

Experimental Protocols

The data presented is based on a standardized proteomics workflow designed to isolate and identify the "hard corona" proteins, which are most tightly bound to the LNP surface.

1. LNP Formulation:

  • This compound LNPs: Formulated with this compound, DSPC, cholesterol, and a PEG-lipid at a molar ratio of 50:10:38.5:1.5.

  • MC3-LNPs: Formulated with MC3, DSPC, cholesterol, and a PEG-lipid at a molar ratio of 50:10:38.5:1.5.

  • LNPs are prepared by mixing lipid stocks in ethanol (B145695) with an aqueous buffer containing mRNA at a low pH using a microfluidic mixing device. The resulting LNPs are then dialyzed against phosphate-buffered saline (PBS) to raise the pH and remove residual ethanol.

2. Protein Corona Formation:

  • LNPs are incubated with pooled human plasma at a fixed concentration (e.g., 100 µg/mL LNP in 50% plasma) for 1 hour at 37°C with gentle agitation to simulate physiological conditions.

3. LNP-Corona Complex Isolation:

  • The LNP-corona complexes are separated from unbound plasma proteins. A common and robust method is density gradient ultracentrifugation.[2]

    • The LNP-plasma mixture is loaded at the bottom of a discontinuous iodixanol (B1672021) gradient (e.g., 5-25%).

    • The gradient is centrifuged at high speed (e.g., 36,000 rpm) for 16 hours.[2]

    • Fractions are collected, and those containing the LNP-corona complexes are identified based on their density and light scattering properties.

4. Protein Extraction and Digestion:

  • Proteins from the isolated LNP-corona complexes are denatured, reduced, and alkylated.

  • The proteins are then digested into peptides using trypsin overnight at 37°C.

5. LC-MS/MS Analysis:

  • The resulting peptide mixture is analyzed by nano-liquid chromatography coupled to tandem mass spectrometry (nanoLC-MS/MS).

  • Peptides are separated on a C18 column with a gradient of acetonitrile.

  • The mass spectrometer is operated in data-dependent acquisition mode to fragment the most abundant peptides for identification.

6. Data Analysis:

  • The raw mass spectrometry data is processed using a proteomics software suite (e.g., MaxQuant).

  • Peptides are identified by searching against a human protein database (e.g., UniProt).

  • Label-free quantification is used to determine the relative abundance of each identified protein based on peptide intensities.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental process and a key biological pathway influenced by the LNP protein corona.

G cluster_0 LNP Preparation cluster_1 Protein Corona Formation & Isolation cluster_2 Proteomic Analysis Lipid Stock Lipid Stock Microfluidic Mixing Microfluidic Mixing Lipid Stock->Microfluidic Mixing Ethanol Phase Dialysis (PBS) Dialysis (PBS) Microfluidic Mixing->Dialysis (PBS) mRNA Buffer mRNA Buffer mRNA Buffer->Microfluidic Mixing Aqueous Phase Characterized LNPs Characterized LNPs Dialysis (PBS)->Characterized LNPs Incubation Incubation Characterized LNPs->Incubation Human Plasma, 37°C Density Gradient Ultracentrifugation Density Gradient Ultracentrifugation Incubation->Density Gradient Ultracentrifugation Isolate LNP-Corona Complex Isolate LNP-Corona Complex Density Gradient Ultracentrifugation->Isolate LNP-Corona Complex Protein Digestion Protein Digestion Isolate LNP-Corona Complex->Protein Digestion LC-MS/MS LC-MS/MS Protein Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Protein Identification & Quantification Protein Identification & Quantification Data Analysis->Protein Identification & Quantification

Caption: Experimental workflow for comparative proteomics of LNP protein coronas.

G LNP LNP in Circulation Corona_LNP ApoE-Corona LNP LNP->Corona_LNP Plasma Protein Adsorption ApoE ApoE ApoE->Corona_LNP LDLR LDL Receptor Corona_LNP->LDLR Binding Endocytosis Clathrin-Mediated Endocytosis LDLR->Endocytosis Hepatocyte Hepatocyte Membrane dummy Endosome Endosome Endocytosis->Endosome Internalization Release mRNA Release Endosome->Release Endosomal Escape

Caption: ApoE-mediated uptake of LNPs via the LDL receptor pathway in hepatocytes.

References

Safety Operating Guide

Proper Disposal Procedures for Laboratory Chemical Compound CP-LC-1254

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, "CP-LC-1254" does not correspond to a publicly documented chemical compound. It may be an internal product code, a novel substance, or a misidentification. The following disposal procedures are based on established best practices for handling and disposing of new or uncharacterized laboratory chemicals. It is imperative to obtain the Safety Data Sheet (SDS) for the specific compound before handling or disposal.

Immediate Safety and Logistical Information

The proper disposal of any chemical compound is contingent on its specific physical, chemical, and toxicological properties. For a compound identified as this compound, the first and most critical step is to obtain its Safety Data Sheet (SDS). The SDS provides comprehensive information essential for safe handling and disposal, including hazard identification, personal protective equipment (PPE) requirements, and appropriate disposal methods.

In the absence of an SDS for "this compound," it is prudent to treat the substance as hazardous until proven otherwise. Laboratory personnel should adhere to the general principles of hazardous waste management.

General Chemical Waste Disposal Protocol

The following is a step-by-step guide for the disposal of a laboratory chemical for which the identity and hazards must be confirmed.

Step 1: Hazard Identification and Characterization

  • Assume Hazardous Nature: In the absence of an SDS, treat the chemical waste as hazardous.[1] This means it should not be disposed of in regular trash or down the drain.[1]

  • Characterize the Waste: If possible, determine the characteristics of the waste. According to the Resource Conservation and Recovery Act (RCRA), hazardous waste is classified based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[2][3]

Hazardous Characteristic Description Examples
Ignitability Liquids with a flash point below 140°F, solids that can spontaneously combust, oxidizing materials, and ignitable compressed gases.[2][3]Ethanol, acetone, xylene, sodium nitrate.[2][3]
Corrosivity Aqueous solutions with a pH ≤ 2 or ≥ 12.5.[2][3]Hydrochloric acid, sodium hydroxide.[3]
Reactivity Substances that are unstable, react violently with water, or generate toxic gases when mixed with water, acids, or bases.[3]Sodium metal, potassium cyanide, picric acid.[3]
Toxicity Wastes that are harmful or fatal when ingested or absorbed.Based on specific chemical properties outlined in the SDS.

Step 2: Proper Segregation and Storage

  • Use Compatible Containers: Store chemical waste in containers that are chemically compatible with the waste material to prevent leaks or reactions.[4][5] The container must have a secure, leak-proof closure.[5]

  • Separate Incompatible Chemicals: Never mix incompatible chemicals. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds.[4]

  • Designated Satellite Accumulation Area (SAA): Store hazardous waste in a designated SAA at or near the point of generation.[2][3][4] The SAA must be inspected weekly for any signs of leakage.[4]

Step 3: Labeling and Documentation

  • Accurate Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.[2]

  • Record Keeping: Maintain a log of the waste generated, including the chemical name, quantity, and date of accumulation.

Step 4: Disposal Procedures

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the collection and disposal of hazardous chemical waste.[2][3] They will provide specific instructions and arrange for a pickup.

  • Do Not Dispose Down the Drain: Unless explicitly permitted by your institution's EHS for specific, non-hazardous materials, do not pour chemical waste down the sink.[1][2]

  • Do Not Evaporate: Evaporation of volatile chemicals in a fume hood is not an acceptable method of disposal.[1]

  • Empty Container Disposal: A container that held hazardous waste can typically be disposed of as regular trash after it has been emptied and any hazardous labels have been defaced.[1] Containers that held acutely hazardous waste (P-listed) must be triple-rinsed before disposal.[1]

Experimental Workflow for Chemical Disposal

Chemical_Disposal_Workflow start Start: Chemical Waste Generated sds_check Is Safety Data Sheet (SDS) Available and Reviewed? start->sds_check obtain_sds Obtain SDS from Manufacturer/Supplier sds_check->obtain_sds No treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous If SDS is unavailable assess_hazards Assess Hazards Based on SDS: Ignitability, Corrosivity, Reactivity, Toxicity sds_check->assess_hazards Yes obtain_sds->sds_check segregate Segregate Waste into Compatible Containers treat_hazardous->segregate assess_hazards->segregate label_container Label Container: 'Hazardous Waste', Chemical Name, Hazards segregate->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_saa->contact_ehs end End: Waste Disposed by EHS contact_ehs->end

Caption: Workflow for Laboratory Chemical Waste Disposal.

This procedural guide is intended to provide a framework for the safe and compliant disposal of laboratory chemicals. Always prioritize obtaining the specific Safety Data Sheet for any compound and consult with your institution's Environmental Health and Safety department for guidance.

References

Essential Safety and Handling Protocols for CP-LC-1254

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on established best practices for handling hazardous research chemicals. Since the specific properties of "CP-LC-1254" are not publicly documented, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for specific handling, personal protective equipment (PPE), and disposal requirements. The information below should be used as a general framework for safe laboratory operations.

Immediate Safety and Hazard Communication

Before handling any new chemical, it is crucial to understand its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized way to communicate hazard information. Always locate and thoroughly review the SDS for this compound.

Key Hazard Information to Identify from the SDS:

  • Physical Hazards: Flammability, reactivity, explosivity.

  • Health Hazards: Acute and chronic toxicity, carcinogenicity, mutagenicity, skin and eye irritation.[1][2][3]

  • Environmental Hazards: Aquatic toxicity.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The level of PPE required depends on the specific hazards of the chemical and the procedure being performed.[4][5][6]

Recommended PPE for Handling Hazardous Research Chemicals:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash or explosion risk.[7][8]Protects against splashes, aerosols, and flying debris that can cause serious eye injury.[8]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Consult a glove compatibility chart for the specific chemical. Double gloving is often recommended.[7][8]Prevents skin contact with hazardous materials that can cause irritation, burns, or systemic toxicity.[8]
Body Protection A flame-resistant lab coat worn over long pants and closed-toe shoes. For highly hazardous materials, a chemical-resistant apron or a full-body suit may be necessary.[7][8]Protects the skin from splashes and contamination.[8]
Respiratory Protection A NIOSH-approved respirator may be required if work cannot be conducted in a fume hood or if there is a risk of inhaling hazardous vapors, dusts, or aerosols.[6][8]Prevents inhalation of airborne contaminants that can cause respiratory irritation or systemic toxicity. The type of respirator depends on the hazard.[6][8]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling hazardous chemicals minimizes the risk of exposure and accidents.[9]

Workflow for Safe Handling of this compound:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS for this compound prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh/Measure Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close and Secure Container handle2->handle3 clean1 Decontaminate Work Surface handle3->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Doff PPE Correctly clean2->clean3

Caption: Workflow for handling hazardous chemicals.

Disposal Plan: Managing Chemical Waste

Proper disposal of chemical waste is crucial to protect human health and the environment.[10] Never dispose of hazardous chemicals down the drain or in the regular trash.[11]

Waste Disposal Protocol:

StepActionDetails
1 Segregation Segregate waste based on chemical compatibility to prevent dangerous reactions.[9][11] For example, keep acids and bases separate.[9]
2 Containment Use appropriate, leak-proof, and clearly labeled waste containers.[10][11] The label should include the chemical name, concentration, and hazard pictograms.[10]
3 Storage Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[9]
4 Collection Follow your institution's procedures for hazardous waste pickup.[12]

Logical Flow for Chemical Waste Disposal:

start Waste Generated segregate Segregate by Hazard Class start->segregate containerize Use Labeled, Compatible Container segregate->containerize store Store in Designated Waste Area containerize->store request Request Waste Collection store->request

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.